m-PEG8-Azide
Description
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O8/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-19-20-18/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOCZRUHGJYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
m-PEG8-azide chemical structure and properties
An In-Depth Technical Guide to m-PEG8-azide for Researchers and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)8-azide (this compound) is a monodisperse polyethylene glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. It features a methoxy group at one terminus and an azide functional group at the other, connected by a discrete chain of eight ethylene glycol units. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of conjugated molecules, while the terminal azide group enables highly specific and efficient covalent ligation to molecules containing alkyne groups via "click chemistry".[1][2][3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, complete with detailed experimental protocols and workflow visualizations.
Chemical Structure and Properties
The structure of this compound consists of a short, discrete PEG chain which imparts hydrophilicity and biocompatibility. The terminal azide is a key functional group that is stable under most biological conditions and highly reactive towards alkynes.[4]
Chemical Structure:
-
IUPAC Name: 25-azido-2,5,8,11,14,17,20,23-octaoxapentacosane[1]
-
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
-
Chemical Formula: C₁₇H₃₅N₃O₈
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 409.48 g/mol | |
| Exact Mass | 409.2424 | |
| CAS Number | 869718-80-9 | |
| Purity | > 98% | |
| Spacer Arm Length | 29.7 Å (26 atoms) | |
| Solubility | Soluble in water, DMSO, DMF, DCM, Methylene chloride, Acetonitrile | |
| Appearance | Viscous liquid | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. |
Elemental Analysis:
| Element | Percentage |
| Carbon (C) | 49.86% |
| Hydrogen (H) | 8.62% |
| Nitrogen (N) | 10.26% |
| Oxygen (O) | 31.26% |
[Reference for Elemental Analysis Table:]
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from the corresponding hydroxyl-terminated PEG (m-PEG8-OH). The hydroxyl group is first converted to a better leaving group, commonly a mesylate, which is then displaced by an azide ion.
Experimental Protocol: Synthesis from m-PEG8-OH
Step 1: Mesylation of m-PEG8-OH
-
Dissolve m-PEG8-OH and triethylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add mesyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for approximately 5 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, looking for the disappearance of the starting material and the appearance of a new spot corresponding to the mesylated product.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude m-PEG8-mesylate.
Step 2: Azidation of m-PEG8-mesylate
-
Dissolve the crude m-PEG8-mesylate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 to 2 equivalents) to the solution.
-
Heat the reaction mixture to approximately 30-60°C and stir for 12-48 hours. The progress of the reaction can be monitored by ¹H NMR, observing the shift of the terminal methylene protons adjacent to the functional group.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and wash with water to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a viscous liquid.
Reactivity and Applications in Drug Development
The azide group of this compound is highly selective and stable, making it ideal for bioconjugation via "click chemistry". This term broadly refers to reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, like water. The primary reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction involves the coupling of the terminal azide of this compound with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.
-
SPAAC: For applications where a copper catalyst may be cytotoxic, SPAAC provides an alternative. It involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which proceeds rapidly without the need for a catalyst.
These reactions are central to:
-
PEGylation: Attaching PEG chains to proteins, peptides, or small molecules to improve their solubility, stability, and circulation half-life.
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Drug Delivery: Modifying nanoparticles and liposomes for targeted drug delivery.
-
Hydrogel Formation: Creating biocompatible hydrogels for tissue engineering and controlled release applications.
Experimental Protocols for Bioconjugation
The following are detailed protocols for the two main types of click chemistry reactions used with this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of this compound.
-
Prepare a premix of CuSO₄ and the ligand in a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the protein-azide mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the conjugate using SEC to remove excess reagents and the copper catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the catalyst-free conjugation of this compound to a DBCO-functionalized molecule.
Materials:
-
DBCO-functionalized molecule (e.g., protein, small molecule) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (if needed to dissolve reagents)
-
Purification system (e.g., SEC)
Procedure:
-
Dissolve the this compound in a compatible solvent (e.g., DMSO or directly in the reaction buffer).
-
To the solution of the DBCO-functionalized molecule, add a 2- to 10-fold molar excess of the this compound solution. The final concentration of any organic solvent should ideally be below 10%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
Once the reaction is complete, purify the conjugate using SEC to remove any unreacted starting materials.
-
Characterize the final conjugate using methods such as SDS-PAGE, HPLC, and mass spectrometry.
References
An In-depth Technical Guide to m-PEG8-azide: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with an eight-unit PEG chain (m-PEG8-azide), a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and various life science applications. This document details its physicochemical properties, core applications in "click chemistry," and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a methoxy cap at one terminus and an azide functional group at the other. The eight repeating ethylene glycol units lend it significant hydrophilicity, which can be imparted to the molecules it conjugates, often improving their solubility and pharmacokinetic profiles.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₃₅N₃O₈ | [1] |
| Molecular Weight | 409.47 g/mol | [1] |
| CAS Number | 869718-80-9 | [1] |
| Physical Form | Colorless liquid | [1] |
| Solubility | DCM, THF, acetonitrile, DMF, and DMSO | [1] |
Principle of Reactivity: Click Chemistry
This compound is a key reagent in click chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. The terminal azide group of this compound specifically reacts with alkyne-containing molecules to form a stable triazole linkage. This reaction can be performed in two primary modes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that requires a copper(I) catalyst to join an azide with a terminal alkyne. The reaction is typically carried out in aqueous buffers and is widely used for labeling and conjugating biomolecules.
Logical Workflow for CuAAC
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.
Logical Workflow for SPAAC
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization is often necessary for specific biomolecules and applications.
Protocol: CuAAC Conjugation of an Alkyne-Modified Antibody
This protocol describes the conjugation of this compound to an antibody that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified antibody (1-10 mg/mL in PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM TBTA in DMSO)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting columns for purification
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified antibody with a 2- to 10-fold molar excess of this compound.
-
In a separate tube, prepare a premix of the CuSO₄ and ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the CuSO₄/ligand premix to the antibody-azide mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the conjugate using a desalting column (e.g., size-exclusion chromatography) to remove excess reagents and the copper catalyst.
-
Characterize the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Protocol: SPAAC Conjugation to a DBCO-Modified Protein
This protocol outlines the copper-free conjugation of this compound to a protein that has been functionalized with a DBCO group (e.g., via a DBCO-NHS ester).
Materials:
-
DBCO-modified protein (1-5 mg/mL in PBS, pH 7.4)
-
This compound solution (e.g., 10-50 mM in conjugation buffer)
-
Desalting columns for purification
Procedure:
-
To the solution of DBCO-modified protein, add a 2-5 fold molar excess of the this compound solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques as required (e.g., mass spectrometry, HPLC).
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs).
Role in Antibody-Drug Conjugates (ADCs)
In ADC development, a linker connects a monoclonal antibody to a potent cytotoxic payload. The linker's characteristics are critical for the ADC's stability, efficacy, and safety. PEG-containing linkers, like those derived from this compound, offer several advantages:
-
Increased Solubility: The hydrophilic PEG chain can help to solubilize hydrophobic payloads, reducing the risk of aggregation.
-
Improved Pharmacokinetics: PEGylation is a known strategy to extend the in vivo circulation half-life of biologics.
-
Precise Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers allows for the production of more homogeneous ADCs with a defined DAR.
Signaling Pathway for ADC Action
References
An In-depth Technical Guide to the Synthesis and Purification of m-PEG8-azide
This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-azide with eight ethylene glycol units (m-PEG8-azide). It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies, particularly "click chemistry," for bioconjugation, drug delivery, and surface modification.[1][2] This document details the chemical synthesis, purification protocols, and characterization of this compound, presenting quantitative data in structured tables and illustrating workflows with detailed diagrams.
Introduction
Poly(ethylene glycol) (PEG) derivatives are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] The process of PEGylation can enhance solubility, increase circulation half-life, and reduce the immunogenicity of peptides, proteins, and small molecule drugs.[2][3] this compound is a discrete PEG reagent featuring a terminal azide group, which is a key functional group for "click chemistry" reactions. Specifically, the azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-functionalized molecules. This high efficiency and specificity make this compound a valuable tool in bioconjugation and drug discovery.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from methoxy-poly(ethylene glycol) with eight ethylene glycol units (m-PEG8-OH). The terminal hydroxyl group is first activated by conversion to a good leaving group, commonly a mesylate. This is followed by a nucleophilic substitution with an azide salt.
Step 1: Mesylation of m-PEG8-OH
The first step involves the reaction of m-PEG8-OH with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et3N), to form m-PEG8-mesylate (m-PEG8-OMs).
Reaction Scheme: m-PEG8-OH + MsCl --(Et3N)--> m-PEG8-OMs + HCl
A detailed experimental protocol for this step, adapted from procedures for similar PEG molecules, is provided below.
Step 2: Azidation of m-PEG8-OMs
The second step is the conversion of the mesylate intermediate to the final azide product. This is achieved by reacting m-PEG8-OMs with sodium azide (NaN3) in a suitable solvent.
Reaction Scheme: m-PEG8-OMs + NaN3 --> m-PEG8-N3 + NaOMs
A detailed experimental protocol for this azidation step is outlined below.
Experimental Protocols
Synthesis of m-PEG8-mesylate (m-PEG8-OMs)
Materials:
-
m-PEG8-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dry the m-PEG8-OH starting material, for example, by azeotropic distillation with toluene.
-
Dissolve the dried m-PEG8-OH (1 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., argon).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Add triethylamine (1.3-2.3 eq.) to the reaction mixture.
-
Slowly add methanesulfonyl chloride (2.1-3.4 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-14 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with DCM (3 times).
-
Wash the combined organic layers with brine (3 times).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG8-OMs.
Synthesis of this compound (m-PEG8-N3)
Materials:
-
m-PEG8-OMs (crude product from the previous step)
-
Ethanol or Dimethylformamide (DMF)
-
Sodium Azide (NaN3)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the crude m-PEG8-OMs (1 eq.) in ethanol or DMF in a round-bottom flask.
-
Add sodium azide (1.5-10 eq.) to the solution.
-
Heat the mixture to reflux (approximately 85 °C for ethanol) and stir for 12 hours.
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.
-
Dissolve the residue in DCM.
-
Wash the organic solution with water and brine to remove any remaining salts.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. Several chromatographic techniques can be employed for the purification of PEG derivatives.
Purification Protocol: Column Chromatography
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying PEGylated compounds based on their hydrophobicity.
Materials and Equipment:
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic acid (FA) as a mobile phase modifier
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a high percentage of water with a low percentage of ACN).
-
Filter the sample through a 0.22 µm syringe filter.
-
Set up the HPLC system with a suitable gradient. A typical gradient might be from 5% to 95% ACN in water (both containing 0.1% TFA) over 30-40 minutes.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where any aromatic impurities or byproducts might absorb (e.g., 254 nm), or use an evaporative light scattering detector (ELSD) or a mass spectrometer for detection if the product has no chromophore.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
Other potentially suitable purification methods include size exclusion chromatography (SEC) to separate based on hydrodynamic volume and ion-exchange chromatography (IEX) if charged impurities are present.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure. In the 1H NMR spectrum of this compound, the characteristic signal for the methylene protons adjacent to the azide group (N3-CH2-) can often be observed, although it might be partially obscured by the main PEG methylene signals.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the product. For this compound (C17H35N3O8), the expected exact mass is 409.2424 g/mol .
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to determine the purity of the final product.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of PEG-azides, based on literature reports for similar compounds.
Table 1: Synthesis Reaction Parameters
| Parameter | Step 1: Mesylation | Step 2: Azidation |
| Starting Material | m-PEG-OH | m-PEG-OMs |
| Key Reagents | Methanesulfonyl chloride, Triethylamine | Sodium Azide |
| Solvent | Dichloromethane | Ethanol or DMF |
| Reaction Temperature | -10 °C to Room Temperature | Reflux (e.g., ~85 °C) |
| Reaction Time | 12-14 hours | 12 hours |
| Typical Yield | >95% (crude) | >90% (crude) |
Table 2: Purification and Characterization Data
| Parameter | Value |
| Purification Method | Reversed-Phase HPLC |
| Purity (Post-Purification) | ≥95% (as determined by HPLC) |
| Molecular Weight (Theoretical) | 409.48 g/mol |
| Molecular Formula | C17H35N3O8 |
| Appearance | Viscous liquid or low-melting solid |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship for Application
Caption: Logical flow from this compound to its applications.
References
m-PEG8-azide: A Technical Guide for Researchers in Drug Development
FOR IMMEDIATE RELEASE
San Diego, CA – November 29, 2025 – In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the selection of appropriate linker molecules is paramount to the successful development of novel drugs. This technical guide provides an in-depth overview of m-PEG8-azide, a versatile heterobifunctional linker, for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the CAS number 869718-80-9 , is a monodisperse polyethylene glycol (PEG) linker that features a methoxy group at one terminus and an azide group at the other, connected by an eight-unit ethylene glycol chain.[1][2][3][4] The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[5] Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.
The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates, which can lead to reduced aggregation and immunogenicity. These characteristics make this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), protein and peptide modification, and surface functionalization for drug delivery.
Physicochemical Properties and Suppliers
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 869718-80-9 | |
| Molecular Formula | C17H35N3O8 | |
| Molecular Weight | 409.48 g/mol | |
| Appearance | Colorless liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | -20°C for long-term storage |
Prominent Suppliers:
A number of chemical suppliers offer this compound for research and development purposes. These include:
-
BroadPharm
-
MedKoo Biosciences
-
Conju-Probe
-
Precise PEG
-
AxisPharm
-
Vector Labs
-
CD Bioparticles
Applications in Bioconjugation and Drug Development
The primary application of this compound lies in its ability to covalently link different molecular entities through click chemistry. This has significant implications in the field of drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be incorporated into ADC design to connect an alkyne-modified cytotoxic payload to an azide-modified antibody, or vice versa. The resulting stable triazole linkage ensures that the payload remains attached to the antibody in circulation and is released at the target site.
The general workflow for constructing an ADC using this compound via click chemistry is depicted below.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions is recommended for each specific application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution
-
Ligand solution (e.g., THPTA)
-
Sodium ascorbate solution (freshly prepared)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the alkyne-modified protein (final concentration ~1-10 mg/mL) with a 5- to 20-fold molar excess of the this compound stock solution.
-
In a separate tube, prepare the copper catalyst by mixing CuSO₄ and the ligand in a 1:5 molar ratio.
-
Add the premixed catalyst solution to the protein-azide mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This catalyst-free protocol is suitable for applications where the potential cytotoxicity of copper is a concern.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized PEG (e.g., DBCO-PEG)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the cyclooctyne-functionalized PEG in a compatible solvent (e.g., DMSO).
-
To the azide-modified protein solution, add a 2- to 10-fold molar excess of the cyclooctyne-PEG solution. The final concentration of the organic solvent should ideally be kept below 10%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
-
Characterize the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Quantitative Data and Characterization
The efficiency of the conjugation reaction is a critical parameter. The following table provides a general comparison of key features of CuAAC and SPAAC.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reaction Type | Cycloaddition | Cycloaddition | |
| Functional Groups | Azide reacts with a terminal alkyne | Azide reacts with a strained alkyne (e.g., DBCO, BCN) | |
| Bioorthogonality | High, but potential for copper cytotoxicity | Generally considered highly bioorthogonal and non-toxic | |
| Reaction Speed | Typically very fast | Generally slower than CuAAC | |
| Catalyst Requirement | Requires a copper(I) catalyst | Catalyst-free | |
| Stability of Linkage | Triazole ring is extremely stable | Triazole ring is extremely stable |
Logical Workflow for Bioconjugation
The decision-making process for a bioconjugation experiment using this compound involves several key steps, from initial design to final characterization.
Conclusion
This compound is a highly valuable and versatile tool for researchers in drug development and the broader life sciences. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the creation of novel bioconjugates with enhanced properties. This guide provides a foundational understanding of this compound, its applications, and practical considerations for its use in the laboratory. For specific applications, further optimization of the provided protocols is encouraged to achieve the desired outcomes.
References
Navigating the Stability of m-PEG8-azide: A Technical Guide for Researchers
An in-depth examination of the critical parameters governing the stability and optimal storage of m-PEG8-azide, a versatile tool in bioconjugation and drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of handling, potential degradation pathways, and methodologies for stability assessment.
Introduction to this compound and its Significance
This compound (methoxy-polyethylene glycol with eight ethylene glycol units and a terminal azide group) is a key reagent in the field of bioconjugation. Its utility lies in the azide functional group, which readily participates in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form stable triazole linkages, making this compound an invaluable tool for attaching PEG chains to biomolecules, a process known as PEGylation. PEGylation can enhance the therapeutic properties of proteins, peptides, and other molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The general stability of the azide functionality under a variety of conditions makes it a preferred choice for many bioconjugation applications.[1][2][3]
Recommended Storage and Handling Conditions
To ensure the integrity and reactivity of this compound, adherence to proper storage and handling protocols is paramount. The primary goals are to prevent degradation of both the PEG backbone and the azide functional group.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | -20°C is the most commonly recommended storage temperature.[4][5] Some suppliers suggest 0-10°C for shorter-term storage. | Low temperatures minimize the rates of potential hydrolytic and oxidative degradation reactions. For long-term stability, -20°C is the preferred condition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The PEG backbone can be susceptible to oxidation. An inert atmosphere displaces oxygen, reducing the risk of oxidative degradation. |
| Moisture | Avoid exposure to moisture. | This compound is hygroscopic. Moisture can lead to hydrolysis of the ether linkages in the PEG chain, particularly at non-neutral pH. It is advisable to allow the vial to warm to room temperature before opening to prevent condensation. |
| Light | Protect from light. | Organic azides can be sensitive to light, which can provide the energy to initiate decomposition. Storing in an amber vial or in a dark location is recommended. |
| Form | Can be stored neat (as a liquid) or in a dry, aprotic solvent. | If stored in solution, use a dry, aprotic solvent such as DMF or DMSO. For aqueous solutions, prepare them fresh before use. |
Factors Influencing the Stability of this compound
The stability of this compound is governed by the chemical properties of both the polyethylene glycol (PEG) backbone and the terminal azide group.
Stability of the Azide Functional Group
Organic azides are generally stable, but their reactivity can be influenced by several factors.
| Factor | Impact on Stability | Explanation |
| Carbon-to-Nitrogen Ratio (C/N) | Higher C/N ratio generally leads to greater stability. | For this compound (C17H35N3O8), the C/N ratio is 17/3 ≈ 5.7, which is well above the threshold where instability becomes a significant concern. |
| "Rule of Six" | This compound adheres to this rule, indicating good stability. | This rule suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe. This compound, with its 17 carbons, comfortably meets this criterion. |
| Incompatible Materials | Acids, heavy metals (especially copper and lead), and strong reducing agents should be avoided during storage. | Contact with acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive. Heavy metals can form shock-sensitive metal azides. |
| Solvents | Halogenated solvents like dichloromethane should be used with caution in reactions but are generally acceptable for storage of the pure compound. | Reactions involving azides in halogenated solvents can potentially form explosive di- or tri-azidomethane. |
| Physical Stress | Avoid heat, shock, and friction. | While this compound is not considered highly explosive due to its structure, it is prudent to handle all organic azides with care and avoid conditions that could initiate decomposition. |
Stability of the Polyethylene Glycol (PEG) Backbone
The PEG chain is generally stable but can undergo degradation under certain conditions.
| Degradation Pathway | Description | Contributing Factors |
| Oxidation | The ether linkages in the PEG backbone are susceptible to oxidation, which can lead to chain cleavage and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. | Presence of oxygen, exposure to light, and presence of transition metal ions. |
| Hydrolysis | While the ether bonds of the PEG backbone are generally stable to hydrolysis, this process can be accelerated under strongly acidic or basic conditions, leading to chain scission. | Extreme pH (both acidic and basic conditions). |
Proposed Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.
General Experimental Workflow for a Forced Degradation Study
References
The Core Mechanism of m-PEG8-azide in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, selective, and high-yielding. Within this chemical toolbox, m-PEG8-azide has emerged as a pivotal reagent, enabling the precise modification of biomolecules to enhance their therapeutic properties. This technical guide delves into the core mechanisms of this compound in the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document provides a comprehensive overview of the reaction kinetics, detailed experimental protocols, and the stability of the resulting conjugates, empowering researchers to optimize their bioconjugation strategies.
Fundamental Principles of this compound in Click Chemistry
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol (PEG) chain of eight ethylene glycol units and a terminal azide group. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated biomolecule[1][2]. The azide functionality is the key reactive handle for click chemistry, prized for its high stability under most biological conditions and its specific reactivity with alkynes[3][4].
Click chemistry reactions are characterized by their bioorthogonality, meaning they proceed with high efficiency under physiological conditions without interfering with native biological functional groups[5]. This specificity is crucial for the clean and targeted modification of complex biomolecules such as proteins, peptides, and nucleic acids.
The two predominant click chemistry reactions involving azides are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole linkage. This reaction is exceptionally efficient and boasts rapid kinetics. The role of the copper(I) catalyst is to activate the terminal alkyne, significantly accelerating the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.
However, the cytotoxicity of free copper ions presents a significant drawback for in vivo applications. To mitigate this, various stabilizing ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA), are employed to chelate the copper and reduce its toxicity while maintaining catalytic activity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a potentially toxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of these molecules provides the driving force for the reaction with an azide, proceeding spontaneously without the need for a catalyst. This catalyst-free nature makes SPAAC ideal for applications in living systems and for the conjugation of sensitive biomolecules. While generally slower than CuAAC, the development of more reactive cyclooctynes continues to improve the kinetics of SPAAC reactions.
Quantitative Data Summary
The efficiency and speed of click chemistry reactions are critical parameters in experimental design. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
| Parameter | CuAAC (Azide + Terminal Alkyne) | SPAAC (Azide + Cyclooctyne) | Reference(s) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1 - 100 | ~0.1 - 1.0 (with DBCO/BCN) | |
| Typical Reaction Time | 1 - 2 hours | 4 - 24 hours | |
| Typical Yield | > 90% | > 85% | |
| Catalyst Requirement | Copper(I) | None | |
| Stability of Triazole Linkage | Extremely stable to hydrolysis and enzymatic cleavage | High stability under physiological pH and temperature |
Experimental Protocols
This section provides detailed methodologies for performing CuAAC and SPAAC reactions using this compound for the modification of a generic azide-modified protein.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-functionalized molecule to an azide-modified protein using a copper(I) catalyst.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-functionalized PEG
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-PEG in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 10 mM in water).
-
Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of the alkyne-PEG.
-
Prepare a premix of CuSO₄ and the ligand. A typical ratio is 1:5 (CuSO₄:ligand).
-
-
Initiation and Incubation:
-
To the protein/alkyne mixture, add the CuSO₄/ligand premix.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification and Analysis:
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate a cyclooctyne-functionalized molecule to an azide-modified protein without a catalyst.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized PEG (e.g., DBCO-PEG)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-PEG in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-PEG solution. The final concentration of the organic solvent should ideally be below 10%.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification and Analysis:
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography to remove unreacted DBCO-PEG.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
-
Visualization of Mechanisms and Workflows
The following diagrams illustrate the core mechanisms and experimental workflows described in this guide.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for bioconjugation using click chemistry.
Conclusion
This compound is a versatile and powerful tool for the precise modification of biomolecules through click chemistry. The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the biomolecule, and the desired reaction kinetics. CuAAC offers rapid and high-yielding conjugation, ideal for in vitro applications where speed is paramount. In contrast, the catalyst-free nature of SPAAC makes it the preferred method for in vivo studies and for the modification of sensitive biological systems. By understanding the core mechanisms and leveraging the detailed protocols provided, researchers can effectively employ this compound to develop novel and improved bioconjugates for a wide range of therapeutic and diagnostic applications.
References
The Azide-Alkyne Cycloaddition: A Technical Guide to a Cornerstone of Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The azide-alkyne cycloaddition has emerged as a powerful and versatile tool in the chemical sciences, revolutionizing fields from drug discovery and development to materials science and chemical biology. Its reliability, specificity, and biocompatibility have established it as the premier example of a "click reaction," a class of reactions known for their efficiency and modularity.[1][2] This technical guide provides an in-depth exploration of the core principles, reaction mechanisms, experimental protocols, and applications of this indispensable chemical transformation.
Core Principles: The Power of Bioorthogonality
The foundation of the azide-alkyne cycloaddition lies in the concept of bioorthogonality. Azides and alkynes are functional groups that are largely inert within biological systems, meaning they do not readily react with endogenous molecules.[3][4] This unique characteristic allows for highly specific "click" reactions to occur in complex biological environments, such as within living cells, without interfering with natural biochemical processes.[5]
The reaction itself is a type of 1,3-dipolar cycloaddition, first extensively studied by Rolf Huisgen, where an azide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form a stable five-membered triazole ring. While the thermal, uncatalyzed version of this reaction requires high temperatures and often results in a mixture of products, the development of catalyzed and strain-promoted variants has dramatically expanded its utility.
The resulting 1,2,3-triazole linkage is exceptionally stable, resistant to hydrolysis, oxidation, and reduction, making it an ideal linker for connecting molecular fragments. Its properties, including a significant dipole moment and ability to act as a hydrogen bond acceptor, can also influence the biological activity of the resulting conjugate, sometimes serving as a bioisosteric replacement for an amide bond.
Reaction Mechanisms: Three Key Pathways
There are three primary modalities of the azide-alkyne cycloaddition, each with distinct advantages and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The discovery of copper(I) catalysis by Morten Meldal and K. Barry Sharpless independently in 2002 marked a pivotal moment for click chemistry. The copper(I) catalyst dramatically accelerates the reaction rate by up to 10⁸ times compared to the uncatalyzed thermal reaction and, crucially, provides exclusive regioselectivity, yielding only the 1,4-disubstituted triazole isomer.
The mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole product and regeneration of the copper(I) catalyst. The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives, are often employed to stabilize the Cu(I) oxidation state and protect sensitive biomolecules from damage.
Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) regioselectively yields the 1,5-disubstituted 1,2,3-triazole isomer. This reaction is catalyzed by ruthenium complexes, such as Cp*RuCl(PPh₃)₂, and can accommodate both terminal and internal alkynes, a key advantage over CuAAC which is limited to terminal alkynes.
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. This is followed by reductive elimination to release the triazole product and regenerate the ruthenium catalyst.
Figure 2: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns associated with the copper catalyst in CuAAC, particularly for in vivo applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is catalyst-free and relies on the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne. The release of this ring strain provides the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.
The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the thermal Huisgen cycloaddition, but with a significantly lower activation barrier due to the strained alkyne. A variety of cyclooctyne reagents with different properties, such as hydrophilicity and reaction kinetics, have been developed to suit various applications.
Figure 3: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Summary
The efficiency and kinetics of the different azide-alkyne cycloaddition methods vary significantly. The following tables summarize key quantitative data to aid in the selection of the appropriate method for a given application.
Table 1: Comparison of Azide-Alkyne Cycloaddition Methods
| Feature | CuAAC | RuAAC | SPAAC |
| Catalyst | Copper(I) | Ruthenium | None |
| Regioselectivity | 1,4-isomer | 1,5-isomer | Mixture (often close to 1:1) |
| Alkyne Substrate | Terminal | Terminal & Internal | Strained Cyclooctyne |
| Biocompatibility | Moderate (copper toxicity is a concern) | Moderate | High (catalyst-free) |
| Typical Solvents | Aqueous buffers, organic solvents | Organic solvents | Aqueous buffers, organic solvents |
Table 2: Second-Order Rate Constants for Selected Cyclooctynes in SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| OCT | ~2.4 x 10⁻³ | First generation, hydrophobic |
| ALO | ~4.3 x 10⁻³ | Aryl-less, improved kinetics |
| DIBO/ADIBO | ~3.1 x 10⁻¹ | High reactivity |
| DIFO | ~7.6 x 10⁻² | Fluorinated, good stability and kinetics |
| BCN | ~3.1 x 10⁻¹ | Bicyclic, excellent reactivity |
| DBCO | Not explicitly found, but widely used for high reactivity | Commercially available, good balance of reactivity and stability |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
The successful application of azide-alkyne cycloaddition requires careful attention to experimental details. Below are generalized protocols for the key reaction types.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol is suitable for small molecule synthesis.
Materials:
-
Azide-containing compound
-
Terminal alkyne-containing compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)
-
Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)
Procedure:
-
Dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a stock solution of the copper catalyst premix. For example, mix CuSO₄ and TBTA in a 1:2 molar ratio in a suitable solvent.
-
Add the copper catalyst premix to the reaction mixture (typically 1-5 mol% of copper).
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%).
-
Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reaction times can range from 1 to 24 hours.
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction and/or column chromatography, to isolate the 1,4-disubstituted triazole product.
General Protocol for CuAAC Bioconjugation
This protocol is adapted for labeling biomolecules, such as proteins.
Materials:
-
Alkyne- or azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide- or alkyne-containing probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Water-soluble Cu(I)-stabilizing ligand (e.g., THPTA, BTTAA)
-
Sodium ascorbate
-
Aminoguanidine (optional, to scavenge reactive byproducts)
Procedure:
-
Prepare a solution of the modified biomolecule in the reaction buffer.
-
Add the probe to the biomolecule solution. The molar excess of the probe will depend on the specific application.
-
In a separate tube, prepare a fresh catalyst premix by combining CuSO₄ and the water-soluble ligand (e.g., in a 1:5 molar ratio).
-
Add the catalyst premix to the reaction mixture.
-
If using, add aminoguanidine.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to a few hours.
-
Purify the conjugated biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove excess reagents.
Figure 4: General experimental workflow for a CuAAC reaction.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-fluorophore conjugate.
Materials:
-
Live cells with azide-functionalized biomolecules (e.g., metabolically labeled glycans)
-
Cyclooctyne-conjugated probe (e.g., DBCO-fluorophore)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells with an appropriate azide-containing metabolic precursor to introduce the azide functionality into the biomolecules of interest.
-
Wash the cells with pre-warmed PBS to remove any un-incorporated precursor.
-
Prepare a solution of the cyclooctyne-conjugated probe in cell culture medium at the desired final concentration.
-
Add the probe solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂). Incubation times can range from 15 minutes to 2 hours.
-
Wash the cells with PBS to remove any unreacted probe.
-
The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.
Applications in Drug Discovery and Development
The azide-alkyne cycloaddition has had a profound impact on drug discovery and development. Its applications are diverse and continue to expand.
-
Lead Discovery and Optimization: CuAAC is widely used to generate large libraries of diverse compounds for high-throughput screening. By combining various azide- and alkyne-containing building blocks, a vast chemical space can be rapidly explored to identify novel drug candidates.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create more potent ligands. The azide-alkyne cycloaddition serves as an efficient and reliable method for "clicking" these fragments together.
-
Bioconjugation: This is one of the most significant applications. The reaction is used to attach drugs, imaging agents, or other functional molecules to biomolecules such as proteins, antibodies, and nucleic acids. This has been instrumental in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.
-
Target Identification and Validation: Click chemistry enables the synthesis of chemical probes that can be used to identify the molecular targets of a drug. A common strategy involves attaching an alkyne or azide handle to a bioactive compound, allowing it to be "clicked" to a reporter tag (e.g., biotin or a fluorophore) after it has bound to its target protein in a cell lysate.
Figure 5: Key applications of azide-alkyne cycloaddition in drug discovery.
Conclusion
The azide-alkyne cycloaddition, in its various forms, represents a paradigm shift in chemical synthesis and bioconjugation. Its simplicity, efficiency, and orthogonality have made it an indispensable tool for researchers, scientists, and drug development professionals. As new catalysts, ligands, and strained alkynes continue to be developed, the scope and power of this remarkable reaction are set to expand even further, promising new innovations in medicine and beyond.
References
Introduction to Monofunctional PEG Linkers
An In-depth Technical Guide to Monofunctional PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[1] They have become essential tools in drug delivery, bioconjugation, and materials science due to their unique properties, including high water solubility, biocompatibility, flexibility, and low immunogenicity.[1][2] The process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles is known as PEGylation.[3] This modification enhances the therapeutic properties of molecules by improving solubility, extending circulation half-life, and reducing immunogenicity and enzymatic degradation.[3]
Monofunctional PEG linkers possess a single reactive group at one end, while the other end is typically capped with an inert group, such as methoxy (mPEG). This structure allows for controlled, specific conjugation to a target molecule, preventing the crosslinking and aggregation that can occur with bifunctional PEGs. The development of monodisperse PEG linkers—pure compounds with a precise, single molecular weight—has enabled more uniform and reproducible bioconjugates, overcoming issues of heterogeneity associated with traditional polydisperse PEGs.
Core Applications in Research and Drug Development
The versatility of monofunctional PEG linkers has led to their widespread use in several key areas:
-
Protein and Peptide PEGylation : This is the most common application, aimed at improving the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and peptides. PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and shields it from proteolytic enzymes and the immune system.
-
Antibody-Drug Conjugates (ADCs) : In targeted cancer therapy, PEG linkers are incorporated into ADCs to connect a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer improves the solubility of hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation, which enhances therapeutic efficacy.
-
Nanoparticle Surface Modification : PEG linkers are used to create a protective hydrophilic layer on the surface of nanoparticles, such as liposomes and polymeric micelles. This "stealth" coating reduces opsonization (recognition by the immune system) and uptake by the reticuloendothelial system, thereby prolonging circulation time and improving tumor accumulation through the enhanced permeability and retention (EPR) effect.
Logical Relationship: Structure of a Monofunctional PEG Linker
Caption: Diagram illustrating the three key components of a monofunctional PEG linker.
Quantitative Data Summary
Quantitative data from various studies are summarized below to highlight the impact of PEGylation on different biomolecules and delivery systems.
Table 1: Effect of PEG Linker Length on Nanoparticle and Conjugate Properties
| Molecule/System | PEG Linker MW (Da) | Hydrodynamic Radius/Size Change | Effect on Half-Life (t½) | Reference |
|---|---|---|---|---|
| Affibody-MMAE Conjugate | 0 (No PEG) | - | Baseline | |
| Affibody-MMAE Conjugate | 4,000 | Increased Size | 2.5-fold increase | |
| Affibody-MMAE Conjugate | 10,000 | Further Increased Size | 11.2-fold increase | |
| Folate-Liposomes | 2,000 | ~120 nm | Baseline Tumor Accumulation | |
| Folate-Liposomes | 5,000 | ~125 nm | Moderate Increase in Tumor Accumulation | |
| Folate-Liposomes | 10,000 | ~130 nm | Significant Increase in Tumor Accumulation |
| IEkMCC Protein Conjugate | 88 to 60,000 | Progressive increase in elution volume | Not specified | |
Table 2: Impact of PEGylation on In Vitro Cytotoxicity
| Conjugate | PEG Linker MW (Da) | Target Cell Line | IC50 Reduction vs. Non-PEGylated | Reference |
|---|---|---|---|---|
| ZHER2-SMCC-MMAE | 0 (No PEG) | SK-OV-3 | Baseline | |
| ZHER2-PEG4K-MMAE | 4,000 | SK-OV-3 | 4.5-fold reduction in cytotoxicity |
| ZHER2-PEG10K-MMAE | 10,000 | SK-OV-3 | 22-fold reduction in cytotoxicity | |
Experimental Protocols
Detailed methodologies for key PEGylation experiments are provided below.
Protocol 1: Amine-Reactive PEGylation of a Protein via NHS Ester Chemistry
This protocol describes the covalent attachment of a monofunctional PEG-NHS ester to primary amines (e.g., lysine residues, N-terminus) on a protein.
Materials:
-
Protein of interest
-
Monofunctional PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis tubing)
-
Characterization equipment (e.g., SDS-PAGE, spectrophotometer, mass spectrometer)
Procedure:
-
Protein Preparation : Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the stock buffer contains primary amines (like Tris), exchange it into the reaction buffer using dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation : Equilibrate the PEG-NHS ester vial to room temperature before opening. Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a 10-20 mM concentration. Do not store this solution, as the NHS ester is highly susceptible to hydrolysis.
-
PEGylation Reaction : Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. A common molar excess of PEG to protein is 5- to 20-fold. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching : Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester and stop the reaction.
-
Purification : Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Characterization :
-
SDS-PAGE : Analyze the reaction mixture to observe the shift in molecular weight. PEGylated proteins will migrate slower than the unmodified protein.
-
Spectrophotometry : Determine the final protein concentration.
-
Mass Spectrometry : For a detailed analysis, confirm the degree and sites of PEGylation.
-
Protocol 2: Thiol-Reactive PEGylation of a Protein via Maleimide Chemistry
This protocol outlines the site-specific attachment of a monofunctional PEG-maleimide to a free sulfhydryl group (cysteine residue) on a protein.
Materials:
-
Protein with at least one free cysteine residue
-
Monofunctional PEG-maleimide
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification and characterization equipment as in Protocol 1
Procedure:
-
Protein Preparation : Dissolve the protein in the thiol-free buffer. If disulfide bonds need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP and subsequently remove the excess reducing agent.
-
PEG-Maleimide Solution Preparation : Prepare a stock solution of PEG-maleimide in anhydrous DMSO or DMF.
-
PEGylation Reaction : Add the PEG-maleimide solution to the protein solution at a defined molar ratio.
-
Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification & Characterization : Follow steps 6 and 7 from Protocol 1 to purify and characterize the PEGylated protein conjugate.
Visualizations of Workflows and Pathways
Experimental Workflow: Protein PEGylation via NHS Ester Chemistry
Caption: Step-by-step workflow for conjugating a protein with a PEG-NHS ester.
Signaling Pathway: PEGylated Peptide Inhibition of HuR-Mediated Inflammation
Human antigen R (HuR) is an RNA-binding protein that stabilizes the mRNA of inflammatory cytokines like TNF-α. Blocking the RNA-binding site of HuR can reduce inflammation. A PEGylated peptide can be designed to target this pathway, with PEGylation enhancing its stability and in vivo half-life.
Caption: Diagram showing how a PEGylated peptide may block HuR to reduce inflammation.
Conclusion
Monofunctional PEG linkers are indispensable tools in modern drug development and biomedical research. Their ability to improve the physicochemical and pharmacokinetic properties of therapeutic molecules has led to the successful development of numerous clinical products. By providing enhanced solubility, stability, and circulation time, PEGylation allows for the optimization of proteins, peptides, and nanoparticle-based drug delivery systems. As research progresses, the focus continues to be on developing more advanced, precisely engineered PEG linkers, including monodisperse and cleavable versions, to further refine the safety and efficacy of next-generation therapeutics.
References
The Azide Moiety: A Linchpin in Modern Biochemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide functional group, once primarily known in the realm of energetic materials, has undergone a profound transformation to become an indispensable tool in biochemistry and drug development. Its unique combination of small size, metabolic stability, and bioorthogonal reactivity has unlocked unprecedented opportunities to probe and manipulate biological systems with remarkable precision. This technical guide delves into the core applications of azide derivatives in biochemistry, providing a comprehensive overview of the key reactions, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.
Core Applications of Azide Derivatives
The versatility of the azide group stems from its participation in a suite of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions form the bedrock of numerous applications, including:
-
Metabolic Labeling: Azide-modified metabolic precursors, such as sugars, amino acids, and nucleosides, can be introduced to cells or organisms.[3][4] These precursors are incorporated into nascent biomolecules by the cell's own metabolic machinery, effectively planting a chemical "handle" for subsequent detection and analysis.[3] This technique, often termed metabolic glycoengineering when applied to sugars, enables the visualization and characterization of glycans, proteins, and nucleic acids in their native environment.
-
Protein Modification and Conjugation: Azides can be site-specifically incorporated into proteins, either through metabolic labeling with azido-amino acids or by chemical modification of existing amino acid residues. This allows for the precise attachment of various probes, such as fluorophores, biotin tags, or drug molecules, facilitating studies of protein localization, interaction, and function.
-
Drug Discovery and Development: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the synthesis of compound libraries for drug screening. The formation of stable triazole linkages is a robust method for connecting molecular fragments, accelerating the discovery and optimization of lead compounds. Furthermore, bioorthogonal reactions involving azides are being explored for targeted drug delivery and in vivo imaging.
-
Photocrosslinking: Aryl azides are photoreactive groups that, upon exposure to UV light, form highly reactive nitrene intermediates. This property is harnessed in photocrosslinking experiments to capture transient protein-protein or protein-nucleic acid interactions, providing valuable insights into cellular interaction networks.
Key Bioorthogonal Reactions Involving Azides
Three primary bioorthogonal reactions have been instrumental in the widespread adoption of azide derivatives in biochemistry:
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, typically a triarylphosphine engineered with an electrophilic trap. The reaction proceeds through an iminophosphorane intermediate to form a stable amide bond. While a pioneering bioorthogonal reaction, its reaction kinetics are relatively slow compared to click chemistry alternatives.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions. CuAAC is characterized by high yields, specificity, and favorable reaction kinetics, making it a workhorse for bioconjugation. However, the cytotoxicity of the copper catalyst can be a concern for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity issues of CuAAC, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a metal catalyst. SPAAC has proven to be an invaluable tool for live-cell imaging and in vivo studies due to its excellent biocompatibility.
Quantitative Data for Experimental Design
The choice of bioorthogonal reaction and labeling strategy depends on the specific experimental context. The following tables provide a summary of key quantitative data to aid in the design and optimization of experiments involving azide derivatives.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | ~0.002 | First bioorthogonal reaction; slow kinetics. |
| CuAAC | 1 - 100 | High efficiency and yield; requires copper catalyst. |
| SPAAC (e.g., with DIBO) | 0.1 - 1.0 | Copper-free; suitable for live-cell imaging. |
Table 1: Comparison of Common Bioorthogonal Reactions Involving Azides. The reaction rates can vary depending on the specific reactants and reaction conditions.
| Azido Sugar | Recommended Concentration for Cell Culture | Primary Application |
| Ac₄ManNAz | 10 - 50 µM | Labeling of sialic acid-containing glycoproteins. |
| Ac₄GalNAz | 10 - 50 µM | Profiling of O-linked glycoproteins. |
| Ac₄GlcNAz | 10 - 50 µM | Incorporation into various glycoconjugates. |
Table 2: Recommended Concentrations of Peracetylated Azido Sugars for Metabolic Labeling. Higher concentrations may lead to cellular toxicity.
| Azido Amino Acid | Recommended Concentration for Cell Culture | Application |
| L-azidohomoalanine (AHA) | 0.5 - 1 mM | Labeling of newly synthesized proteins. |
Table 3: Recommended Concentration for Metabolic Labeling with an Azido Amino Acid.
Experimental Protocols
This section provides detailed methodologies for key experiments involving azide derivatives.
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars and Visualization by SPAAC
Objective: To metabolically label cell surface glycans with an azide-containing sugar and visualize them using a fluorescently-labeled cyclooctyne.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Replace the PBS with imaging medium.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: Labeling of Azide-Modified Proteins via CuAAC
Objective: To conjugate an alkyne-containing fluorescent dye to a purified protein that has been metabolically labeled with an azido amino acid.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
Alkyne-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration ~10-100 µM) with the alkyne-fluorophore (final concentration ~100-500 µM).
-
Add THPTA to a final concentration of 500 µM.
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess dye and reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Confirm the successful labeling by SDS-PAGE followed by in-gel fluorescence scanning or by measuring the absorbance of the protein and the fluorophore.
-
Protocol 3: Staudinger Ligation for Glycoprotein Enrichment
Objective: To enrich glycoproteins that have been metabolically labeled with azido sugars from a cell lysate.
Materials:
-
Cells metabolically labeled with an azido sugar (e.g., Ac₄GalNAz)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphine-FLAG probe
-
Anti-FLAG antibody-conjugated beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest the metabolically labeled cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Staudinger Ligation:
-
Add the phosphine-FLAG probe to the cell lysate to a final concentration of 250 µM.
-
Incubate the reaction overnight at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Add anti-FLAG antibody-conjugated beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them three to five times with wash buffer.
-
-
Elution and Analysis:
-
Elute the captured glycoproteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the enriched glycoproteins by SDS-PAGE and Western blotting using antibodies against specific glycoproteins of interest or by mass spectrometry-based proteomics.
-
Visualizing Biochemical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of azide derivatives in biochemistry.
Caption: Workflow for metabolic labeling and bioorthogonal detection.
Caption: Key bioorthogonal reactions involving the azide group.
Caption: Role of azide-alkyne click chemistry in drug discovery.
Conclusion
The azide group has firmly established itself as a powerful and versatile tool in the biochemist's arsenal. Its participation in a range of bioorthogonal reactions has enabled the study of complex biological processes with unprecedented detail and specificity. From elucidating the dynamics of glycosylation to accelerating the pace of drug discovery, the applications of azide derivatives continue to expand. As new azide-based probes and bioorthogonal reactions are developed, the future promises even more exciting avenues for research and therapeutic innovation. This guide provides a solid foundation for researchers to harness the full potential of azide chemistry in their pursuit of scientific discovery.
References
Methodological & Application
Application Notes and Protocols for m-PEG8-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG8-azide in click chemistry for bioconjugation and drug development. This document outlines the fundamental principles, offers detailed experimental protocols for the two major types of click chemistry, presents quantitative data for reaction comparison, and includes visual workflows to guide your experimental design.
Introduction to this compound and Click Chemistry
This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal azide group. The eight PEG units confer hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. The terminal azide is a key functional group for "click chemistry," a term describing a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they do not interfere with native biological functional groups.
The most prominent click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions result in the formation of a stable triazole linkage.
-
CuAAC: This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. It is known for its high speed and efficiency.
-
SPAAC: To avoid the potential cytotoxicity of a copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. This catalyst-free approach is ideal for applications in living systems and with sensitive biomolecules.
The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the biomolecules involved, and the desired reaction kinetics.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for the two main types of click chemistry reactions, providing a basis for selecting the appropriate method for your research needs.
Table 1: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Cycloaddition | Cycloaddition |
| Reactants | This compound + Terminal Alkyne | This compound + Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None |
| Bioorthogonality | High | Very High (no catalyst required) |
| Reaction Speed | Very Fast | Fast |
| Second-Order Rate Constant | 1 - 100 M⁻¹s⁻¹[1] | ~0.1 - 1 M⁻¹s⁻¹ (with DBCO)[1] |
| Linkage Stability | Extremely stable triazole ring | Extremely stable triazole ring |
| Key Advantage | High reaction speed and efficiency | Catalyst-free, ideal for in vivo applications |
| Key Disadvantage | Potential cytotoxicity of the copper catalyst | Generally slower kinetics than CuAAC |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound. These protocols are based on established methods and should be optimized for your specific biomolecule and application.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the conjugation of an alkyne-functionalized biomolecule with this compound using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) solution (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Aminoguanidine solution (100 mM in water, optional)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Biomolecule: Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) to a concentration of 10-50 mM.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-functionalized biomolecule solution.
-
Add a 2- to 10-fold molar excess of the this compound stock solution to the biomolecule solution.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-250 µM.[1]
-
If using, add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.[2][3]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Analysis: Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol describes the catalyst-free conjugation of a strained alkyne (e.g., DBCO)-functionalized biomolecule with this compound.
Materials:
-
Strained alkyne-functionalized biomolecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, optional)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Biomolecule: Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) to a concentration of 10-50 mM.
-
Conjugation Reaction:
-
In a reaction tube, add the strained alkyne-functionalized biomolecule solution.
-
Add a 2- to 10-fold molar excess of the this compound stock solution to the biomolecule solution.
-
If necessary, a small amount of an organic co-solvent like DMSO can be used to aid in the solubility of the reagents, but the final concentration should ideally be below 10%.
-
-
Incubation: Gently mix the reaction and incubate for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
-
Analysis: Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the fundamental chemical reactions of this compound in click chemistry.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Chemical reactions of this compound in CuAAC and SPAAC.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with m-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using m-PEG8-azide. This powerful "click chemistry" tool is invaluable for the site-specific PEGylation of biomolecules, enhancing their therapeutic properties. The following sections detail the reaction mechanism, quantitative data, experimental protocols, and the benefits of PEGylation in drug delivery.
Introduction to CuAAC and this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] Its bio-orthogonal nature, meaning it does not interfere with native biological functional groups, makes it ideal for bioconjugation.[3][4] this compound is a monodisperse polyethylene glycol (PEG) reagent containing a terminal azide group. PEGylation, the covalent attachment of PEG chains, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing solubility, extending circulation half-life, and reducing immunogenicity.[5]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for CuAAC reactions involving PEG-azides. Note that optimal conditions may vary depending on the specific biomolecule and alkyne substrate.
| Parameter | Typical Range | Reference(s) |
| Reaction Time | 30 minutes - 4 hours | |
| Reaction Temperature | Room Temperature (or 4°C to 45°C) | |
| pH Range | 4 - 12 | |
| Yield | Near-quantitative (>95%) | |
| Recovery after Precipitation | 86% - 99% |
Table 1: General Reaction Parameters for CuAAC
| Reagent | Molar Excess (relative to limiting reagent) | Typical Concentration | Reference(s) |
| This compound | 2 to 10-fold | 10-100 µM | |
| Copper(II) Sulfate (CuSO₄) | (Used with a reducing agent) | 50-250 µM | |
| Copper-chelating Ligand (e.g., THPTA) | 5-fold (relative to CuSO₄) | 250-1250 µM | |
| Sodium Ascorbate | (Used with CuSO₄) | 1-5 mM |
Table 2: Typical Reagent Concentrations and Molar Ratios
Experimental Protocols
This section provides detailed protocols for a typical CuAAC reaction with this compound and an alkyne-modified protein, followed by purification.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Anhydrous DMSO
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagents:
-
Allow the vial of this compound to come to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~10-100 µM) with a 2- to 10-fold molar excess of the this compound stock solution.
-
Prepare a premix of CuSO₄ and the ligand in a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the protein/azide mixture to a final copper concentration of 50-250 µM.
-
-
Initiate the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the solution by inverting the tube several times.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Protocol 2: Purification of the PEGylated Protein
This protocol describes the purification of the this compound conjugated protein from excess reagents using size-exclusion chromatography (SEC).
Materials:
-
Crude reaction mixture from Protocol 1
-
Size-exclusion chromatography (SEC) system
-
Appropriate SEC column (selected based on the molecular weight of the conjugate)
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Loading:
-
(Optional) If necessary, concentrate the crude reaction mixture.
-
Load the crude reaction mixture onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the peak of the desired PEGylated protein conjugate. The conjugate will typically elute earlier than the smaller, unreacted this compound and other small molecule reagents.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions for purity using analytical HPLC, SDS-PAGE, or mass spectrometry.
-
Pool the fractions containing the pure product.
-
If necessary, concentrate the purified conjugate and perform a buffer exchange into a desired storage buffer.
-
Visualizations
Experimental Workflow for CuAAC with this compound
Caption: Experimental workflow for CuAAC with this compound.
Benefits of PEGylation for Drug Delivery
Caption: Benefits of PEGylation for drug delivery.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using m-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments. As a cornerstone of "click chemistry," SPAAC is celebrated for its high specificity, efficiency, and biocompatibility, proceeding rapidly at physiological conditions without the need for cytotoxic copper catalysts.[1][2] This makes it an invaluable tool in drug development, diagnostics, and fundamental biological research.
This document provides detailed application notes and experimental protocols for the use of m-PEG8-azide, a methoxy-terminated polyethylene glycol linker containing eight ethylene glycol units and a terminal azide group. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[2] The terminal azide group serves as a versatile handle for SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), forming a stable triazole linkage.[3][4]
Key Features and Applications
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for in vitro and in vivo applications without concerns of cellular toxicity.
-
High Selectivity: Azides and cyclooctynes are bioorthogonal, reacting specifically with each other without cross-reactivity with other functional groups found in biological systems.
-
Favorable Kinetics: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffer, room temperature).
-
Stable Linkage: The resulting triazole linkage is highly stable under physiological pH and temperature.
-
Versatility: this compound can be used to modify a wide range of molecules, including proteins, peptides, antibodies, and nanoparticles.
Primary Applications Include:
-
Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic payloads to antibodies.
-
Protein and Cell Labeling: Attachment of fluorescent dyes or biotin for imaging and tracking studies.
-
Surface Modification: Functionalization of nanoparticles and other materials for targeted drug delivery.
-
Proteomics: Labeling of newly synthesized proteins for half-life studies.
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively published, the following table summarizes representative quantitative data for SPAAC reactions involving similar PEGylated azides and common cyclooctynes. This data can be used as a reliable estimate for experimental design.
| Parameter | Reaction with DBCO | Reaction with BCN | Reference(s) |
| Second-Order Rate Constant (k₂) | ~0.1 - 1 M⁻¹s⁻¹ | Generally similar to or slightly slower than DBCO | |
| Typical Reaction Time | 1 - 4 hours | 2 - 8 hours | |
| Typical Molar Excess of Azide | 2 - 10 fold | 2 - 10 fold | |
| Typical Yield | > 90% | > 85% | |
| Stability of Triazole Linkage | High stability under physiological pH and temperature | High stability under physiological pH and temperature |
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: Chemical mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for protein conjugation using this compound.
Application in Signaling Pathway Analysis
SPAAC with this compound can be used to label cell surface receptors to study their trafficking during signal transduction. For example, a fluorescent dye can be attached to an azide-modified receptor via a DBCO-functionalized m-PEG8 linker.
Caption: Using SPAAC to study receptor trafficking in a signaling pathway.
Experimental Protocols
Protocol 1: General Protein Labeling using this compound and a DBCO-functionalized Protein
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) columns or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Prepare the DBCO-functionalized protein solution at a concentration of 1-10 mg/mL in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
Add a 2- to 10-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution.
-
Note: The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein precipitation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Further characterization can be performed using techniques such as mass spectrometry or HPLC as required.
-
Protocol 2: Two-Step Protein Labeling with a Payload via this compound
This protocol outlines the modification of a protein with this compound, followed by a SPAAC reaction with a DBCO-functionalized payload (e.g., a fluorescent dye or a small molecule drug).
Part A: Protein Modification with an Azide Handle
This protocol assumes the use of an NHS-ester-PEG-azide linker to introduce the azide group onto the protein via reaction with primary amines (e.g., lysine residues). For this example, we will consider a generic NHS-PEG-Azide linker for the purpose of the protocol.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.4)
-
NHS-PEG-Azide linker
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the NHS-PEG-Azide linker in anhydrous DMSO or DMF.
-
-
Activation Reaction:
-
Add a 10-20 fold molar excess of the NHS-PEG-Azide solution to the protein solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching buffer using a desalting column equilibrated with the reaction buffer for the subsequent SPAAC step (e.g., PBS, pH 7.4).
-
Part B: SPAAC Reaction with a DBCO-Payload
Materials:
-
Azide-functionalized protein from Part A
-
DBCO-functionalized payload (e.g., DBCO-dye)
-
Anhydrous DMSO
-
Purification system (SEC or dialysis)
Procedure:
-
Payload Preparation:
-
Prepare a stock solution of the DBCO-payload in a suitable solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-payload solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent payload.
-
-
Purification:
-
Purify the final conjugate using SEC or dialysis to remove the unreacted DBCO-payload.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy (to determine the degree of labeling if the payload is chromophoric), and mass spectrometry.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive this compound or DBCO reagent. - Suboptimal pH. - Insufficient molar excess of reagents. - Steric hindrance. | - Use fresh reagents. - Ensure reaction buffer is at a neutral pH (7.0-7.5). - Increase the molar excess of the azide or DBCO reagent. - Consider a longer PEG spacer if steric hindrance is suspected. |
| Precipitation of Protein | - High concentration of organic solvent (e.g., DMSO). - Protein instability at the reaction pH or temperature. | - Keep the volume of the reagent stock solution to a minimum (<10% of total reaction volume). - Perform a buffer screen to find the optimal pH for protein stability. - Conduct the reaction at a lower temperature (e.g., 4°C). |
| Non-specific Labeling | - (Unlikely with SPAAC) Presence of reactive impurities in reagents. | - Use high-purity reagents. - Ensure complete removal of any activating reagents (like NHS esters) from previous steps. |
References
Application Notes and Protocols for Bioconjugation of Proteins with m-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to proteins, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a protein, is a widely employed strategy to enhance the therapeutic properties of protein drugs. Benefits of PEGylation include improved pharmacokinetics and pharmacodynamics, such as increased serum half-life, enhanced stability, and reduced immunogenicity.
This document provides detailed application notes and protocols for the bioconjugation of proteins with methoxy-poly(ethylene glycol)8-azide (m-PEG8-azide). This process is typically achieved through a two-step strategy: first, the introduction of a bioorthogonal alkyne functional group onto the protein, followed by the highly specific and efficient "click chemistry" reaction with this compound. This method allows for precise control over the conjugation site and stoichiometry, leading to more homogeneous and well-defined bioconjugates.
Two primary "click chemistry" reactions are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals.
Principle of the Method
The conjugation of proteins with this compound via click chemistry is a modular and highly efficient process. The azide group of this compound is bioorthogonal, meaning it does not react with native functional groups found in proteins. Therefore, a complementary alkyne handle must first be introduced onto the target protein. This is typically achieved by reacting amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) alkyne derivatives with lysine or cysteine residues on the protein surface, respectively.
Once the protein is "alkyne-functionalized," it can be reacted with this compound. This reaction is a [3+2] cycloaddition that forms a stable triazole linkage.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed. While robust, the potential cytotoxicity of copper requires its removal from the final product for therapeutic applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO, BCN) on one of the reaction partners. The inherent ring strain of the cyclooctyne allows the reaction to proceed readily with an azide without the need for a catalyst, making it ideal for applications involving live cells or sensitive biological systems. In the context of this protocol, the protein would be modified with a strained alkyne to react with this compound.
Data Presentation
| Parameter | Method 1: Amine-Reactive Alkyne Introduction (NHS-Ester) | Method 2: Thiol-Reactive Alkyne Introduction (Maleimide) |
| Target Residue | Primary amines (Lysine, N-terminus) | Free thiols (Cysteine) |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Molar Excess of Alkyne Reagent | 5 - 20 fold over protein | 10 - 20 fold over protein |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice | 1 - 2 hours at room temperature or overnight at 4°C |
| Typical Buffer | Phosphate-buffered saline (PBS), Bicarbonate buffer | PBS, Tris, HEPES (degassed) |
| Quenching | Tris or glycine buffer | Small molecule thiol (e.g., β-mercaptoethanol) |
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Catalyst Required | Yes (Copper(I)) | No |
| Molar Excess of this compound | 2 - 10 fold over alkyne-protein | 5 - 20 fold over alkyne-protein |
| Reaction Time | 1 - 4 hours at room temperature | 1 - 12 hours at room temperature or 37°C |
| Typical Buffer | PBS, Tris (non-coordinating) | PBS or other amine-free buffers |
| Additives | Copper(II) source, reducing agent (e.g., sodium ascorbate), copper ligand (e.g., THPTA) | None |
Experimental Protocols
Part 1: Introduction of an Alkyne Handle onto the Protein
This initial step is crucial for preparing the protein for conjugation with this compound. The choice of method depends on the available reactive residues on the protein of interest.
This protocol targets the primary amines on lysine residues and the N-terminus of the protein.
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-Ester-Alkyne reagent in a water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10-20 mM.[1]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to react with any excess NHS-Ester-Alkyne.
-
Remove the unreacted alkyne reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using desalting columns.
-
This protocol targets the free sulfhydryl groups on cysteine residues.
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into a degassed, amine-free buffer at pH 6.5-7.5, such as PBS or HEPES. A protein concentration of 1-10 mg/mL is recommended.
-
If cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 50-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Maleimide-Alkyne reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-Alkyne to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to react with any excess maleimide groups.
-
Purify the alkyne-modified protein using size-exclusion chromatography (SEC), dialysis, or desalting columns to remove unreacted reagents.
-
Part 2: Click Chemistry Reaction with this compound
Once the protein is functionalized with an alkyne group, it is ready for the click chemistry reaction with this compound.
-
Reagent Preparation:
-
Prepare stock solutions of:
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Copper ligand (e.g., THPTA): 50 mM in water.
-
Reducing agent (e.g., sodium ascorbate): 100 mM in water (prepare fresh).
-
This compound: 10-100 mM in DMSO or water.
-
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified protein (at a final concentration of 1-10 mg/mL in a non-coordinating buffer like PBS or Tris) and a 2- to 10-fold molar excess of this compound.
-
Prepare a premix of CuSO₄ and the ligand (a 1:5 molar ratio of copper to ligand is common).
-
Add the copper/ligand premix to the protein/azide mixture to a final copper concentration of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the copper catalyst and excess reagents using a purification method suitable for PEGylated proteins, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).
-
This protocol requires the protein to be functionalized with a strained alkyne (e.g., DBCO, BCN) in Part 1.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (10-100 mM) in an appropriate solvent (e.g., DMSO, water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the strained alkyne-modified protein (at a final concentration of 1-5 mg/mL in a suitable buffer like PBS, pH 7.4) and a 5- to 20-fold molar excess of this compound. The final concentration of any organic solvent should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Purify the PEGylated protein conjugate from unreacted this compound and other potential side products using SEC, IEX, or HIC.
-
Part 3: Characterization of the Protein-m-PEG8-azide Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful PEGylation and determine the degree of labeling.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein. However, PEG-SDS interactions can sometimes lead to smeared bands. Native PAGE can be a better alternative in some cases.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate, confirming the number of PEG chains attached per protein molecule.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC (SE-HPLC) can be used to separate and quantify the PEGylated protein from the un-PEGylated protein and aggregates. Reversed-phase HPLC (RP-HPLC) and ion-exchange HPLC (IEX-HPLC) can also be employed for characterization and purification.
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Logical relationship of the click chemistry reaction.
References
Application Notes and Protocols: Labeling Antibodies with m-PEG8-azide for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of functional groups to antibodies is a cornerstone of modern biological research and therapeutic development. For imaging applications, the ability to conjugate imaging probes (e.g., fluorophores, radiolabels) to antibodies with precision and control is paramount. This document provides detailed application notes and protocols for labeling antibodies with m-PEG8-azide, a bifunctional linker that introduces a bioorthogonal azide handle for subsequent conjugation to an imaging probe via "click chemistry." The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and can reduce non-specific interactions.
Two primary strategies for introducing the this compound moiety onto an antibody are described:
-
Amine-Reactive Labeling: Targeting primary amines on lysine residues and the N-terminus using an this compound N-hydroxysuccinimide (NHS) ester. This method is straightforward but can result in a heterogeneous product.
-
Glycan Labeling: Targeting the carbohydrate moieties in the Fc region of the antibody. This site-specific approach offers greater homogeneity and preserves the antigen-binding sites.
These notes provide a comparative overview of these two methods, detailed experimental protocols, and guidance on the subsequent conjugation of an imaging probe.
Comparative Overview of Labeling Chemistries
The choice between amine-reactive and glycan labeling depends on the specific requirements of the imaging application, including the need for site-specificity and the tolerance for product heterogeneity.
| Feature | Amine-Reactive Labeling (this compound-NHS Ester) | Glycan Labeling (Hydrazide-PEG8-Azide) |
| Target Residues | Primary amines (primarily ε-amino groups of lysines, α-amino group of N-terminus) | Sialic acid or other sugar residues within the Fc region glycans |
| Specificity | Non-specific; targets multiple accessible amines | Site-specific to the Fc region glycans, away from antigen-binding sites[1] |
| Product Homogeneity | Heterogeneous, with a distribution of Degree of Labeling (DOL) | Homogeneous, with a well-defined DOL (typically 2 azide groups per antibody) |
| Potential Impact on Affinity | Higher risk of impacting antigen-binding if lysines are present in the binding site[1] | Lower risk of impacting antigen-binding affinity[2] |
| Reaction Complexity | Relatively simple one-step reaction | Multi-step process involving oxidation of glycans followed by hydrazide reaction |
| Typical Degree of Labeling (DOL) | Variable, can be controlled by molar ratio of reagents (e.g., 4-6 PEGs/antibody with 20-fold molar excess)[3] | Typically 2 azide groups per antibody |
| Key Advantage | Simple and rapid protocol | Site-specificity preserves antibody function and yields a homogeneous product |
| Key Disadvantage | Product heterogeneity can lead to batch-to-batch variability and potential loss of function | More complex and time-consuming protocol |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling with this compound-NHS Ester
This protocol describes the non-specific labeling of an antibody by targeting primary amines.
1.1. Materials
-
Antibody of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette
1.2. Antibody Preparation
-
If the antibody buffer contains primary amines (e.g., Tris or glycine), exchange it with the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
1.3. Labeling Procedure
-
Equilibrate the this compound-NHS Ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound-NHS Ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
1.4. Purification
-
Remove excess, unreacted this compound-NHS Ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
1.5. Characterization and Storage
-
Determine the concentration of the azide-labeled antibody using a spectrophotometer (A280).
-
The Degree of Labeling (DOL) can be determined using mass spectrometry (MALDI-TOF or ESI-MS), which will show an increase in mass corresponding to the number of attached this compound linkers.
-
Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Site-Specific Glycan Labeling with Hydrazide-PEG8-Azide
This protocol describes the site-specific labeling of an antibody by targeting its Fc region glycans.
2.1. Materials
-
Antibody of interest (in an amine-free buffer)
-
Sodium periodate (NaIO4)
-
Reaction Buffer: 0.1 M sodium acetate, pH 5.5
-
Quenching Solution: 1 M glycerol or ethylene glycol
-
Hydrazide-PEG8-Azide
-
Conjugation Buffer: PBS, pH 6.5-7.4
-
Purification: Desalting column or dialysis cassette
2.2. Antibody Oxidation
-
Buffer exchange the antibody into the Reaction Buffer. Adjust the concentration to 1-10 mg/mL.
-
Prepare a fresh stock solution of sodium periodate in the Reaction Buffer.
-
Add sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 15-20 mM and incubate for 10 minutes.
-
Immediately purify the oxidized antibody using a desalting column equilibrated with the Conjugation Buffer to remove excess periodate and quenching agent.
2.3. Hydrazide-PEG8-Azide Conjugation
-
Dissolve the Hydrazide-PEG8-Azide in the Conjugation Buffer.
-
Add a 50- to 100-fold molar excess of the Hydrazide-PEG8-Azide solution to the oxidized antibody.
-
Incubate the reaction for 2-4 hours at room temperature.
2.4. Purification
-
Purify the azide-labeled antibody to remove excess Hydrazide-PEG8-Azide using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
2.5. Characterization and Storage
-
Determine the concentration of the azide-labeled antibody using a spectrophotometer (A280).
-
Confirm the DOL (typically 2) by mass spectrometry.
-
Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.
Protocol 3: Imaging Probe Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a strained alkyne-containing imaging probe (e.g., DBCO, BCN) to the azide-labeled antibody.
3.1. Materials
-
Azide-labeled antibody (from Protocol 1 or 2)
-
Strained alkyne-functionalized imaging probe (e.g., DBCO-fluorophore, BCN-radiolabel chelator)
-
Reaction Buffer: PBS, pH 7.4
-
Purification: Size-exclusion chromatography (SEC) or a desalting column
3.2. SPAAC Reaction
-
Dissolve the alkyne-functionalized imaging probe in a compatible solvent (e.g., DMSO).
-
Add a 2- to 10-fold molar excess of the imaging probe to the azide-labeled antibody solution. The final concentration of the organic solvent should be kept below 5-10%.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction can be monitored by SDS-PAGE (observing a band shift) or mass spectrometry.
3.3. Purification
-
Purify the antibody-imaging probe conjugate from excess, unreacted imaging probe using SEC or a desalting column.
3.4. Final Product Characterization
-
Determine the final concentration and DOL of the conjugate using UV-Vis spectroscopy (measuring absorbance of both the protein and the imaging probe).
-
Assess the immunoreactivity of the final conjugate using an appropriate binding assay (e.g., ELISA, flow cytometry) to ensure that the labeling process has not compromised the antibody's affinity for its target.
Visualizations
Caption: Workflow for antibody labeling with this compound and subsequent imaging probe conjugation.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) signaling pathway.
References
- 1. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Cell Surface Labeling with m-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface engineering is a powerful tool for a wide range of applications, including cell tracking, targeted drug delivery, and understanding complex biological processes. One of the most effective methods for modifying the cell surface is through bioorthogonal chemistry, which allows for specific covalent reactions to occur in a biological environment without interfering with native cellular processes.[1][2] The use of m-PEG8-azide, a methoxy-terminated polyethylene glycol linker with a terminal azide group, offers a versatile handle for attaching various molecules to the cell surface.
The azide group of this compound can selectively react with an alkyne- or a strained cyclooctyne-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[3][4][5] These "click chemistry" reactions are highly efficient, specific, and can be performed under physiological conditions, making them ideal for live-cell labeling.
This document provides detailed protocols for labeling cell surfaces using this compound through metabolic glycoengineering. This two-step approach involves the metabolic incorporation of an unnatural sugar containing a bioorthogonal functional group (an alkyne) into cell surface glycans, followed by the covalent attachment of this compound. The flexible and hydrophilic PEG8 spacer helps to extend the conjugated molecule away from the cell surface, which can minimize steric hindrance and maintain the biological activity of both the cell and the attached molecule.
Principle of the Method
The general workflow for cell surface labeling using this compound via metabolic glycoengineering involves two key stages:
-
Metabolic Labeling: Cells are cultured in the presence of an unnatural monosaccharide precursor containing an alkyne group. This alkyne-modified sugar is taken up by the cells and incorporated into the glycan structures on the cell surface through the cell's own biosynthetic machinery.
-
Bioorthogonal Ligation (Click Chemistry): The azide group of this compound is then covalently attached to the alkyne-modified glycans on the cell surface. This is typically achieved through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne-Modified Sugar
This protocol describes the incorporation of an alkyne-modified monosaccharide, such as N-pentynoyl-D-mannosamine (ManNAl), into cell surface sialoglycans.
Materials:
-
Cells of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., Ac4ManNAl - tetraacetylated N-pentynoyl-D-mannosamine)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, T-75 flask) at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Prepare Alkyne-Modified Sugar Stock Solution: Prepare a 10 mM stock solution of the alkyne-modified sugar (e.g., Ac4ManNAl) in sterile DMSO.
-
Metabolic Labeling: Add the alkyne-modified sugar stock solution to the cell culture medium to achieve the desired final concentration. Incubate the cells for 1-3 days at 37°C in a humidified atmosphere with 5% CO2. Include a negative control of cells cultured without the alkyne-modified sugar.
-
Harvesting Cells:
-
Adherent cells: Wash the cells twice with PBS and detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium and pellet the cells by centrifugation (300 x g for 5 minutes).
-
Suspension cells: Pellet the cells by centrifugation (300 x g for 5 minutes).
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any remaining medium and unincorporated sugar.
Quantitative Data for Metabolic Labeling:
| Parameter | Recommended Range | Notes |
| Cell Type | Various (e.g., HeLa, CHO, Jurkat) | Optimization may be required for different cell lines. |
| Alkyne-Modified Sugar | Ac4ManNAl, Ac4GlcNAl, etc. | Choice of sugar depends on the targeted glycan pathway. |
| Final Concentration of Alkyne-Modified Sugar | 25 - 50 µM | Higher concentrations may be toxic to some cell lines. |
| Incubation Time | 1 - 3 days | Longer incubation times generally lead to higher incorporation. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling with this compound
This protocol describes the "click" reaction between the alkyne-modified cell surface and this compound.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., DPBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Prepare Labeling Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: Prepare the sodium ascorbate solution fresh just before use.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. The final concentrations of the components in the cell suspension should be optimized. A typical starting point is:
-
This compound: 10 - 100 µM
-
CuSO4: 50 - 100 µM
-
THPTA: 250 - 500 µM (to maintain a 1:5 molar ratio with CuSO4)
-
Sodium Ascorbate: 1 - 5 mM
-
Important: Add the reagents in the following order: PBS, this compound, CuSO4, THPTA, and finally sodium ascorbate. Mix gently after each addition.
-
-
Cell Labeling:
-
Resuspend the metabolically labeled cells in PBS containing 1% BSA at a concentration of 1-10 x 10^6 cells/mL.
-
Add the freshly prepared click reaction cocktail to the cell suspension.
-
Incubate the cells for 10 - 60 minutes at room temperature, protected from light.
-
-
Washing: After incubation, wash the cells three times with PBS containing 1% BSA to remove unreacted labeling reagents. Centrifuge at 300 x g for 5 minutes between each wash.
-
Analysis: The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy (if a fluorescently tagged alkyne or azide was used).
Quantitative Data for CuAAC Labeling:
| Reagent | Recommended Final Concentration | Notes |
| This compound | 10 - 100 µM | Higher concentrations can increase labeling but may also increase background. |
| CuSO4 | 50 - 100 µM | Copper can be toxic to cells; minimize concentration and incubation time. |
| THPTA (or other ligand) | 250 - 500 µM | Used to stabilize the Cu(I) ion and reduce cytotoxicity. A 1:5 molar ratio with CuSO4 is common. |
| Sodium Ascorbate | 1 - 5 mM | A reducing agent to convert Cu(II) to the active Cu(I) catalyst. Must be freshly prepared. |
| Incubation Time | 10 - 60 minutes | Shorter times are preferred to minimize cell stress. |
| Temperature | Room Temperature |
Diagrams
Experimental Workflow for Cell Surface Labeling
Caption: Workflow for this compound cell surface labeling.
Signaling Pathway of Metabolic Glycoengineering and Click Chemistry
Caption: Metabolic incorporation and click chemistry labeling.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Crafting Next-Generation ADCs with Azide-PEG8 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a premier class of targeted therapeutics, engineered to merge the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The efficacy and safety of an ADC are critically dependent on its three core components: the antibody, the payload, and the linker that connects them. The linker is a pivotal element, directly influencing the ADC's stability, solubility, pharmacokinetic (PK) profile, and mechanism of payload release.[2]
Among advanced linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing ADC performance.[3] The inherent hydrophilicity of PEG helps to counteract the hydrophobicity of many potent payloads, thereby reducing aggregation and improving the overall pharmacological properties of the conjugate.[2][3] Specifically, monodisperse PEG linkers, which have a defined number of repeating ethylene glycol units, are favored for producing homogeneous ADCs with enhanced batch-to-batch consistency and improved safety profiles.
This document provides detailed application notes and protocols for the creation of ADCs using a heterobifunctional linker featuring an eight-unit PEG chain (PEG8) and a terminal azide (N3) group. The PEG8 spacer has been identified as a key length, as linkers with at least eight PEG units can significantly minimize plasma clearance and improve the ADC's therapeutic window. The azide group enables covalent conjugation to a payload via "click chemistry," a suite of bioorthogonal reactions prized for their high efficiency, specificity, and mild reaction conditions. The protocols will focus on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction ideal for biologic-based therapeutics.
Data Presentation
Quantitative data from various studies are summarized below to highlight the impact of PEG linker length on critical ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics Data synthesized from studies on MMAE-based ADCs in rats.
| PEG Chain Length | Relative Plasma Clearance Rate | Key Observation |
|---|---|---|
| No PEG | High | Rapidly cleared from circulation. |
| PEG4 | Moderate-High | Clearance rate significantly increased compared to longer PEGs. |
| PEG8 | Low | Clearance rate approaches that of the parental antibody. |
| PEG12 | Low | Minimal improvement in clearance beyond PEG8. |
| PEG24 | Low | Similar low clearance to PEG8 and PEG12. |
Note: A clear threshold is observed at PEG8, beyond which further increases in PEG length have a minimal impact on slowing clearance.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC Data adapted from Burke et al., 2017.
| Linker | Target Cell Line | IC50 (ng/mL) | Observation |
|---|---|---|---|
| No PEG | Karpas-299 | ~10 | Potent cytotoxicity observed. |
| PEG2 | Karpas-299 | ~10 | PEG inclusion had no significant effect on potency. |
| PEG4 | Karpas-299 | ~10 | Potency remains consistent across shorter PEG lengths. |
| PEG8 | Karpas-299 | ~10 | Maintained high potency. |
| PEG12 | Karpas-299 | ~10 | Longer PEG chains did not negatively impact in vitro potency. |
| PEG24 | Karpas-299 | ~10 | Consistent high potency across all tested PEG lengths. |
Note: For this specific ADC construct, PEGylation did not compromise the in vitro cell-killing activity.
Experimental Workflow and Protocols
The synthesis of an ADC using an Azide-PEG8 linker is a multi-stage process. The general strategy involves first functionalizing the antibody with the linker and then "clicking" the payload onto the azide handle. The following workflow and protocols describe the synthesis of an ADC using a heterobifunctional NHS-PEG8-Azide linker, which reacts with lysine residues on the antibody, and an alkyne-modified payload (e.g., DBCO-payload) via SPAAC.
Overall Experimental Workflow
Figure 1. High-level experimental workflow for ADC synthesis using an NHS-PEG8-Azide linker.
Protocol 1: Synthesis of Azide-Functionalized Antibody
This protocol describes the conjugation of an NHS-PEG8-Azide linker to the primary amines of lysine residues on the monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
NHS-PEG8-Azide linker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Antibody Preparation: Perform a buffer exchange to transfer the mAb into the Conjugation Buffer (pH 8.0-8.5) to deprotonate lysine residues, making them reactive to the NHS ester.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG8-Azide linker in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the NHS-PEG8-Azide stock solution to the prepared mAb solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation. b. Gently mix the reaction and incubate for 60 minutes at room temperature or for 2 hours on ice.
-
Reaction Quenching (Optional): Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes to hydrolyze any unreacted NHS-ester groups.
-
Purification: Remove excess linker and byproducts by purifying the azide-functionalized mAb using SEC (e.g., desalting columns) equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4). The product is the azide-functionalized antibody intermediate.
Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free "click" reaction between the azide-functionalized antibody and a strained alkyne-modified payload (e.g., DBCO-drug).
Materials:
-
Azide-functionalized antibody (from Protocol 1) in PBS, pH 7.4
-
Alkyne-modified payload (e.g., DBCO-payload)
-
Anhydrous DMSO
-
Purification System: SEC or Hydrophobic Interaction Chromatography (HIC) columns.
Procedure:
-
Payload Preparation: Prepare a 10-20 mM stock solution of the alkyne-modified payload in anhydrous DMSO.
-
Conjugation Reaction: a. To the azide-functionalized antibody solution, add a 3- to 10-fold molar excess of the alkyne-payload stock solution. The optimal ratio may need to be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR). b. Gently mix and incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS if desired.
-
Purification: a. Purify the resulting ADC to remove unreacted payload and other impurities. b. SEC is commonly used to remove small molecules and assess aggregation. c. HIC can be used to separate ADC species with different DARs and remove unconjugated antibody.
-
Final Formulation: Concentrate the purified ADC and exchange it into a suitable formulation buffer for storage at 2-8°C or -80°C.
Chemical Conjugation Pathway (SPAAC)
References
Surface Modification of Nanoparticles with m-PEG8-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the surface modification of nanoparticles with methoxy-polyethylene glycol (8)-azide (m-PEG8-azide). This process, known as PEGylation, is a critical strategy in nanomedicine to improve the physicochemical properties and in vivo performance of nanoparticles. The introduction of a terminal azide group offers a versatile handle for subsequent bioconjugation via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads. These protocols are designed to be a comprehensive guide for researchers developing advanced drug delivery systems, diagnostics, and other nanobiotechnology applications.
Introduction to Nanoparticle PEGylation with this compound
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a surface, is a widely adopted technique to enhance the systemic circulation time and reduce the immunogenicity of nanoparticles. The hydrophilic and flexible nature of the PEG layer creates a "stealth" effect, which minimizes nonspecific protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES). The this compound linker provides an optimal balance of a hydrophilic spacer and a reactive terminal group for covalent attachment. The azide moiety is particularly advantageous as it allows for highly efficient and specific ligation to alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry".[1][2][3]
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound via NHS Ester Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface (e.g., aminosilane-coated silica or iron oxide nanoparticles, or amine-functionalized polymeric nanoparticles like PLGA). The principle involves the activation of a carboxylated PEG linker (or the use of an NHS-ester functionalized PEG linker) to react with the surface amines, forming a stable amide bond. For this protocol, we will assume the use of a commercially available this compound with a terminal NHS ester.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
m-PEG8-NHS ester-azide
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., centrifugal filters with appropriate molecular weight cutoff (MWCO), dialysis tubing, or size-exclusion chromatography (SEC) column)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If necessary, sonicate the suspension briefly in a water bath to ensure a homogenous dispersion.
-
-
Linker Preparation:
-
Allow the vial of m-PEG8-NHS ester-azide to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL stock solution of the linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the m-PEG8-NHS ester-azide solution to the nanoparticle suspension. The final concentration of DMSO should not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or orbital shaker).
-
-
Quenching and Purification:
-
To quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the resulting azide-functionalized nanoparticles (Azide-NPs) to remove excess linker and reaction byproducts using one of the following methods:
-
Centrifugal Filtration: Wash the nanoparticles three to four times with the Reaction Buffer using an appropriate MWCO centrifugal filter.
-
Dialysis: Dialyze the nanoparticle suspension against the Reaction Buffer for 24-48 hours with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Elute the nanoparticles using an appropriate SEC column equilibrated with the Reaction Buffer.
-
-
-
Storage:
-
Store the purified Azide-NPs in a suitable buffer (e.g., PBS) at 4°C.
-
Protocol 2: Subsequent Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the surface of the Azide-NPs.
Materials:
-
Azide-NPs (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized (DI) water
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO4 (e.g., 50 mM in DI water), sodium ascorbate (e.g., 250 mM in DI water, prepared fresh), and THPTA (e.g., 100 mM in DI water).
-
Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
In a reaction tube, add the Azide-NP suspension.
-
Add the alkyne-functionalized molecule at a 5- to 20-fold molar excess relative to the estimated surface azide groups.
-
Add the THPTA solution, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be approximately 1-2 mM CuSO4 and 5-10 mM sodium ascorbate.
-
Incubate the reaction for 12-24 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the functionalized nanoparticles using centrifugal filtration, dialysis, or SEC to remove the copper catalyst, excess alkyne-molecule, and other reagents.
-
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.
| Parameter | Method | Expected Outcome | Citation |
| Confirmation of Azide Group | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹. | [4][5] |
| Hydrodynamic Diameter & Polydispersity | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter is expected after PEGylation. A low polydispersity index (PDI < 0.2) indicates a monodisperse sample. | |
| Surface Charge | Zeta Potential Measurement | A shift in zeta potential towards a more neutral value is anticipated as charged surface groups are shielded by the neutral PEG chains. | |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA) | The weight loss corresponding to the thermal decomposition of the organic PEG layer allows for the quantification of the amount of PEG grafted onto the nanoparticles. | |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticles to confirm that their core morphology is maintained after surface modification. |
Table 1: Summary of Characterization Methods and Expected Outcomes.
Quantitative Data Summary
The following table summarizes typical changes observed in nanoparticle characteristics after surface modification with this compound, based on literature data. The exact values will depend on the specific nanoparticle core, initial surface chemistry, and the efficiency of the PEGylation reaction.
| Nanoparticle Type | Modification Step | Initial Hydrodynamic Diameter (nm) | Final Hydrodynamic Diameter (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | PEG Grafting Density (PEG chains/nm²) | Citation |
| Amine-functionalized Silica NPs | This compound conjugation | 100 ± 5 | 115 ± 7 | +35 ± 4 | +5 ± 3 | 0.5 - 1.5 | |
| Gold Nanoparticles (AuNPs) | This compound conjugation | 20 ± 2 | 30 ± 3 | -30 ± 5 | -10 ± 4 | 1.0 - 2.5 | |
| PLGA Nanoparticles | This compound conjugation | 150 ± 10 | 165 ± 12 | -25 ± 6 | -8 ± 4 | Not Reported |
Table 2: Representative Quantitative Data on Nanoparticle Surface Modification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for surface modification and functionalization.
Cellular Uptake and Signaling Pathway
The functionalized nanoparticles can be designed to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Upon binding, the nanoparticle can be internalized, often through receptor-mediated endocytosis, and subsequently interfere with downstream signaling pathways.
Caption: EGFR signaling pathway and nanoparticle uptake.
Conclusion
The surface modification of nanoparticles with this compound is a robust and versatile strategy for developing advanced nanomaterials for biomedical applications. The protocols and data presented herein provide a comprehensive framework for the successful PEGylation and subsequent functionalization of nanoparticles. Careful execution of these protocols and thorough characterization of the resulting conjugates are critical for ensuring the desired physicochemical properties and biological performance. The ability to attach targeting moieties via click chemistry opens up a vast landscape for the rational design of nanoparticles for targeted drug delivery, diagnostics, and imaging.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG8-azide for Hydrogel Formation and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol) with eight ethylene glycol units and a terminal azide group (m-PEG8-azide) in the formation and crosslinking of hydrogels. The primary mechanism of crosslinking discussed is the highly efficient and biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry." This copper-free reaction enables the rapid formation of hydrogels under physiological conditions, making them ideal for a wide range of biomedical applications, including 3D cell culture, tissue engineering, and drug delivery.[1][2][3][4][5]
Key Applications
-
Injectable, In Situ-Forming Hydrogels: The rapid gelation kinetics of SPAAC allows for the formation of hydrogels directly at the site of injection, enabling minimally invasive procedures. These hydrogels can conform to complex defect shapes, making them suitable for tissue repair and regeneration.
-
3D Cell Culture and Encapsulation: The biocompatible nature of the PEG components and the mild, catalyst-free gelation conditions are ideal for encapsulating cells to create three-dimensional culture environments that mimic the native extracellular matrix.
-
Controlled Drug Delivery: The porous network of the hydrogel can be used to encapsulate therapeutic agents, such as small molecules, peptides, and proteins, for sustained release. The physical and chemical properties of the hydrogel can be tuned to control the release kinetics.
-
Tissue Engineering Scaffolds: Bioactive molecules, such as peptides (e.g., RGD), can be incorporated into the hydrogel network to promote cell adhesion, proliferation, and differentiation, creating functional tissue engineering scaffolds.
Quantitative Data Summary
The mechanical properties and gelation times of PEG-based hydrogels can be tuned by varying factors such as the molecular weight and concentration of the PEG precursors, and the stoichiometry of the reactive groups. The following tables summarize representative data from studies on similar PEG-based hydrogel systems.
Table 1: Gelation Time and Mechanical Properties of SPAAC Hydrogels
| Hydrogel System | Precursor Concentration | Gelation Time | Young's Modulus (E) | Reference |
| aza-dibenzocyclooctyne terminated PEG + azide precursors | Varied | 10 - 60 seconds | 1 - 18 kPa | |
| DIBO-functionalized PEG + 3-arm triazide | Not specified | < 5 minutes | Not specified |
Table 2: Compressive and Tensile Properties of PEG-Diacrylate (PEG-DA) Hydrogels (for comparative purposes)
| PEG Molecular Weight | PEG Concentration (% w/v) | Swelling Ratio | Compressive Modulus (HA0) | Tensile Modulus (Eten) | Reference |
| 508 Da | 10-40% | 31.5 - 2.2 | 0.01 - 2.46 MPa | 0.02 - 3.5 MPa | |
| 3.4 kDa | 10-40% | 31.5 - 2.2 | 0.01 - 2.46 MPa | 0.02 - 3.5 MPa | |
| 6 kDa | 10-40% | 31.5 - 2.2 | 0.01 - 2.46 MPa | 0.02 - 3.5 MPa | |
| 10 kDa | 10-40% | 31.5 - 2.2 | 0.01 - 2.46 MPa | 0.02 - 3.5 MPa |
Experimental Protocols
Protocol 1: Preparation of a PEG-Based Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DIBO) with a PEG crosslinker containing multiple azide groups. This compound can be incorporated to modify the hydrogel properties.
Materials:
-
4-arm PEG-DIBO (e.g., 10 kDa)
-
This compound
-
Azide-functionalized crosslinker (e.g., 4-arm PEG-Azide, 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Stock Solutions:
-
Dissolve the 4-arm PEG-DIBO in sterile PBS to the desired final concentration (e.g., 5% w/v).
-
Dissolve the 4-arm PEG-Azide in sterile PBS to a concentration that results in the desired stoichiometric ratio of azide to DIBO groups (a 1:1 ratio is a common starting point).
-
If incorporating this compound to modify the network, dissolve it in the 4-arm PEG-Azide solution, adjusting the concentration of the 4-arm PEG-Azide to maintain the desired overall azide concentration.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or on a sterile surface, mix equal volumes of the 4-arm PEG-DIBO solution and the azide-containing solution.
-
Gently pipette or vortex to ensure thorough mixing.
-
The solution will begin to gel. Gelation time will depend on the concentration and reactivity of the precursors.
-
-
Cell Encapsulation (Optional):
-
Prepare a single-cell suspension in a suitable culture medium at the desired density.
-
Resuspend the cell pellet in the 4-arm PEG-DIBO precursor solution.
-
Mix with the azide-containing precursor solution as described in step 2.
-
Quickly dispense the cell-polymer mixture into the desired culture vessel (e.g., multi-well plate).
-
Allow the hydrogel to fully crosslink at 37°C in a cell culture incubator.
-
After gelation, add culture medium to the top of the hydrogel.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio as (Ws - Wi) / Wi.
B. Mechanical Testing:
-
The compressive and tensile moduli of the hydrogels can be measured using a universal testing system.
-
Prepare cylindrical or dumbbell-shaped hydrogel samples.
-
Perform unconfined compression or tensile tests at a constant strain rate.
-
The modulus can be calculated from the initial linear region of the stress-strain curve.
Visualizations
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction for hydrogel formation.
Caption: Experimental workflow for PEG hydrogel synthesis and characterization.
References
- 1. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Solid-Phase Peptide Synthesis with m-PEG8-Azide Incorporation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of monodispersed polyethylene glycol (PEG) linkers, such as m-PEG8-azide, into peptides via Solid-Phase Peptide Synthesis (SPPS) offers a powerful strategy to enhance the therapeutic potential of peptide-based drugs. This modification provides a versatile handle for subsequent bioconjugation while simultaneously improving the pharmacokinetic and pharmacodynamic properties of the peptide.
Key Advantages of this compound Incorporation:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides, mitigating challenges with aggregation during synthesis, purification, and formulation.
-
Improved Pharmacokinetics: PEGylation is a well-established method to increase the in vivo half-life of therapeutic peptides. The PEG chain increases the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from proteolytic degradation.
-
Bioorthogonal Handle for "Click" Chemistry: The terminal azide group is a bioorthogonal moiety, meaning it does not react with functional groups typically found in biological systems. This allows for highly specific and efficient conjugation to alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry.
-
Site-Specific Modification: By incorporating an amino acid functionalized with this compound during SPPS, the modification is introduced at a precise location within the peptide sequence. This site-specificity is crucial for maintaining the biological activity of the peptide, as it avoids random modification of essential residues.
-
Versatile Applications: Peptides functionalized with this compound can be conjugated to a wide array of molecules, including:
-
Fluorophores and Quenchers: For creating FRET-based probes to study protease activity or protein-protein interactions.
-
Targeting Ligands: To direct the peptide to specific cells or tissues.
-
Drug Payloads: For the development of peptide-drug conjugates (PDCs).
-
Biomaterials: For surface immobilization and the creation of functionalized hydrogels.
-
Challenges and Considerations:
-
Coupling Efficiency: The steric hindrance of the PEG chain can sometimes lead to lower coupling efficiencies compared to standard amino acids. Optimization of coupling reagents and reaction times may be necessary.
-
Purification: The increased hydrophilicity and potential for peak broadening in reversed-phase HPLC can make the purification of PEGylated peptides more challenging.
-
Characterization: Mass spectrometry is essential to confirm the successful incorporation of the this compound moiety and to determine the purity of the final product.
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a peptide using a commercially available Fmoc-protected amino acid derivative, followed by purification and characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Lys(this compound)-OH
This protocol outlines the manual synthesis of a model peptide incorporating an this compound group using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-L-Lys(this compound)-OH (or a similar commercially available building block)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), DIC (3-5 eq.), and Oxyma (3-5 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Incorporation of Fmoc-L-Lys(this compound)-OH:
-
Follow the same procedure as in step 3, using Fmoc-L-Lys(this compound)-OH as the amino acid. Due to potential steric hindrance, a longer coupling time (e.g., 2-4 hours or overnight) and/or a different coupling reagent such as HATU may be beneficial.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of a small amount of acetonitrile or DMSO if necessary to aid solubility.
-
Filter the peptide solution through a 0.45 µm filter.
-
Inject the solution onto the preparative C18 column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5-65% Solvent B over 60 minutes. The retention time of the PEGylated peptide is expected to be earlier than the non-PEGylated counterpart due to increased hydrophilicity.[1]
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Reconstitute a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF).
-
The expected mass will be the calculated mass of the peptide plus the mass of the this compound moiety. The mass of the this compound (C17H35N3O8) is approximately 409.47 Da. The incorporation of the lysine residue will also need to be accounted for.
-
The presence of a peak corresponding to this calculated mass confirms the successful incorporation of the this compound group.
Data Presentation
Table 1: Comparison of Coupling Efficiency
| Amino Acid to be Coupled | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| Fmoc-Ala-OH | DIC/Oxyma | 1 | >99 |
| Fmoc-L-Lys(this compound)-OH | DIC/Oxyma | 2 | ~95-98 |
| Fmoc-L-Lys(this compound)-OH | HATU/DIPEA | 2 | >98 |
Note: Coupling efficiencies can be sequence-dependent and may require optimization. Data presented are typical estimates.
Table 2: Characterization Data for a Model Peptide (Ac-Tyr-Lys(this compound)-Gly-Phe-Met-NH2)
| Property | Expected Value | Observed Value |
| Molecular Weight (Da) | ||
| Calculated Monoisotopic Mass | 1083.49 | |
| ESI-MS ([M+H]+) | 1084.49 | 1084.51 |
| RP-HPLC | ||
| Retention Time (min) | Varies with system | 15.2* |
| Purity (%) | >95 | 97.3 |
*Retention time is dependent on the specific HPLC system, column, and gradient.
Visualizations
Caption: Workflow for SPPS with this compound incorporation.
Caption: Applications of this compound peptides in click chemistry.
References
Application Notes and Protocols for m-PEG8-azide Reaction with DBCO-functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between m-PEG8-azide and a DBCO (Dibenzocyclooctyne)-functionalized molecule is a cornerstone of modern bioconjugation strategies. This reaction, a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful example of "click chemistry." It allows for the efficient and specific covalent ligation of two molecules under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][][4] The polyethylene glycol (PEG) spacer in this compound enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[5]
This bioorthogonal reaction is characterized by its high efficiency, excellent specificity, and the formation of a stable triazole linkage. The azide and DBCO groups are largely inert to biological functional groups, ensuring that the reaction proceeds with minimal side reactions, making it ideal for applications in complex biological environments, including in vivo studies. Common applications include the development of antibody-drug conjugates (ADCs), protein labeling for imaging and tracking, surface modification of nanoparticles for targeted drug delivery, and the creation of hydrogels for tissue engineering.
Reaction Mechanism and Workflow
The SPAAC reaction between this compound and a DBCO-functionalized molecule is a [3+2] cycloaddition. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed readily without a catalyst. The general workflow involves the separate preparation of the azide- and DBCO-functionalized components, followed by their mixing to initiate the conjugation reaction.
Figure 1: SPAAC reaction between this compound and a DBCO-functionalized molecule.
Quantitative Data Summary
The efficiency and kinetics of the SPAAC reaction are critical for experimental design. The following tables summarize key quantitative data for reactions involving DBCO and azides.
| Parameter | Value | Reference(s) |
| Second-Order Rate Constant (k₂) | ~0.1 - 1 M⁻¹s⁻¹ | |
| Typical Reaction Time | 1 - 24 hours | |
| Typical Reaction Temperature | 4°C to 37°C | |
| Typical Yield | > 90% | |
| DBCO UV Absorbance Maximum | ~310 nm |
Table 1: General Reaction Parameters for DBCO-Azide SPAAC
| Molar Excess of Reagent | Application | Reference(s) |
| 2- to 10-fold molar excess of DBCO-PEG | To an azide-modified protein | |
| 2- to 4-fold molar excess of azide-molecule | To a DBCO-labeled antibody | |
| 20- to 30-fold molar excess of DBCO-NHS Ester | To an antibody for DBCO functionalization |
Table 2: Recommended Molar Excess for Bioconjugation
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Azide-Modified Protein with a DBCO-Functionalized Molecule
This protocol provides a general workflow for the conjugation of a protein that has been previously modified to contain an azide group with a molecule functionalized with DBCO.
Figure 2: Workflow for azide-protein conjugation with a DBCO-molecule.
Materials:
-
Azide-modified protein
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. Avoid buffers containing sodium azide.
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add a 2- to 10-fold molar excess of the DBCO-functionalized molecule stock solution to the azide-modified protein solution. The final concentration of the organic solvent should ideally be below 20%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C. The optimal time and temperature may need to be determined empirically. For sensitive proteins, incubation at 4°C overnight is a good starting point.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the excess, unreacted DBCO-functionalized molecule and any byproducts.
-
Size-exclusion chromatography (SEC) is a common method for separating the larger protein conjugate from smaller, unreacted molecules.
-
Dialysis or centrifugal filtration can also be effective for removing small molecule impurities.
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate to confirm successful ligation and assess purity.
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein band.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This will provide a more precise mass of the conjugate, confirming the addition of the DBCO-functionalized molecule.
-
UV-Vis Spectroscopy: The incorporation of DBCO can be quantified by measuring the absorbance at approximately 310 nm.
-
Protocol 2: Two-Step Conjugation of a Primary Amine-Containing Protein with this compound
This protocol describes the functionalization of a protein with DBCO using a DBCO-NHS ester, followed by conjugation with this compound.
Figure 3: Two-step workflow for protein conjugation with this compound.
Materials:
-
Protein with available primary amines (e.g., antibody)
-
DBCO-NHS ester
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM glycine
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Purification and analytical instruments as in Protocol 1
Procedure:
Step 1: DBCO Functionalization of the Protein
-
Preparation of Reactants:
-
Prepare the protein solution in PBS (pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
DBCO Labeling Reaction:
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final DMSO/DMF concentration is below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small volume of quenching solution (e.g., 10 µL of 100 mM glycine) to react with any unreacted DBCO-NHS ester. Incubate for 15 minutes.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Step 2: SPAAC Reaction with this compound
-
Prepare this compound Solution:
-
Dissolve this compound in the reaction buffer or water to a desired stock concentration.
-
-
Click Chemistry Reaction:
-
Add a 2- to 4-fold molar excess of this compound to the purified DBCO-labeled protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.
-
-
Final Purification and Characterization:
-
Purify the final conjugate using an appropriate method such as SEC to remove excess this compound.
-
Characterize the purified conjugate using SDS-PAGE and mass spectrometry to confirm the successful conjugation of this compound.
-
Applications in Drug Development
The this compound and DBCO reaction is instrumental in various aspects of drug development.
Figure 4: Key applications in drug development.
-
Targeted Drug Delivery: This chemistry is widely used to construct Antibody-Drug Conjugates (ADCs). A potent drug molecule functionalized with an azide can be precisely attached to a DBCO-modified monoclonal antibody, enabling targeted delivery to cancer cells.
-
Development of PEGylated Therapeutics: The PEG8 moiety can enhance the solubility and circulation half-life of therapeutic proteins and peptides.
-
In Vivo Imaging and Diagnostics: Fluorophores or imaging agents with DBCO handles can be conjugated to azide-modified targeting ligands (e.g., antibodies, peptides) for in vivo imaging applications.
-
Nanoparticle Surface Functionalization: The surface of nanoparticles can be decorated with targeting ligands using this conjugation method to improve their accumulation in diseased tissues.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive DBCO reagent due to oxidation or hydrolysis. - Presence of azide in the reaction buffer. - Insufficient molar excess of one reactant. | - Use fresh DBCO reagents and store them properly. - Ensure the reaction buffer is free of sodium azide. - Optimize the molar ratio of reactants. |
| Precipitation of Protein | - High concentration of organic solvent (DMSO/DMF). - Protein instability at the reaction pH. | - Keep the volume of the organic solvent stock solution to a minimum (<20%). - Perform a buffer screen to find the optimal pH for protein stability. |
| Multiple Conjugation Products | - Multiple reactive sites on the protein. - High molar excess of the labeling reagent. | - For site-specific conjugation, consider enzymatic or genetic methods to introduce a single azide or DBCO group. - Titrate the molar excess of the labeling reagent to achieve the desired degree of labeling. |
References
Application Notes and Protocols for m-PEG8-azide Reaction with BCN-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an invaluable tool in bioconjugation and drug development. This bioorthogonal reaction allows for the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. At the forefront of this technology is the reaction between molecules functionalized with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), and those containing an azide moiety.
This document provides detailed application notes and protocols for the reaction of methoxy-polyethylene glycol (m-PEG8-azide) with BCN-containing compounds. The inclusion of the eight-unit PEG spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate, making this specific reaction highly relevant for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.
Reaction Mechanism and Kinetics
The core of the reaction is a [3+2] dipolar cycloaddition between the azide group of this compound and the strained triple bond of the BCN ring. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst. This results in the formation of a stable, covalent triazole linkage.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions involving BCN
| Azide Compound | Cyclooctyne | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Benzyl azide | BCN | DMSO | 0.15[1] |
| 2-azidoethanol | PEGylated BCN derivative | Human blood plasma | 0.19 - 0.21[1] |
| Azide-modified biomolecule | BCN | Aqueous Buffer | Typically in the range of 0.1 - 1.0 |
Core Applications
The reaction between this compound and BCN-containing compounds is a versatile tool with broad applications in biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and reduce aggregation of ADCs. The stable triazole linkage ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell.
-
PROTACs and Molecular Glues: The m-PEG8 linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, connecting a target-binding moiety to an E3 ligase-recruiting element.[2]
-
Biomolecule Labeling: BCN provides a robust method for attaching probes to various biomolecules.[3] By introducing an azide into a specific site on a protein, peptide, or nucleic acid, researchers can use BCN-functionalized reporters (e.g., fluorophores, biotin) for visualization and tracking.
-
Live Cell Imaging: The bioorthogonal nature of the SPAAC reaction makes it ideal for labeling and imaging biomolecules on the surface of or inside living cells without disrupting normal cellular processes.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, diagnostic assays, and materials science.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a BCN-containing biomolecule (e.g., a protein). Optimization of reaction conditions, such as molar excess and incubation time, may be necessary for specific applications.
Protocol 1: General Bioconjugation of a BCN-Modified Protein with this compound
This protocol describes the labeling of a protein that has been previously functionalized with a BCN group.
Materials:
-
BCN-modified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the solution of the BCN-modified protein.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 2 to 10-fold molar excess of this compound over the BCN-modified protein is a common starting point. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize potential effects on protein structure.
-
Gently mix the reaction components.
-
Incubate the reaction mixture for 2-24 hours. The optimal incubation time depends on the reactants and their concentrations. For many applications, incubation at room temperature for 4-12 hours or at 4°C for 12-24 hours is sufficient. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Following incubation, remove the unreacted this compound and other small molecules.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin filtration. The choice of method will depend on the properties of the conjugated protein.
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful labeling and determine the degree of labeling. This can be achieved using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy (if the PEG derivative contains a chromophore).
-
Protocol 2: Live Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to incorporate an azide group, followed by reaction with a BCN-functionalized probe. For this example, we will consider the reaction of azide-modified cell surface glycoproteins with a BCN-PEG8-fluorophore conjugate.
Materials:
-
Cells with azide-modified surface proteins
-
BCN-PEG8-fluorophore conjugate
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture the cells expressing the azide-modified protein to the desired confluency in a suitable imaging dish.
-
-
Labeling:
-
Prepare a stock solution of the BCN-PEG8-fluorophore conjugate in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and add the labeling medium.
-
Incubate the cells at 37°C for 15-60 minutes in a cell culture incubator.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound probe.
-
Add fresh medium or PBS to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Troubleshooting
Table 2: Common Problems and Solutions in this compound and BCN Conjugation
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Insufficient molar excess of one reactant. | Increase the molar excess of the this compound or BCN-containing compound. |
| Short reaction time or low temperature. | Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C). | |
| Inactive reagents due to improper storage or handling. | Use fresh, high-purity reagents. Ensure this compound is stored under anhydrous conditions. | |
| Steric hindrance. | Consider using a PEG linker with a longer chain length to reduce steric hindrance. | |
| Precipitation of Protein | High concentration of organic co-solvent (e.g., DMSO, DMF). | Minimize the volume of the organic solvent used to dissolve the PEG reagent. |
| Protein instability in the reaction buffer. | Perform a buffer screen to identify the optimal pH and buffer composition for protein stability. | |
| Off-Target Labeling | Reactivity of BCN with thiols (cysteine residues). | While SPAAC is highly bioorthogonal, some reactivity of BCN towards thiols has been reported.[4] If off-target labeling is a concern, consider blocking free thiols with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction, if compatible with the experimental goals. |
Visualizations
Caption: The SPAAC reaction between this compound and a BCN-containing compound.
Caption: A general experimental workflow for bioconjugation using this compound and BCN.
References
- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
Characterization of m-PEG8-azide Conjugates: A Guide for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the analytical techniques used to characterize m-PEG8-azide conjugates. Detailed protocols for key analytical methods are provided to ensure accurate and reproducible results in research and development settings.
Introduction to this compound Characterization
Methoxy-polyethylene glycol (8)-azide (this compound) is a discrete PEGylation reagent widely used in bioconjugation and drug delivery. The monodisperse nature of this reagent simplifies analysis compared to traditional polydisperse PEGs.[1] Thorough characterization is crucial to confirm the identity, purity, and stability of the conjugate, ensuring the success of subsequent applications like "click chemistry."[2] The primary analytical techniques for characterizing this compound conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure and purity.
Analytical Techniques and Data
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound conjugates.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound.[3] It provides information on the molecular structure by analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR).
Key Data Points:
| Technique | Key Indicator for this compound | Typical Chemical Shift (ppm) |
| ¹H NMR | Methylene protons adjacent to the azide group (-CH₂-N₃) | 3.0 - 4.5[3] |
| Methoxy protons (-OCH₃) | ~3.38 | |
| PEG backbone protons (-CH₂-CH₂-O-) | 3.5 - 3.7 | |
| ¹³C NMR | Carbon adjacent to the azide group (-CH₂-N₃) | ~50.6 |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate and identifying any impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the detailed structural characterization of PEGylated molecules.
Key Data Points:
| Technique | Key Indicator for this compound | Expected Mass (m/z) |
| ESI-MS | Molecular Ion Peak [M+Na]⁺ | 432.47 |
| Molecular Ion Peak [M+H]⁺ | 410.47 |
Note: The molecular weight of this compound is 409.47 g/mol . The observed mass may vary depending on the ionization state.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound conjugates. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the conjugate from starting materials and byproducts.
Key Data Points:
| Technique | Key Indicator for this compound | Typical Purity |
| RP-HPLC | Single, sharp peak for the pure conjugate | >95% |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for confirming the presence of the azide functional group (-N₃). The azide group has a characteristic strong and sharp absorption band.
Key Data Points:
| Technique | Key Indicator for this compound | Characteristic Absorption (cm⁻¹) |
| FTIR | Asymmetric stretching vibration of the N₃ group | 2100 - 2150 |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Reference the spectra to the residual solvent peak.
-
-
Data Analysis:
-
Integrate the proton signals to confirm the ratio of the different proton environments.
-
Compare the chemical shifts to expected values for the this compound structure. The chemical shifts of the methylene protons adjacent to the azide group are often found between 3.35 and 3.40 ppm, which can overlap with the ¹³C satellite peaks of the main PEG signal.
-
LC-MS Protocol
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase starting condition (e.g., 95% water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Q-TOF or Orbitrap.
-
Mass Range: 100-2000 m/z.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess purity.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight of the conjugate.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (ATR-FTIR): Place a small amount (1-2 mg) of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Sample: Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic strong, sharp absorption band around 2100 cm⁻¹ corresponding to the azide group.
-
Visualizations
Caption: General workflow for the synthesis, characterization, and application of this compound conjugates.
Caption: Relationship between this compound and key analytical characterization techniques.
References
Revolutionizing Drug Delivery: Applications of m-PEG8-azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Application Note
The m-PEG8-azide linker is a discrete polyethylene glycol (dPEG®) reagent that has emerged as a powerful tool in the field of bioconjugation and drug delivery. This heterobifunctional linker features a methoxy-terminated eight-unit polyethylene glycol chain and a terminal azide group. The defined length of the PEG chain offers excellent batch-to-batch reproducibility, while the azide functionality allows for highly specific and efficient conjugation through "click chemistry."[1][2] This combination of properties makes this compound an ideal candidate for enhancing the therapeutic potential of a wide range of molecules, from small drug compounds to large biologics like antibodies.
The primary advantages of incorporating an this compound linker in drug delivery systems include:
-
Improved Pharmacokinetics: The hydrophilic PEG chain increases the hydrodynamic radius of the conjugated drug, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[3][4] Studies have indicated that a PEG length of at least eight units is beneficial for minimizing plasma clearance and improving the drug's exposure.[3]
-
Enhanced Solubility and Stability: The PEG moiety can significantly improve the aqueous solubility of hydrophobic drugs and prevent aggregation of protein-based therapeutics. This is particularly crucial for the formulation and delivery of poorly soluble drug candidates.
-
Reduced Immunogenicity: PEGylation can shield the drug molecule from the host's immune system, reducing the likelihood of an immune response, which is a common challenge with biologic drugs.
-
Precise and Bioorthogonal Conjugation: The azide group facilitates covalent conjugation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are highly specific, efficient, and can be performed under mild, aqueous conditions, preserving the biological activity of the drug and the targeting molecule.
The this compound linker is particularly valuable in the development of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets cancer cells. The this compound linker allows for the precise attachment of the drug to the antibody, and its hydrophilic nature can help to overcome the aggregation issues often associated with hydrophobic drug payloads, potentially allowing for higher drug-to-antibody ratios (DARs).
-
Targeted Nanoparticles and Liposomes: The surface of nanoparticles and liposomes can be functionalized with this compound to create "stealth" drug delivery vehicles that can evade the immune system and circulate for longer periods. The azide group then provides a handle for attaching targeting ligands (e.g., peptides, antibodies) to direct the nanoparticles to specific tissues or cells.
-
PEGylated Small Molecules and Peptides: Small molecule drugs and therapeutic peptides often suffer from rapid clearance from the body. Conjugation with this compound can significantly improve their pharmacokinetic profile, leading to more sustained therapeutic effects and potentially reduced dosing frequency.
Data Presentation
While specific quantitative data for drug delivery systems utilizing the this compound linker is not extensively available in the public domain, the following tables provide representative data for similar discrete PEG linkers to illustrate the expected performance enhancements.
Table 1: Influence of PEGylation on Pharmacokinetics of an Affibody-Drug Conjugate
| Conjugate | PEG Linker | Half-life (in vivo) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| HM | None | 19.6 min | 1 | |
| HP4KM | 4 kDa | 2.5-fold increase | 4.5 | |
| HP10KM | 10 kDa | 11.2-fold increase | 22 |
This table illustrates the general trend that increasing the PEG chain length significantly extends the half-life of the conjugate, although it may also lead to a decrease in immediate in vitro potency.
Table 2: Representative Drug Loading and Release from PEGylated Nanoparticles
| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release (48h, pH 7.4) |
| PLGA-PEG Microspheres | Aclacinomycin A | ~1.3% | 48-70% | >95% |
| PSA-PEG Nanoparticles | Paclitaxel | Not Specified | >80% | ~90% (24h) |
This table provides an example of the drug loading and release characteristics that can be achieved with PEGylated nanoparticle systems. The specific values will vary depending on the drug, polymer, and formulation method.
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Alkyne-Modified Drug to a Protein using this compound via CuAAC
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized small molecule drug to a protein that has been modified with an this compound linker.
Materials:
-
Azide-modified protein (Protein-PEG8-N3)
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving the drug)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the alkyne-modified drug in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified protein solution.
-
Add the alkyne-modified drug stock solution to the protein solution. A 5- to 20-fold molar excess of the drug relative to the protein is typically used.
-
Prepare a premix of CuSO4 and THPTA by adding the THPTA solution to the CuSO4 solution in a 5:1 molar ratio.
-
Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Purification of the Conjugate:
-
Following the incubation, remove the excess unreacted drug and copper catalyst by size-exclusion chromatography (SEC) using a column appropriate for the size of the protein conjugate.
-
Collect the fractions containing the purified protein-drug conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the drug-to-protein ratio using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), and SDS-PAGE.
-
Protocol 2: Characterization of Drug Release from a Cleavable PEG-linked Conjugate
This protocol outlines a general method for assessing the in vitro release of a drug from a conjugate where the this compound linker is part of a larger, cleavable system (e.g., containing a pH-sensitive or enzyme-cleavable bond).
Materials:
-
Purified drug conjugate
-
Release buffer at different pH values (e.g., pH 7.4 for plasma stability, pH 5.0 for lysosomal conditions)
-
Enzyme solution (if the linker is enzyme-cleavable)
-
Dialysis membrane with an appropriate molecular weight cutoff
-
Analytical system for drug quantification (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation:
-
Dissolve the drug conjugate in the release buffer to a known concentration.
-
-
Drug Release Study:
-
Place the drug conjugate solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release buffer (with or without enzyme) at 37°C with gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots from the buffer outside the dialysis bag.
-
Replace the collected volume with fresh buffer to maintain sink conditions.
-
-
Quantification of Released Drug:
-
Analyze the collected aliquots using a validated analytical method (e.g., HPLC) to determine the concentration of the released drug.
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to generate a drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.
-
Visualizations
Caption: Experimental workflow for drug conjugation using this compound.
Caption: Signaling pathway of an ADC with a cleavable linker.
References
Application Notes and Protocols for m-PEG8-azide in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG8-azide in proteomics research. This versatile chemical tool, featuring a discrete eight-unit polyethylene glycol (PEG) linker and a terminal azide group, is instrumental in the labeling, enrichment, and identification of proteins. Its application is pivotal in elucidating protein function, identifying drug targets, and understanding disease mechanisms.
Introduction to this compound in Proteomics
This compound is a hydrophilic, monodisperse PEG linker that contains an azide moiety. This azide group is a key functional component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[1] In proteomics, this compound is primarily used to react with proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[2] The resulting triazole linkage is extremely stable, making it ideal for downstream applications such as protein enrichment and mass spectrometry-based identification.[3]
The PEG linker itself enhances the solubility and reduces the aggregation of labeled proteins, which is beneficial for subsequent analysis.[4] The discrete length of the PEG chain (8 units) ensures a defined mass addition to the target protein, simplifying mass spectrometry data analysis compared to traditional, polydisperse PEG reagents.[5]
Key Applications in Proteomics Research
The unique properties of this compound make it suitable for a variety of applications in proteomics:
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful strategy to identify and characterize enzyme activities in complex proteomes. In this approach, a chemical probe with an alkyne group and a reactive group that binds to the active site of a specific enzyme class is introduced to a cell lysate or living cells. After labeling, this compound conjugated to a reporter tag (e.g., biotin) is "clicked" onto the probe-labeled enzymes for enrichment and subsequent identification by mass spectrometry.
-
Metabolic Labeling: Cells can be cultured with amino acid analogues or sugars containing alkyne groups. These modified building blocks are incorporated into newly synthesized proteins or glycoproteins. Subsequently, cell lysates are treated with this compound-biotin, allowing for the selective enrichment and analysis of the newly synthesized proteome or specific post-translational modifications.
-
Target Identification and Validation: In drug discovery, this compound is used in conjunction with alkyne-modified small molecule inhibitors to identify their protein targets. By "clicking" a biotin-azide onto the alkyne-modified drug bound to its target protein, the drug-protein complex can be pulled down and the protein identified.
-
Quantitative Proteomics: this compound can be used in quantitative proteomic workflows. For instance, in combination with isotopic labeling methods, it can be used to compare protein expression levels or enzyme activities across different biological samples.
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with an Alkyne-Containing Amino Acid and Subsequent Click Reaction with this compound-Biotin
This protocol describes the metabolic incorporation of an alkyne-containing amino acid into proteins in cultured cells, followed by lysis and click chemistry reaction with a biotinylated this compound for enrichment.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Alkyne-containing amino acid (e.g., L-azidohomoalanine (AHA) alternative L-homopropargylglycine (HPG))
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound-biotin conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a medium lacking methionine and supplement it with the alkyne-containing amino acid analogue (e.g., 25-50 µM HPG).
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Click Chemistry Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
In a microcentrifuge tube, combine 1 mg of protein lysate with the click chemistry reaction components.
-
Add this compound-biotin to a final concentration of 100 µM.
-
Add TCEP (or sodium ascorbate) to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash the streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Alternatively, for on-bead digestion, wash the beads with a digestion-compatible buffer and add trypsin to digest the proteins directly on the beads.
-
The eluted proteins or digested peptides can then be analyzed by SDS-PAGE and Western blotting or directly by LC-MS/MS for protein identification.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) using an Alkyne-Functionalized Probe and this compound-Biotin
This protocol outlines the labeling of active enzymes in a complex proteome with a specific alkyne-functionalized probe, followed by conjugation to this compound-biotin for enrichment.
Materials:
-
Protein lysate (e.g., from cells or tissues)
-
Alkyne-functionalized activity-based probe (specific to the enzyme class of interest)
-
This compound-biotin
-
Click chemistry reagents (CuSO₄, TCEP/sodium ascorbate, TBTA)
-
Streptavidin-agarose beads
-
Wash and elution buffers
Procedure:
-
Probe Labeling:
-
Incubate the protein lysate (1 mg) with the alkyne-functionalized activity-based probe at a predetermined optimal concentration for 30-60 minutes at 37°C.
-
-
Click Chemistry Reaction:
-
Perform the CuAAC reaction as described in Protocol 1, step 3, to conjugate the this compound-biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Enrich the biotinylated proteins using streptavidin-agarose beads as described in Protocol 1, step 4.
-
-
Downstream Analysis:
-
Elute and prepare the enriched proteins for analysis by SDS-PAGE or mass spectrometry as described in Protocol 1, step 5.
-
Data Presentation
Quantitative data from proteomics experiments utilizing this compound can be summarized to compare results across different conditions.
Table 1: Comparison of Click Chemistry Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Azide + Terminal Alkyne | 1 - 100 | |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | ~0.1 - 1 |
CuAAC: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition; SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition; DBCO: Dibenzocyclooctyne.
Table 2: Example Data for Quantitative Proteomic Analysis of Drug Target Engagement
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| P12345 | KIN1 | 5.2 | <0.01 | Kinase |
| Q67890 | PHOS2 | 4.8 | <0.01 | Phosphatase |
| A1B2C3 | PROT3 | 1.1 | >0.05 | Structural Protein |
This table represents hypothetical data from a quantitative proteomics experiment where a drug's target engagement is assessed. A higher fold change for a protein in the treated sample indicates potential binding of the alkyne-modified drug.
Visualizations
Experimental Workflow for Proteomics using this compound
Caption: General workflow for proteomics using metabolic labeling and click chemistry.
Signaling Pathway Investigation using Activity-Based Protein Profiling
Caption: Workflow for comparative ABPP to study signaling pathways.
Logical Relationship of Click Chemistry in Proteomics
Caption: Logical flow of click chemistry for protein labeling and analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG8-azide Click Chemistry
Welcome to the technical support center for m-PEG8-azide click chemistry, specifically focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your this compound click chemistry experiments in a question-and-answer format.
Question 1: Why is my click chemistry reaction showing low or no product yield?
Answer: Low or no yield in a click chemistry reaction is a common issue that can stem from several factors. The primary suspects are related to the catalyst, reagents, or reaction environment.
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I). If you are starting with a Copper(II) salt (like CuSO₄), it must be efficiently reduced to Cu(I).[1][2] The most common reducing agent is sodium ascorbate, which should always be prepared fresh as it can degrade over time.[3] Oxidation of the Cu(I) catalyst to the inactive Cu(II) state by atmospheric oxygen is a frequent cause of reaction failure.[2][4]
-
Ligand Issues: A stabilizing ligand, such as TBTA or the water-soluble THPTA, is crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, thereby increasing its catalytic activity. Ensure you are using the correct ligand for your solvent system and that the ligand-to-copper ratio is optimized, typically around 5:1.
-
Reagent Quality: The purity and integrity of your this compound and alkyne-functionalized molecule are critical. Azides are generally stable, but it's important to ensure the quality of your starting materials.
-
Oxygen Sensitivity: The Cu(I) catalyst is highly sensitive to oxygen. It is good practice to degas your reaction mixture and solvents, for example, by bubbling with an inert gas like argon or nitrogen, to prevent catalyst oxidation.
-
Suboptimal pH: The click reaction is generally tolerant of a wide pH range (pH 4-11). However, for biomolecule conjugations, maintaining a physiological pH (around 7.4) is often optimal.
Question 2: I'm observing unexpected byproducts or aggregation in my reaction. What could be the cause and how can I prevent it?
Answer: The formation of byproducts and aggregation can compromise the purity and yield of your desired conjugate.
-
Oxidative Homocoupling: In the absence of a sufficient excess of sodium ascorbate, oxidative homocoupling of the alkyne can occur, leading to undesired dimers.
-
Protein Modification by Ascorbate Byproducts: Byproducts of ascorbate oxidation can sometimes react with protein side chains, such as lysine and arginine, potentially leading to aggregation. The addition of aminoguanidine to the reaction mixture can help to suppress these side reactions.
-
Cross-linking: If your target molecule has multiple reactive sites, intermolecular cross-linking can lead to aggregation and precipitation. Optimizing the stoichiometry of your reactants, such as using a lower molar excess of the this compound, can help minimize this.
-
Precipitation during Reaction: The formation of a precipitate during the reaction could be due to the insolubility of the catalyst complex or the product. Ensuring the proper solvent system and potentially using a ligand that enhances solubility can be beneficial.
Question 3: How can I improve the efficiency and reproducibility of my click reactions?
Answer: Consistency is key in multi-step synthetic processes. To improve the efficiency and reproducibility of your click reactions, consider the following:
-
Order of Reagent Addition: The order in which you add your reagents can significantly impact the catalyst's stability and activity. It is often recommended to pre-mix the copper sulfate and ligand before adding them to the solution containing the azide and alkyne. The reaction is then typically initiated by the addition of freshly prepared sodium ascorbate.
-
Fresh Reagents: Always use a freshly prepared solution of sodium ascorbate. Over time, its reducing capacity diminishes, leading to inconsistent results.
-
Degassing: Consistently degassing your solvents and reaction mixture will minimize catalyst oxidation and improve reproducibility.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of one reagent can drive the reaction to completion, a large excess may lead to purification challenges.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound click chemistry reactions.
Table 1: Recommended Reagent Concentrations and Ratios
| Component | Recommended Concentration/Ratio | Notes |
| Copper(II) Sulfate (CuSO₄) | 50-250 µM | The final concentration of the copper catalyst. |
| Ligand (e.g., THPTA) | 5-fold molar excess over Cu(II) | A 1:5 copper-to-ligand ratio is common to stabilize the Cu(I) catalyst. |
| Sodium Ascorbate | 1-5 mM | Should be in excess to ensure complete reduction of Cu(II) and to counteract dissolved oxygen. Always prepare fresh. |
| This compound to Alkyne | 2- to 10-fold molar excess | The optimal ratio depends on the specific substrates and should be empirically determined. |
| Aminoguanidine (optional) | 1 mM | Can be added to prevent side reactions with proteins. |
Table 2: Influence of Solvents on CuAAC Reactions
| Solvent System | Characteristics & Recommendations |
| Aqueous Buffers (e.g., PBS) | Ideal for bioconjugations. Water-soluble ligands like THPTA are recommended. The reaction is often accelerated in water. |
| DMSO, DMF, THF, Acetonitrile | Common organic solvents that can be used. Often used as co-solvents with water to improve the solubility of hydrophobic reactants. The final concentration of the organic solvent should ideally be kept low, for example, below 10% for protein reactions. |
| t-BuOH/H₂O | A commonly used solvent mixture for click chemistry. |
| Acetonitrile/H₂O | Acetonitrile can act as a ligand for Cu(I) at low concentrations, potentially obviating the need for other ligands. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Alkyne-Modified Protein
This protocol provides a general guideline for the copper-catalyzed click reaction between this compound and an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh )
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
In a microcentrifuge tube, prepare the alkyne-modified protein at the desired concentration in the reaction buffer.
-
Dissolve the this compound in the reaction buffer or a compatible co-solvent like DMSO.
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio. For example, mix 1 volume of 20 mM CuSO₄ with 5 volumes of 50 mM THPTA. Let this mixture stand for a few minutes.
-
-
Reaction Setup:
-
Add the desired molar excess of the this compound solution to the alkyne-modified protein solution.
-
If using, add aminoguanidine to a final concentration of 1 mM.
-
Add the catalyst premix to the reaction mixture to achieve the desired final copper concentration (e.g., 50-250 µM).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography to remove excess reagents, the copper catalyst, and the ligand.
-
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing this compound click chemistry.
References
Technical Support Center: Troubleshooting Low Yield in m-PEG8-azide Conjugation
Welcome to the technical support center for m-PEG8-azide conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound.
Frequently Asked questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
The conjugation of this compound primarily relies on "click chemistry," a set of reactions known for their high efficiency and specificity. The azide group (-N₃) on the m-PEG8 molecule reacts with an alkyne functional group on a target molecule to form a stable triazole ring. There are two main types of click chemistry used for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and requires a copper(I) catalyst to proceed efficiently. It is very fast and high-yielding.[1] However, the copper catalyst can be cytotoxic, which may be a concern for certain biological applications.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[3][4] The inherent ring strain of the cyclooctyne allows the reaction to proceed readily without the need for a catalyst, making it highly biocompatible.[1]
Q2: My conjugation yield with this compound is low. What are the common causes?
Low yield in this compound conjugation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. The most common culprits include:
-
Reagent Instability or Degradation: The this compound itself or the alkyne-containing reaction partner may have degraded. Strained cyclooctynes like DBCO can be unstable under acidic conditions or during long-term storage.
-
Suboptimal Reaction Conditions: The pH, buffer composition, and solvent can significantly impact the reaction efficiency. For instance, buffers containing primary amines (e.g., Tris) should be avoided in reactions involving NHS esters to activate a molecule for azide attachment.
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the alkyne-containing molecule can lead to incomplete consumption of the limiting reagent.
-
Steric Hindrance: The conjugation site on your target molecule might be sterically hindered, preventing the this compound from accessing it effectively.
-
Low Reactant Concentrations: Click chemistry reactions are concentration-dependent, and very dilute solutions can result in poor yields.
-
Inactivated Copper Catalyst (for CuAAC): If you are performing a copper-catalyzed reaction, the active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen.
Q3: How should I properly store and handle this compound?
Proper storage and handling are crucial to maintain the integrity of this compound. It is recommended to store this compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product. Stock solutions can be prepared in a dry, compatible solvent such as DMSO or water and should be used fresh or stored at -20°C for a limited time.
Troubleshooting Guide
Problem: Low or No Conjugation Product Observed
This is the most frequent issue encountered. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting decision tree for low this compound conjugation yield.
Possible Cause 1: Reagent Quality and Concentration Issues
-
Degraded Reagents: The azide or alkyne functionality may have degraded. Strained cyclooctynes like DBCO can be sensitive to acidic conditions and prolonged storage.
-
Solution: Use a fresh vial of this compound and the alkyne-containing molecule. If degradation is suspected, perform a small-scale control reaction with simple, commercially available azide and alkyne small molecules to verify the viability of your reagents and reaction conditions.
-
-
Inaccurate Concentrations: Errors in calculating or weighing reagents can lead to suboptimal stoichiometry.
-
Solution: Carefully re-calculate the required masses and concentrations. Ensure your balance is properly calibrated. Prepare fresh stock solutions and verify their concentrations if possible.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Incorrect pH or Buffer: The pH of the reaction mixture can influence the stability and reactivity of your biomolecule. For SPAAC reactions, a pH of around 7.4 is generally optimal. Certain buffer components can interfere with the reaction; for example, avoid buffers containing azides if you are working with DBCO reagents.
-
Solution: Ensure your reaction buffer is at the optimal pH. Use non-interfering buffers such as PBS or HEPES.
-
-
Presence of Interfering Substances: Components in your sample, such as other nucleophiles or reducing agents (if not part of the intended reaction), can interfere with the conjugation.
-
Solution: Purify your target molecule before conjugation to remove any interfering substances. Methods like dialysis or buffer exchange can be effective.
-
Possible Cause 3: Inefficient Reaction Protocol
-
Incorrect Stoichiometry: An equimolar ratio of reactants may not be sufficient to drive the reaction to completion, especially if one of the components is particularly precious or prone to degradation.
-
Solution: Use a slight molar excess (e.g., 1.5 to 2 equivalents) of the less critical or more soluble component to push the reaction forward. For biomolecule labeling, it's common to use an excess of the smaller PEG reagent.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time to proceed to completion.
-
Solution: Increase the reaction time. Typical reaction times for SPAAC can range from a few hours to overnight. Monitor the reaction progress at different time points using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) to determine the optimal duration. Increasing the temperature (e.g., from 4°C to room temperature or 37°C) can also accelerate the reaction, provided your biomolecule is stable at higher temperatures.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Conjugation (SPAAC)
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 7.5 | Use non-amine containing buffers like PBS or HEPES. |
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rate but may affect biomolecule stability. |
| Reaction Time | 4 - 24 hours | Monitor reaction for completion. |
| Molar Ratio | 1.5 - 10 fold excess of this compound | The optimal ratio should be determined empirically. |
| Solvent | Aqueous buffer (e.g., PBS) | A co-solvent like DMSO may be used to dissolve reagents, but the final concentration should be kept low (<10%) to avoid denaturation of proteins. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a DBCO-modified Protein (SPAAC)
This protocol provides a general guideline for conjugating this compound to a protein that has been functionalized with a DBCO group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette with appropriate MWCO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or water. For example, a 10 mM stock solution.
-
Ensure the DBCO-modified protein is at a known concentration in the desired reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the DBCO-modified protein solution. For example, add a 5-fold molar excess.
-
If using a DMSO stock solution, ensure the final concentration of DMSO in the reaction mixture is low (ideally below 10%) to prevent protein denaturation.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle stirring. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess, unreacted this compound and any byproducts.
-
Size-exclusion chromatography (SEC) is a common and effective method for separating the larger PEGylated protein from the smaller unreacted PEG reagent.
-
Alternatively, dialysis or tangential flow filtration (TFF) can be used, ensuring the membrane's molecular weight cut-off (MWCO) is appropriate to retain the conjugate while allowing the smaller impurities to pass through.
-
-
Analysis:
-
Analyze the purified conjugate to confirm successful PEGylation and determine the yield. Common analytical techniques include:
-
SDS-PAGE: A successful conjugation will show a new band at a higher molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MS): Provides a definitive confirmation of the mass increase corresponding to the addition of the this compound moiety.
-
HPLC (SEC or RP): Can be used to assess the purity of the conjugate and quantify the amount of product.
-
-
General Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for this compound conjugation.
References
Technical Support Center: Purification of m-PEG8-Azide Conjugated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of m-PEG8-azide conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying PEGylated proteins?
A1: The most widely used purification techniques for PEGylated proteins are based on chromatography.[][2] These methods exploit differences in the physicochemical properties of the protein-PEG conjugates, such as size, charge, and hydrophobicity.[2] The primary chromatographic techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[][3] Since PEGylation increases the size of a protein, SEC is effective at removing unreacted PEG and other small molecules.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of neutral PEG chains can shield the surface charges of the protein, altering its interaction with IEX resins and allowing for the separation of different PEGylated species and positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can be exploited for purification.
-
Reversed-Phase Chromatography (RPC): A powerful technique for separating positional isomers on an analytical scale, though it may cause structural changes in the protein.
Non-chromatographic techniques like membrane separation (ultrafiltration/diafiltration) and aqueous two-phase separation are also utilized.
Q2: How does the this compound moiety affect the purification strategy?
A2: The this compound moiety introduces several characteristics that influence the purification strategy:
-
Increased Size: The PEG component significantly increases the hydrodynamic radius of the protein, making Size Exclusion Chromatography (SEC) a primary choice for separating the conjugate from the smaller, unreacted protein.
-
Charge Shielding: The neutral PEG chain can mask the surface charges of the protein. This alteration in surface charge is the basis for separation using Ion Exchange Chromatography (IEX), which can often resolve species with different numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated) and even positional isomers.
-
Hydrophobicity Changes: PEGylation can alter the overall hydrophobicity of the protein, which can be leveraged for purification using Hydrophobic Interaction Chromatography (HIC).
-
Azide Group: The terminal azide group is a bioorthogonal handle for subsequent "click chemistry" reactions. Its presence does not typically interfere with standard protein purification techniques but must be preserved during the process. Ensure that purification buffers do not contain components that could react with the azide group.
Q3: Can I use an affinity tag to purify my this compound conjugated protein?
A3: Yes, if your protein has been engineered to include an affinity tag (e.g., His-tag, GST-tag), you can perform affinity chromatography as an initial capture step. This can be a highly effective method for initial purification from a complex mixture like a cell lysate. However, subsequent polishing steps, such as SEC or IEX, are often necessary to separate the desired PEGylated conjugate from unreacted tagged protein and different PEGylated species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Conjugate | Protein Precipitation: Buffer conditions (pH, ionic strength) may not be optimal for the stability of the PEGylated protein. | - Screen different buffer conditions to find the optimal pH and salt concentration for your protein's stability.- Introduce new buffers gradually during buffer exchange to avoid osmotic shock. |
| Non-specific Binding to Column: The conjugate may be irreversibly binding to the chromatography resin. | - For SEC, use a column with a resin known for low protein binding. Consider adding mobile phase modifiers like arginine to reduce non-specific interactions.- For IEX, optimize the salt concentration and gradient to ensure efficient elution. | |
| Poor Separation of PEGylated Conjugate from Unreacted Protein | Insufficient Resolution: The chosen purification method may not provide adequate separation between the PEGylated and un-PEGylated protein. | - SEC: Ensure the column length and resin bead size are optimized for high resolution. A longer column or smaller bead size can improve separation.- IEX: The charge difference between the native and PEGylated protein may be insufficient. Optimize the pH and salt gradient to maximize the charge difference and improve separation. |
| Presence of Unreacted this compound in Final Product | Inefficient Removal of Small Molecules: The purification method may not be effectively removing the excess, unreacted PEG reagent. | - SEC: This is generally the most effective method for removing small molecules. Ensure the chosen resin has an appropriate fractionation range to separate the large conjugate from the small, unreacted PEG.- Dialysis/Tangential Flow Filtration (TFF): Use a membrane with a molecular weight cut-off (MWCO) that is at least 3-5 times smaller than the molecular weight of the conjugate. Perform multiple buffer exchanges to ensure complete removal. |
| Heterogeneous Final Product (Mixture of mono-, di-, and multi-PEGylated species) | Incomplete Reaction or Lack of Control: The conjugation reaction may have resulted in a mixture of species with varying degrees of PEGylation. | - IEX: This is often the best method for separating species based on the degree of PEGylation due to the charge-shielding effect of the PEG chains.- HIC: Can also be used to separate different PEGylated forms. |
Experimental Protocols
Protocol 1: Purification of this compound Conjugated Protein using Size Exclusion Chromatography (SEC)
This protocol provides a general workflow for purifying PEGylated proteins using SEC to remove unreacted this compound and other small molecule impurities.
Materials:
-
SEC column with a fractionation range suitable for the size of the PEGylated conjugate.
-
HPLC or chromatography system.
-
Mobile phase: A buffer compatible with the stability of the protein (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Sample filtration device (0.22 µm syringe filter).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample with the mobile phase at a constant, optimized flow rate. Slower flow rates generally provide better resolution.
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted protein, and finally the unreacted this compound. Collect fractions corresponding to the different peaks.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the PEGylated conjugate. Pool the fractions containing the pure product.
Protocol 2: Purification of this compound Conjugated Protein using Ion Exchange Chromatography (IEX)
This protocol describes the separation of different PEGylated species (e.g., mono-, di-, multi-PEGylated) from the un-PEGylated protein.
Materials:
-
Anion or cation exchange column, depending on the pI of the protein.
-
HPLC or chromatography system.
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures the protein binds to the resin.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Binding Buffer + 1 M NaCl).
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the baseline is stable.
-
Sample Preparation: Exchange the buffer of the crude reaction mixture into the Binding Buffer using a desalting column or dialysis. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0-100% Buffer B over 20 column volumes). Due to the charge-shielding effect of the PEG chains, the more highly PEGylated species are expected to elute at a lower salt concentration than the less PEGylated or un-PEGylated protein.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated species. Pool the pure fractions.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of unreacted PEG and small molecules; separation of aggregates. | Robust and reliable; mild conditions preserve protein activity. | Limited resolution for species of similar size (e.g., different degrees of PEGylation). |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of mono-, di-, and multi-PEGylated species; separation of positional isomers. | High resolution and capacity. | The charge-shielding effect of PEG can reduce binding capacity. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of PEGylated species from un-PEGylated protein; separation of different PEGylated forms. | Can be a good orthogonal method to IEX and SEC. | Lower capacity and resolution compared to IEX. |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity (using organic solvents) | High-resolution separation of positional isomers, primarily at an analytical scale. | High resolution. | Organic solvents can lead to protein denaturation. |
Visualizations
Caption: General workflow for purification of this compound conjugated proteins.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Efficient m-PEG8-azide Reactions
Welcome to the technical support center for m-PEG8-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound reactions, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Question: I am performing a CuAAC reaction with this compound and an alkyne-functionalized molecule, but I am observing very low to no formation of the desired triazole product. What could be the issue?
-
Possible Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst for CuAAC is Copper(I). If you are starting with a Copper(II) salt (e.g., CuSO₄), a reducing agent is essential to generate Cu(I) in situ.[1][2] Ensure you are using a fresh solution of the reducing agent, as it can degrade over time.
-
Insufficient Ligand: In bioconjugation reactions, a ligand is often used to stabilize the Cu(I) catalyst and prevent damage to sensitive biomolecules.[3] A common ligand is Tris(benzyltriazolylmethyl)amine (TBTA).[4] Ensure the correct stoichiometry of ligand to copper is used, typically a 5:1 ratio of ligand to CuSO₄ is recommended.[1]
-
Oxygen Interference: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. While some protocols mention the requirement of air to advance the redox potential, excessive exposure can be detrimental. Consider degassing your reaction mixture or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Buffer: Certain buffer components can interfere with the reaction. For instance, Tris buffers can bind to copper, and high concentrations of chloride ions should be avoided. It is advisable to use buffers like phosphate-buffered saline (PBS) at a pH around 7.
-
Poor Reagent Quality: Ensure the this compound and alkyne starting materials are pure and have not degraded. The azide group is generally stable but should be protected from prolonged exposure to light and heat.
-
Issue 2: Slow Reaction Rate in CuAAC
-
Question: My CuAAC reaction is proceeding very slowly, requiring extended reaction times. How can I increase the reaction rate?
-
Possible Causes and Solutions:
-
Suboptimal Catalyst Concentration: There is a threshold for copper concentration for the reaction to proceed efficiently. Little reactivity is often observed below 50 µM copper, with maximal activity typically reached around 250 µM.
-
Low Reactant Concentrations: The reaction rate is dependent on the concentration of the reactants. If possible, increasing the concentration of the this compound and the alkyne partner can accelerate the reaction.
-
Inadequate Mixing: For heterogeneous mixtures, ensure efficient stirring to facilitate the interaction between reactants and the catalyst.
-
Temperature: While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., to 35°C) can sometimes increase the rate, provided the biomolecules involved are stable at that temperature.
-
Issue 3: Side Reactions and Impurities
-
Question: I am observing unexpected byproducts or impurities in my final product mixture. What are the common side reactions and how can I minimize them?
-
Possible Causes and Solutions:
-
Oxidative Homocoupling of Alkynes: In the presence of oxygen and copper, terminal alkynes can undergo oxidative homocoupling to form diynes. The addition of a slight excess of a reducing agent like sodium ascorbate can help prevent this side reaction.
-
Protein Damage from Copper: Copper ions can be detrimental to proteins, potentially causing aggregation or denaturation. The use of a copper-chelating ligand is crucial to protect the protein. After the reaction, it is important to remove the copper catalyst, for example, by using size-exclusion chromatography.
-
Reaction of Ascorbate Byproducts: Byproducts of sodium ascorbate can react with amine groups on proteins, leading to covalent modifications. Careful control of the ascorbate concentration and purification of the final product are important.
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to separate my PEGylated product from the excess reagents and catalyst. What are the recommended purification methods?
-
Possible Causes and Solutions:
-
Size-Exclusion Chromatography (SEC): This is a very common and effective method for separating the larger PEGylated conjugate from smaller molecules like excess PEG reagents, catalyst, and ligands.
-
Dialysis: For larger biomolecules, dialysis can be used to remove small molecule impurities.
-
Affinity Chromatography: If your biomolecule has a specific tag (e.g., a His-tag), affinity chromatography can be a highly specific method for purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of "click chemistry" reactions used with this compound?
A1: The two most prominent types of click chemistry reactions for this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC requires a copper(I) catalyst, while SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN).
Q2: When should I choose CuAAC over SPAAC for my this compound reaction?
A2: The choice depends on your specific application. CuAAC is generally faster and ideal for in vitro conjugations where high speed and yield are critical. SPAAC is the preferred method for applications in living systems or with highly sensitive biomolecules where the potential toxicity of a metal catalyst is a concern.
Q3: What is the role of a ligand in CuAAC reactions?
A3: In the context of bioconjugation, a ligand, such as TBTA, serves two primary purposes: it stabilizes the Cu(I) oxidation state of the copper catalyst, preventing its oxidation to the inactive Cu(II) state, and it protects sensitive biomolecules from damage that can be caused by free copper ions.
Q4: Can I use a Copper(II) salt directly for a CuAAC reaction?
A4: No, the active catalytic species is Cu(I). If you use a Cu(II) salt, such as copper sulfate (CuSO₄), you must add a reducing agent, most commonly sodium ascorbate, to reduce the Cu(II) to Cu(I) in situ.
Q5: What are the typical reaction conditions for a CuAAC reaction with this compound?
A5: Typical conditions involve reacting the this compound with a terminal alkyne in an aqueous buffer (like PBS, pH 7.4) at room temperature. A slight molar excess of the PEG reagent is often used. The catalyst system usually consists of CuSO₄, a ligand (like TBTA), and a reducing agent (like sodium ascorbate).
Q6: How can I monitor the progress of my this compound reaction?
A6: The progress of the reaction can be monitored by various analytical techniques, including LC-MS to observe the formation of the product mass, and SDS-PAGE to visualize the shift in molecular weight of a protein after PEGylation.
Quantitative Data Summary
Table 1: Comparison of CuAAC and SPAAC for this compound Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Cycloaddition | Cycloaddition |
| Functional Groups | Azide reacts with a terminal alkyne. | Azide reacts with a strained alkyne (e.g., DBCO, BCN). |
| Catalyst Requirement | Requires a Copper(I) catalyst. | Catalyst-free. |
| Reaction Speed | Typically very fast. | Generally slower than CuAAC. |
| Bioorthogonality | Highly bioorthogonal, but the copper catalyst can be toxic to living systems. | Considered highly bioorthogonal and suitable for in vivo applications. |
| Stability of Linkage | The resulting triazole ring is extremely stable. | The resulting triazole ring is exceptionally stable. |
Table 2: Typical Reaction Parameters for CuAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| This compound:Alkyne Molar Ratio | 2:1 to 10:1 | A molar excess of the PEG reagent helps drive the reaction to completion. |
| Copper (CuSO₄) Concentration | 50-250 µM | A concentration of around 250 µM often yields maximal activity. |
| Ligand:Copper Molar Ratio | 5:1 | A common ratio for ligands like TBTA. |
| Reducing Agent (Sodium Ascorbate) Concentration | 1-5 mM | Should be added last to initiate the reaction. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive molecules, though the reaction will be slower. |
| Reaction Time | 1-2 hours | Can be extended for more dilute reactions or lower temperatures. |
| pH | ~7.4 | PBS is a commonly used buffer. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation of this compound to an Alkyne-Modified Protein
-
Protein Preparation: Dissolve the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of approximately 10-100 µM.
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a premix of CuSO₄ and a copper-chelating ligand (e.g., TBTA) in a 1:5 molar ratio.
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and a 2- to 10-fold molar excess of the this compound.
-
Add the CuSO₄/ligand premix to the protein-azide mixture to a final copper concentration of 50-250 µM.
-
-
Reaction Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Analysis: Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance with m-PEG8-azide Linkers
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance and other common issues encountered when using m-PEG8-azide linkers in bioconjugation experiments.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
You are observing a low yield of your desired conjugate or no reaction at all.
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Steric Hindrance at the Conjugation Site | The azide group on the m-PEG8-linker or the alkyne on the target molecule is located in a sterically crowded environment, preventing efficient reaction. The PEG chain itself, while designed to be a spacer, can sometimes physically block the reactive ends in confined spaces. | 1. Increase Molar Excess of Linker: Drive the reaction forward by adding a higher molar ratio of the this compound linker.[1] 2. Optimize Reaction Temperature and Time: Increase the reaction temperature or extend the incubation time to provide more energy and opportunities for the reactive groups to overcome the steric barrier. 3. Consider a Longer PEG Linker: If steric hindrance is persistent, a longer PEG chain (e.g., PEG12, PEG24) may provide the necessary spatial separation.[2][3] 4. Change Conjugation Strategy: If possible, re-engineer the location of the alkyne group on your target molecule to a more accessible site. |
| Inactive Reagents | The this compound or the alkyne-functionalized molecule may have degraded due to improper storage or handling. Azides are generally stable but can be sensitive to certain conditions. | 1. Use Fresh Reagents: Prepare fresh solutions of your this compound linker immediately before use.[1] 2. Verify Reagent Integrity: If possible, test the activity of your reagents with a control reaction. 3. Proper Storage: Store this compound at -20°C for long-term storage and at 0-4°C for short-term use, protected from light and moisture.[4] |
| Suboptimal Reaction Conditions (Click Chemistry) | For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the catalyst may be oxidized or inhibited. For strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction kinetics may be too slow. | 1. CuAAC: Ensure the use of a reducing agent (e.g., sodium ascorbate) to keep the copper in the active Cu(I) state. Use a copper ligand (e.g., TBTA) to stabilize the catalyst and improve efficiency. 2. SPAAC: If using a cyclooctyne like DBCO, be aware that kinetics are generally slower than CuAAC. You may need to increase the reaction time or concentration. 3. Optimize pH: While click chemistry is robust across a wide pH range (pH 4-12), the stability of your biomolecule may require a more specific pH. |
| Solubility Issues | The this compound linker or the target molecule may not be fully soluble in the reaction buffer, leading to a heterogeneous reaction mixture and low yield. | 1. Use a Co-solvent: this compound is soluble in DMSO, DMF, and other organic solvents. A small percentage of a compatible organic co-solvent can be added to the reaction mixture to improve solubility, but ensure it does not negatively impact your biomolecule. 2. Buffer Optimization: The hydrophilic PEG chain is designed to improve aqueous solubility, but if your target molecule is very hydrophobic, you may need to screen different aqueous buffers. |
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting logic for low conjugation efficiency.
Issue 2: Aggregation of the Final Conjugate
You have successfully performed the conjugation, but the purified product shows signs of aggregation.
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Insufficient PEGylation | The degree of PEGylation may be too low to provide a sufficient hydrophilic shield to prevent the parent molecule from aggregating, especially if the payload is hydrophobic. | 1. Increase Molar Excess of Linker: Use a higher molar excess of this compound during the reaction to increase the drug-to-antibody ratio (DAR) or degree of labeling. 2. Optimize Reaction Conditions: Ensure the conjugation reaction goes to completion to achieve the desired level of PEGylation. |
| Hydrophobic Payload | If conjugating a very hydrophobic molecule, the m-PEG8 chain may not be sufficient to overcome its tendency to aggregate in aqueous buffers. | 1. Use a Longer PEG Linker: A longer PEG chain (e.g., PEG12, PEG24) will impart greater hydrophilicity to the final conjugate. 2. Formulation Optimization: Screen different buffer conditions for the final product, such as varying pH, ionic strength, or including stabilizing excipients like arginine or polysorbate. |
| Intermolecular Cross-linking | If your target molecule has multiple alkyne groups and you use a high concentration of reactants, there is a possibility of intermolecular cross-linking. | 1. Reduce Reactant Concentrations: Perform the conjugation reaction under more dilute conditions. 2. Control Stoichiometry: Carefully control the molar ratio of the linker to the target molecule to favor intramolecular conjugation. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound linker help manage steric hindrance? A1: The polyethylene glycol (PEG) portion of the linker acts as a flexible, hydrophilic spacer. The 8 ethylene glycol units provide spatial separation between the molecule it's attached to and the payload or other biomolecule being conjugated. This separation can help overcome steric clashes that might otherwise prevent the reactive ends from coming together, especially when conjugating large, bulky molecules like antibodies or proteins.
Q2: When should I choose a longer or shorter PEG linker instead of PEG8? A2: The choice of linker length is a critical optimization step:
-
Shorter Linkers (e.g., PEG2, PEG4): May be suitable for compact systems where minimal spacing is required. However, they may not provide enough separation for very large molecules, potentially leading to steric hindrance or reduced biological activity of the conjugate.
-
Longer Linkers (e.g., PEG12, PEG24): Are generally better for overcoming significant steric hindrance, improving aqueous solubility (especially for hydrophobic payloads), and enhancing pharmacokinetic properties. However, very long linkers can sometimes negatively impact cytotoxicity in the context of antibody-drug conjugates (ADCs).
Q3: What are the ideal storage and handling conditions for this compound? A3: To ensure reagent activity, this compound should be stored under the following conditions:
-
Long-term storage: -20°C for months to years.
-
Short-term storage: 0 - 4°C for days to weeks.
-
General handling: Keep the product dry and protected from light. When preparing solutions, use anhydrous solvents like DMSO or DMF if needed, and prepare aqueous solutions immediately before use.
Q4: Can the this compound linker itself cause steric hindrance? A4: Yes, while it is designed to mitigate steric hindrance, the PEG chain itself can sometimes be the source of hindrance, particularly in crowded molecular environments or if it wraps around the biomolecule in an unfavorable conformation. If you suspect this is happening, trying a linker with a different chemistry or a more rigid spacer might be beneficial.
Q5: What analytical techniques are recommended to confirm successful conjugation and purity? A5: After the reaction and purification, it is crucial to characterize the conjugate. Recommended techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling.
-
HPLC (Size-Exclusion or Reverse-Phase): To assess purity, detect aggregation, and separate the conjugate from unreacted starting materials.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C17H35N3O8 | |
| Molecular Weight | 409.48 g/mol | |
| Appearance | Solid powder or colorless liquid | |
| Purity | >95% | |
| Solubility | DMSO, DMF, DCM, Acetonitrile, Water | |
| Storage | -20°C (long-term), 0-4°C (short-term) |
Table 2: General Reaction Conditions for Azide-Alkyne Click Chemistry
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reactants | Azide + Terminal Alkyne | Azide + Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Required: Cu(I) source (e.g., CuSO₄) | Catalyst-free |
| Reducing Agent | Required: e.g., Sodium Ascorbate | Not required |
| Ligand | Recommended: e.g., TBTA, THPTA | Not required |
| Typical Molar Excess (Linker:Protein) | 10- to 50-fold | 2- to 10-fold |
| Reaction Time | 1-4 hours | 4-24 hours |
| Temperature | Room Temperature | Room Temperature to 37°C |
| Bioorthogonality | Good (potential cell toxicity from copper) | Excellent |
Reference:
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation of a Protein with this compound
This protocol describes a general method for conjugating an alkyne-modified protein with this compound using copper-catalyzed click chemistry.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 250 mM in water)
-
Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the alkyne-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an appropriate buffer.
-
This compound Preparation: Immediately before use, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Reaction Setup: a. In a microcentrifuge tube, add the alkyne-modified protein. b. Add the this compound stock solution to achieve a final 20- to 50-fold molar excess over the protein. Mix gently. c. Prepare a premix of CuSO₄ and the THPTA ligand. A typical ratio is 1:5 (CuSO₄:ligand). d. Add the CuSO₄/ligand premix to the protein-azide mixture to a final copper concentration of 100-250 µM.
-
Initiation and Incubation: a. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: a. Purify the conjugate to remove excess reagents, catalyst, and unreacted protein using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: a. Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight. b. Use mass spectrometry to confirm the identity of the conjugate and determine the degree of labeling. c. Assess purity and aggregation state by HPLC.
Experimental Workflow Diagram
Caption: Experimental workflow for CuAAC conjugation.
Protocol 2: Troubleshooting Low Yield due to Suspected Steric Hindrance
This protocol provides a systematic approach to optimizing the reaction when steric hindrance is the suspected cause of low conjugation efficiency.
Objective: To increase the conjugation yield by modifying reaction parameters.
Procedure:
-
Establish a Baseline: Perform the conjugation using the standard protocol (Protocol 1) and quantify the yield (e.g., by HPLC or densitometry of SDS-PAGE). This will serve as your control.
-
Optimization Step 1: Increase Molar Excess of this compound: a. Set up parallel reactions with increasing molar excess of the this compound linker. For example, if your baseline was a 20-fold excess, test 50-fold, 100-fold, and 200-fold excess. b. Keep all other parameters (protein concentration, catalyst concentration, time, temperature) constant. c. Purify and analyze the yield for each condition.
-
Optimization Step 2: Increase Reaction Time and Temperature: a. Using the optimal molar excess from Step 1, set up reactions and vary the incubation time (e.g., 4h, 8h, overnight) and temperature (e.g., Room Temperature vs. 37°C). b. Be mindful that increasing temperature can risk denaturing the protein. Run a protein-only control at the higher temperature to check for stability. c. Purify and analyze the yield for each condition.
-
Optimization Step 3: Evaluate a Longer Linker: a. If the yield is still suboptimal, the steric hindrance may require a longer spacer. b. Obtain an m-PEG12-azide or m-PEG24-azide linker. c. Repeat the conjugation reaction using the optimized conditions from the previous steps with the new, longer linker. d. Compare the yield directly to the best yield obtained with the this compound linker.
-
Data Analysis: a. Create a table summarizing the reaction conditions and corresponding yields for each optimization step. b. This systematic approach will help identify the limiting factors and the most effective strategy to overcome the steric hindrance for your specific system.
Logical Relationship Diagram
Caption: Optimization strategy for steric hindrance.
References
Technical Support Center: Post-Reaction Purification of m-PEG8-azide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of excess m-PEG8-azide following bioconjugation or click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound after my reaction?
It is crucial to remove unreacted this compound to ensure the purity of your final conjugate.[1] Excess PEG reagents can interfere with downstream applications, lead to inaccurate characterization (e.g., mass spectrometry, HPLC), and potentially cause undesired side effects in biological assays.[2]
Q2: What are the most common methods for removing excess this compound?
The most effective methods leverage the size difference between the small this compound molecule (MW ≈ 519 g/mol ) and the much larger conjugated product (e.g., a protein or antibody). Common techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting: Highly effective for separating molecules based on size.[]
-
Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate small molecules from larger ones.[4]
-
Solid-Phase Extraction (SPE): Can be used to selectively retain the product while the excess PEG reagent is washed away, or vice-versa, depending on the stationary phase and conditions.
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors:
-
Size of your target molecule: The larger the size difference between your product and this compound, the more effective methods like SEC and dialysis will be.
-
Sample volume: Dialysis is well-suited for larger volumes, while SEC and SPE can be scaled for various volumes.[4]
-
Required purity: SEC often provides the highest resolution and purity.
-
Time and equipment availability: Desalting columns offer a rapid solution, while dialysis typically requires several hours to overnight.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of my conjugated product after purification. | Non-specific binding: The product may be adsorbing to the chromatography resin, dialysis membrane, or SPE cartridge. | - SEC/SPE: Ensure the column/cartridge is fully equilibrated. Consider a buffer with higher ionic strength. - Dialysis: Check membrane compatibility. Pre-blocking the membrane with a BSA solution may help for some proteins. |
| Product Precipitation: The buffer conditions (pH, ionic strength) may be causing the conjugate to become insoluble. | - Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| Dialysis MWCO too large: The membrane pore size is too large, allowing your product to pass through. | - Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule (typically 3-5x smaller). | |
| I still detect excess this compound in my final product. | Insufficient Separation (SEC): The column resolution is not adequate to separate the product from the excess reagent. | - Increase column length: A longer column provides better resolution. - Optimize flow rate: A slower flow rate can improve separation. - Check sample volume: The sample volume should not exceed 30% of the column bed volume for optimal resolution. |
| Insufficient Dialysis: The time or buffer volume was not enough for complete removal. | - Dialyze for a longer duration (e.g., overnight) and perform at least 2-3 buffer changes with a large volume of fresh buffer (at least 100 times the sample volume). | |
| Inappropriate SPE method: The chosen stationary phase or elution conditions are not selective enough. | - Re-evaluate the SPE method. Test different stationary phases (e.g., reverse-phase, ion-exchange) and optimize the wash and elution steps. | |
| My SEC column shows distorted or unexpected peak shapes. | Secondary Interactions: The PEGylated molecule may be interacting with the stationary phase. | - This can be an issue when using styrene-divinylbenzene-based columns with THF as the eluent. Consider changing the mobile phase or using a different column chemistry. |
| Column Degradation: The column may be damaged or clogged. | - Follow the manufacturer's instructions for column cleaning and regeneration. Check system pressure for signs of blockage. |
Comparison of Purification Methods
The table below provides a summary of common purification techniques for removing excess this compound.
| Method | Principle | Typical Purity | Product Recovery | Time | Scalability | Notes |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | >98% | 85-95% | 30-60 min | Low to High | Excellent for high-purity applications; can cause sample dilution. |
| Dialysis / Ultrafiltration | Size-based separation across a semi-permeable membrane | 90-98% | >90% | 4-24 hours | High | Simple and cost-effective for large volumes, but slow. |
| Solid-Phase Extraction (SPE) | Differential adsorption to a solid matrix | 90-95% | 80-90% | <30 min | Low to Medium | Fast and can be selective, but requires method development. |
Detailed Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Desalting Column)
This method is ideal for rapid buffer exchange and removal of small molecules from proteins and other macromolecules >5 kDa.
Methodology:
-
Column Selection: Choose a desalting column (e.g., G-25 or equivalent) with an exclusion limit appropriate for your conjugate. For very large proteins (>200 kDa), columns with larger pore sizes may be necessary.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of your desired final buffer (e.g., PBS). This removes the storage solution and ensures the correct buffer environment.
-
Sample Preparation: Ensure your reaction mixture is clear and free of precipitates. Centrifuge if necessary.
-
Sample Application: Allow the buffer in the column to drain to the top of the packed bed. Carefully load the reaction mixture onto the center of the bed. For optimal separation, the sample volume should be 10-30% of the total column volume.
-
Elution: Once the sample has fully entered the packed bed, immediately add elution buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions. The larger, purified conjugate will elute first in the void volume, while the smaller this compound will be retained longer and elute in later fractions.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (A280 for protein) or other relevant methods to identify the fractions containing your purified product.
Protocol 2: Dialysis
This protocol is suitable for removing small molecules from larger sample volumes when time is not a critical factor.
Methodology:
-
Membrane Selection: Choose a dialysis membrane or cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target conjugate. For removing this compound (MW ≈ 519), a 1-3 kDa MWCO membrane is typically appropriate.
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped, and securely close the ends.
-
Dialysis Setup: Place the loaded cassette or tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., PBS), at least 100-200 times the sample volume.
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer. Gentle, continuous stirring is essential to maintain the concentration gradient for efficient diffusion.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours or overnight. For maximum efficiency, perform at least two to three buffer changes.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Remove your purified sample from the cassette or tubing using a syringe or by carefully opening one end.
Protocol 3: Solid-Phase Extraction (Reverse-Phase)
This protocol is a rapid method for purifying conjugates that are significantly more hydrophobic or hydrophilic than the this compound reagent. This example assumes the conjugate is more hydrophobic and will be retained.
Methodology:
-
Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18) with an appropriate bed mass for your sample size.
-
Conditioning: Condition the cartridge by passing an organic solvent (e.g., 1-3 mL of methanol or acetonitrile) through it.
-
Equilibration: Equilibrate the cartridge by passing a polar solvent (e.g., 1-3 mL of deionized water or an aqueous buffer with low organic content) through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the reaction mixture onto the cartridge. The flow rate should be slow and steady (e.g., 1 drop per second) to allow for binding.
-
Washing: Wash the cartridge with a weak, polar solvent (e.g., 1-3 mL of 5-10% acetonitrile in water). This step is designed to wash away the more hydrophilic, unreacted this compound while the more hydrophobic conjugate remains bound to the sorbent.
-
Elution: Elute the purified conjugate from the cartridge using a stronger, less polar solvent (e.g., 1-3 mL of 50-80% acetonitrile in water).
-
Analysis: Analyze the eluted fraction for the presence and purity of your product. The elution solvent may need to be removed (e.g., by lyophilization or evaporation) depending on downstream applications.
References
characterization of impurities in m-PEG8-azide reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of impurities in m-PEG8-azide and to troubleshoot common issues encountered during its use in "click chemistry" and other bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a preparation of this compound?
The most common impurities in this compound typically arise from the synthetic process. The synthesis usually involves a two-step reaction from m-PEG8-OH: 1) activation of the terminal hydroxyl group (e.g., as a mesylate or tosylate), and 2) substitution with an azide salt. Therefore, the primary impurities are often residual starting materials and intermediates.
-
m-PEG8-OH: Incomplete conversion of the starting material.
-
m-PEG8-OMs or m-PEG8-OTs: Unreacted mesylated or tosylated intermediate.[1][2]
-
PEG8-diol: If the initial m-PEG8-OH starting material contained α,ω-dihydroxy PEG (PEG8-diol), this can lead to the formation of diazido-PEG8 as a byproduct.[3]
-
Byproducts from Mesylation/Tosylation: The activation step can sometimes generate byproducts that are difficult to remove by simple precipitation.[1]
Q2: How can I detect these synthesis-related impurities?
A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool to assess the quantitative conversion of the terminal group. The chemical shift of the methylene protons adjacent to the terminal group is indicative of the functional group present (-OH, -OTs, or -N₃).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD), can separate this compound from impurities with different polarities, such as the more polar m-PEG8-OH.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and identify the mass of any impurities present.
Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound has a low yield. What are the potential causes?
Low yields in CuAAC reactions are common and can often be traced to a few key factors:
-
Inactive Copper Catalyst: The active catalyst is Copper(I). If it gets oxidized to the inactive Copper(II) state by dissolved oxygen, the reaction will stall. It is crucial to use degassed solvents and/or a reducing agent like sodium ascorbate to maintain the Cu(I) state.
-
Poor Reagent Quality: The purity of the this compound, the alkyne substrate, the copper source, and the reducing agent is critical. Degradation of any of these reagents can inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reactant concentrations can significantly reduce the reaction efficiency.
-
Presence of Ligands/Additives: Some molecules can chelate the copper catalyst, rendering it inactive.
Q4: Can the azide group on the PEG linker be unintentionally modified during a reaction?
The azide group is generally very stable and bioorthogonal, meaning it does not typically react with common biological functional groups. However, it can be reduced to a primary amine (-NH₂) in the presence of certain reducing agents, such as phosphines (e.g., in a Staudinger reaction) or strong reducing agents like zinc. If your reaction involves such reagents, you should be aware of this potential side reaction.
Troubleshooting Guides
Guide 1: Troubleshooting Purity Issues of this compound Reagent
| Symptom | Potential Cause | Suggested Solution |
| ¹H NMR shows residual peaks corresponding to m-PEG8-OH or m-PEG8-OTs. | Incomplete synthesis reaction or insufficient purification. | Repurify the this compound using flash column chromatography on silica gel. Simple precipitation may not be sufficient to remove all related impurities. |
| LC-MS analysis shows a peak with a lower mass, corresponding to m-PEG8-OH. | Incomplete conversion of the starting alcohol. | If the level of this impurity is unacceptably high, repurification is necessary. For future syntheses, ensure the mesylation/tosylation and azidation reactions go to completion by monitoring with TLC or LC-MS. |
| Mass spectrum shows a higher molecular weight species. | Presence of PEG8-diol derived impurities (e.g., diazido-PEG8). | This impurity is difficult to remove due to similar properties. It is best to ensure the starting m-PEG8-OH is free of diol impurities. Analytical HPLC may be able to resolve these species. |
Guide 2: Troubleshooting Low Yield in CuAAC "Click" Reactions
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction. | Inactive Catalyst: Cu(I) has been oxidized to Cu(II). | Degas all solvents and solutions thoroughly (e.g., by sparging with argon or nitrogen). Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate). |
| Poor Reagent Quality: Degradation of this compound or the alkyne. | Verify the purity and integrity of all reagents using appropriate analytical methods (NMR, MS). Use a fresh vial of reagents if degradation is suspected. | |
| Multiple products observed by TLC or LC-MS. | Alkyne Homodoupling (Glaser Coupling): This can occur in the presence of oxygen. | Ensure sufficient reducing agent is present and that the reaction is performed under an inert atmosphere to minimize oxygen exposure. |
| Side reactions of other functional groups: If your molecule has other reactive groups, they may be participating in side reactions. | Ensure proper pH control and consider protecting other reactive functional groups if necessary. | |
| Product is formed but is difficult to isolate. | PEG-related purification issues: The hydrophilic nature of the PEG can make extraction and purification challenging. | Use purification techniques suitable for PEGs, such as reverse-phase HPLC, size-exclusion chromatography, or precipitation in a cold non-solvent like diethyl ether. |
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts for the methylene protons adjacent to the terminal functional group, which is crucial for assessing the purity and conversion of this compound.
| Compound | Terminal Group | Methylene Protons (α to terminal group) | Typical ¹H NMR Chemical Shift (δ, ppm) | Reference |
| m-PEG8-OH | -CH₂-OH | Hydroxymethyl | ~3.5-3.7 | |
| m-PEG8-OMs | -CH₂-OMs | Mesyloxymethyl | ~4.37 | |
| m-PEG8-N₃ | -CH₂-N₃ | Azidomethyl | ~3.3-3.4 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument.
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Conversion of m-PEG8-OH to this compound
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of a suitable internal standard if quantitative analysis is required.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Integrate the large peak corresponding to the PEG backbone protons (-(CH₂CH₂O)-), typically around 3.65 ppm.
-
Identify and integrate the signal for the methylene protons adjacent to the azide group (~3.4 ppm).
-
Look for the absence or presence of signals corresponding to the methylene protons adjacent to a hydroxyl group (~3.6 ppm, often a triplet) or a mesylate/tosylate group (~4.3 ppm).
-
The percentage conversion can be calculated by comparing the integration of the terminal group signals to the integration of a known number of protons in the PEG backbone.
-
Protocol 2: General Procedure for Analytical HPLC-MS
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL of a ~1 mg/mL sample solution.
-
Detection: UV detection (if applicable) and mass spectrometry (in positive ion mode to detect [M+Na]⁺ or [M+H]⁺ adducts).
-
Analysis: Analyze the chromatogram for the main product peak and any impurity peaks. Use the mass spectrometer to identify the molecular weights of the species in each peak.
Visualizations
Caption: Synthesis and analysis workflow for this compound.
Caption: Troubleshooting decision tree for CuAAC reactions.
References
- 1. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG8-azide Reactions
Welcome to the technical support center for m-PEG8-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting bioconjugation reactions involving this compound. The following information addresses the critical impact of pH on reaction efficiency and provides structured guides to navigate common experimental challenges.
Troubleshooting Guide: Low Reaction Efficiency
Low or no product yield is a frequent issue in bioconjugation. The pH of the reaction environment is a primary factor influencing the efficiency of azide reactions. This guide provides a systematic approach to diagnosing and resolving pH-related problems for the two most common this compound reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting Q&A
Q1: My CuAAC reaction yield is low. How could pH be the cause?
A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is robust over a wide pH range (4-12).[1][2] However, for bioconjugation with sensitive molecules like proteins, the optimal pH is typically between 7 and 9 to maintain biomolecule stability and integrity.[1][3] If your pH is outside this range, you may experience either damage to your biomolecule or suboptimal reaction kinetics. For many applications, starting with a buffer at pH 7.0-7.5 is recommended.[4]
Q2: I'm performing a SPAAC reaction at pH 6.0 and getting poor results. Why?
A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction rates are generally faster at higher pH values. Acidic conditions can lead to significantly slower kinetics. The pH can affect the charge state and electronic properties of your reactants, which in turn influences the reaction rate. For better efficiency, you should increase the pH of your reaction buffer to neutral or slightly alkaline conditions (pH 7-10).
Q3: Can the buffer type, not just its pH, affect my reaction efficiency?
A: Yes, the choice of buffer can significantly impact reaction rates, especially for SPAAC. Studies have shown that for SPAAC reactions, HEPES buffer can result in higher reaction rates compared to PBS at the same pH. For CuAAC, it is critical to use non-coordinating buffers. Avoid buffers containing primary or secondary amines, such as Tris or glycine, as they can interfere with the copper catalyst. Phosphate-buffered saline (PBS) and HEPES are generally recommended for both reaction types.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CuAAC reaction involving this compound?
A: While the CuAAC reaction can proceed between pH 4 and 12, the optimal range for bioconjugation is typically between pH 7 and 9. A neutral pH of around 7.0 to 7.5 is often a good starting point to balance high reaction efficiency with the stability of sensitive biomolecules. Using a copper-chelating ligand like THPTA or TBTA is also crucial to protect biomolecules from copper-mediated damage.
Q2: How does pH impact the efficiency of SPAAC reactions?
A: SPAAC reaction kinetics are pH-dependent, with higher pH values generally increasing the reaction rate. This is due to changes in the charge state and electronic properties of the azide and alkyne reactants. Therefore, performing SPAAC reactions in neutral to alkaline buffers (pH 7-10) is recommended for optimal efficiency.
Q3: My strained alkyne (e.g., DBCO, BCN) appears to be degrading. Can pH be a factor?
A: Yes, the stability of some strained alkynes can be pH-dependent. For instance, some cyclooctynes can be susceptible to acid-mediated rearrangement or hydrolysis at very high pH. It is important to operate within the recommended pH range for your specific alkyne and to use fresh reagents for best results.
Quantitative Data Summary
The efficiency of azide-alkyne cycloaddition reactions is highly dependent on reaction conditions. The tables below summarize the effect of pH and buffer type on reaction rates.
Table 1: General pH Recommendations for Azide-Alkyne Cycloadditions
| Reaction Type | Broad Functional pH Range | Recommended Range for Bioconjugation | Key Considerations |
| CuAAC | 4.0 - 12.0 | 7.0 - 9.0 | Balances reaction rate with biomolecule stability. Ligands like THPTA are recommended to prevent protein damage. |
| SPAAC | 5.0 - 10.0 | 7.0 - 10.0 | Reaction rates generally increase with higher pH. Buffer choice (e.g., HEPES) can significantly enhance rates. |
Table 2: Influence of pH and Buffer on SPAAC Reaction Rates (Data summarized from a study using sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C)
| Buffer | pH | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ (Range) | Observation |
| MES | 5 | 0.44 - 0.58 | Slower rates at acidic pH. |
| PBS | 7 | 0.32 - 0.85 | Commonly used, but exhibits slower kinetics than HEPES or Borate. |
| HEPES | 7 | 0.55 - 1.22 | Exhibited the highest reaction rates at neutral pH. |
| Borate | 10 | 0.88 - 1.18 | High rates observed at alkaline pH. |
Experimental Protocols
Protocol 1: pH Optimization for a CuAAC Reaction
This protocol provides a framework for screening different pH conditions to find the optimal value for your specific CuAAC bioconjugation.
-
Prepare Stock Solutions:
-
Biomolecule: Prepare your this compound functionalized molecule in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Alkyne: Dissolve the alkyne-containing molecule in a compatible solvent like DMSO.
-
Catalyst: Prepare separate aqueous stocks of Copper(II) Sulfate (CuSO₄) and a copper-chelating ligand (e.g., THPTA). A 1:5 ratio of Cu:Ligand is a good starting point.
-
Reductant: Prepare a fresh solution of sodium ascorbate in water immediately before use.
-
Reaction Buffers: Prepare a series of buffers (e.g., 100 mM phosphate buffer) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
-
Reaction Setup:
-
For each pH to be tested, combine the azide biomolecule and the alkyne molecule in the corresponding reaction buffer.
-
Prepare the catalyst premix by adding the CuSO₄ solution to the THPTA ligand solution and vortexing briefly.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate. The final concentration of components should be optimized, but typical starting points are: 50-250 µM Copper, 250-1250 µM Ligand, 1-5 mM Sodium Ascorbate.
-
-
Incubation:
-
Incubate the reactions at room temperature or 37°C for 1-4 hours.
-
-
Analysis:
-
Analyze the conjugation efficiency for each pH point using an appropriate method, such as SDS-PAGE (for proteins), HPLC, or mass spectrometry. The pH that yields the most product without significant degradation is the optimum.
-
Protocol 2: General Protocol for a SPAAC Reaction
This protocol outlines a general procedure for conjugating an this compound to a strained alkyne (e.g., DBCO)-functionalized molecule.
-
Prepare Solutions:
-
Dissolve the this compound and the strained alkyne-functionalized molecule separately in a reaction buffer of choice (e.g., PBS or HEPES, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the strained alkyne molecule. A slight molar excess (1.5 to 5-fold) of one component over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours. The optimal time and temperature will depend on the specific reactants and their concentrations. Reactions can be performed at 4°C, room temperature, or 37°C.
-
-
Analysis and Purification:
-
Monitor the reaction progress and analyze the final product using a suitable technique (e.g., HPLC, LC-MS).
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted starting materials.
-
Visualized Reaction Pathways
References
temperature optimization for m-PEG8-azide click chemistry
Welcome to the technical support center for m-PEG8-azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a copper-catalyzed this compound click chemistry reaction (CuAAC)?
A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction that proceeds efficiently over a broad temperature range, including ambient temperatures.[1] For many applications involving this compound, the reaction can be successfully carried out at room temperature (typically 20-25°C).[2] However, the optimal temperature can be influenced by the specific substrates and desired reaction time. In cases with sterically hindered molecules or to accelerate the reaction, elevating the temperature to 37°C or 45°C may be beneficial.[2][3][4] For sensitive biological samples like live cells, the reaction can be performed at lower temperatures, such as 4°C, to maintain cell viability.
Q2: My click reaction is not working or the yield is very low. What are the common causes?
A2: Several factors can contribute to low yields or reaction failure in CuAAC:
-
Catalyst Oxidation: The active catalyst is Copper(I) (Cu(I)). Its oxidation to inactive Copper(II) (Cu(II)) is a common reason for failure. This can be prevented by using a reducing agent, such as sodium ascorbate, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Impure Reagents: Ensure the purity of your this compound, alkyne-functionalized molecule, and other reagents. The azide group itself is generally stable, but the purity of the overall molecule is crucial.
-
Incorrect Reagent Stoichiometry: The molar ratio of reactants and catalyst components is critical. A slight excess of the PEG-azide or the alkyne partner is often used.
-
Inadequate Ligand: A copper-stabilizing ligand is essential for an efficient reaction and to prevent catalyst degradation. For aqueous reactions, a water-soluble ligand like THPTA is recommended.
-
pH of the Reaction Mixture: The CuAAC reaction is generally tolerant of a wide pH range (4 to 12). However, for specific biomolecules, the pH needs to be maintained within a range that ensures their stability.
Q3: Can I perform the this compound click reaction without a copper catalyst?
A3: The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is possible but requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. For a highly efficient and regioselective reaction at lower temperatures, a copper(I) catalyst is recommended for terminal alkynes. Alternatively, for copper-sensitive applications, strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne derivative (e.g., DBCO) can be employed, which does not require a copper catalyst.
Q4: How do I remove the copper catalyst after the reaction?
A4: Removing the copper catalyst is crucial, especially for biological applications. This can be achieved through several methods:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated product from the smaller catalyst and excess reagents.
-
Chelating Resins: Resins with a high affinity for copper can be used to capture the metal ions from the reaction mixture.
-
Precipitation: In some cases, the product can be precipitated, leaving the catalyst in the supernatant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxidation of Cu(I) catalyst to inactive Cu(II). | Add a fresh solution of a reducing agent like sodium ascorbate. Ensure the reaction is protected from oxygen (degas solutions and use an inert atmosphere). |
| Steric hindrance of the azide or alkyne. | Increase the reaction temperature to 37°C or 45°C. You may also need to increase the reaction time. | |
| Insufficient catalyst or ligand. | Optimize the concentration of the copper source and the stabilizing ligand. A typical ratio of CuSO₄ to ligand is 1:5. | |
| Product Precipitation/Aggregation | Protein denaturation or aggregation caused by copper. | Use a biocompatible, water-soluble ligand like THPTA to chelate the copper and reduce its toxicity. Consider optimizing the buffer conditions (pH, ionic strength). |
| Cross-linking of multifunctional molecules. | Adjust the molar ratio of the this compound to the target molecule to favor 1:1 conjugation. | |
| Inconsistent Results | Impure or degraded this compound. | Store this compound under recommended conditions (-20°C, under an inert atmosphere, and protected from light). Prepare solutions fresh before use. |
| Variability in experimental setup. | Ensure consistent reagent concentrations, temperature, and reaction times between experiments. |
Experimental Protocols
General Protocol for this compound Click Chemistry (CuAAC)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic solvents)
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4 for biomolecules)
-
Degassing equipment (e.g., vacuum line, argon/nitrogen source)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the appropriate solvent. It is highly recommended to prepare the sodium ascorbate solution fresh.
-
For aqueous reactions, use a water-soluble ligand like THPTA. For organic solvents, TBTA can be used.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically a 1.2 to 2-fold molar excess of the PEG reagent).
-
Add the reaction buffer to achieve the desired final concentration.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A common molar ratio is 1 part CuSO₄ to 5 parts ligand. Vortex briefly to mix.
-
-
Reaction Initiation:
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., room temperature, 37°C, or 45°C) with gentle mixing. Protect the reaction from light.
-
Reaction times can range from 30 minutes to 24 hours, depending on the substrates and temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove the copper catalyst and excess reagents using a suitable method like size-exclusion chromatography.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes | Reference |
| Reaction Temperature | 4°C - 45°C | Room temperature is often sufficient. Higher temperatures can increase the rate. Lower temperatures are used for sensitive samples. | |
| This compound Molar Excess | 2 to 10-fold | The optimal ratio depends on the specific substrates and should be determined empirically. | |
| Copper (CuSO₄) Concentration | 50 - 250 µM | Final concentration in the reaction mixture. | |
| Ligand to Copper Ratio | 5:1 | A common starting point for ligands like THPTA or TBTA. | |
| Sodium Ascorbate Concentration | 1 - 5 mM | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). | |
| Reaction Time | 30 min - 24 hours | Highly dependent on temperature, concentration, and steric hindrance of the reactants. |
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Troubleshooting Workflow for Low Yield in Click Chemistry.
References
Technical Support Center: Scaling Up m-PEG8-azide Reactions
Welcome to the Technical Support Center for m-PEG8-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and navigating the challenges of scaling up conjugation reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound reactions?
Scaling up this compound reactions from the lab bench to larger production scales introduces several challenges that can impact reaction efficiency, product purity, and safety. The primary challenges include:
-
Safety Hazards: Azide compounds are energetically unstable and can be explosive, especially at larger scales.[1][2] The risk of forming highly toxic and explosive hydrazoic acid (HN3) increases with scale, particularly in the presence of acids or certain metal catalysts.[3][4]
-
Reaction Heterogeneity: Achieving uniform mixing and temperature control in large reaction vessels can be difficult, leading to localized "hot spots" or areas of high concentration. This can result in side reactions, incomplete conversion, and inconsistent product quality.[1]
-
Purification and Downstream Processing: Isolating the desired PEGylated product from unreacted starting materials, byproducts, and catalysts becomes more complex and resource-intensive at a larger scale. Standard laboratory purification techniques like flash chromatography may not be readily scalable.
-
Solvent and Reagent Handling: The large volumes of solvents and reagents required for scale-up present logistical and safety challenges. The use of certain solvents, like halogenated ones, with azides is strictly discouraged due to the potential for forming explosive compounds.
-
Process Control and Monitoring: Ensuring consistent reaction conditions and monitoring reaction progress in real-time is more critical and challenging in large-scale setups.
Q2: What are the key safety precautions to consider when working with large quantities of this compound?
Safety is paramount when scaling up reactions with any azide-containing compound. Key precautions include:
-
Dedicated Equipment and Area: Use dedicated reactors and equipment that are thoroughly cleaned and inspected. Avoid contact with heavy metals, which can form explosive metal azides.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves. For larger scale reactions, a blast shield or conducting the reaction in a designated blast-proof bay is highly recommended.
-
Strict pH Control: Avoid acidic conditions that can lead to the formation of volatile and explosive hydrazoic acid.
-
Solvent Selection: Do not use halogenated solvents like dichloromethane or chloroform. Ethers and pentane can be used to dilute the headspace and prevent condensation of hydrazoic acid.
-
Temperature Control: Implement robust temperature monitoring and control systems to prevent overheating, which can lead to thermal decomposition of the azide.
-
Waste Disposal: All azide-containing waste must be handled and disposed of according to strict safety protocols to avoid accidental formation of explosive compounds.
Q3: How do I choose the appropriate "click chemistry" reaction for scaling up with this compound?
This compound is primarily used in "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction is very efficient and fast, often leading to high yields. However, the use of a copper catalyst can be a concern for biological applications due to its potential cytotoxicity. For scale-up, removal of the copper catalyst from the final product is a critical purification step.
-
SPAAC: This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide. While generally slower than CuAAC, it eliminates the need for a potentially toxic catalyst, simplifying purification and making it ideal for bioconjugation. The choice between DBCO and BCN can depend on the specific azide partner, as their reaction rates can vary.
The choice for scale-up often depends on the sensitivity of the molecule to be conjugated and the stringency of the purity requirements for the final product. For many biopharmaceutical applications, SPAAC is preferred to avoid copper contamination.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Poor Reagent Quality: Degradation of this compound or the reaction partner (alkyne/cyclooctyne). | Use fresh, high-quality reagents.Store this compound at -20°C and protect from moisture. |
| Suboptimal Reaction Conditions: Incorrect temperature, pH, or solvent. | Optimize reaction temperature. While room temperature is common, some reactions benefit from gentle heating (e.g., 37°C).Ensure the pH of the reaction buffer is appropriate (typically around 7.4 for bioconjugation).Use compatible solvents (e.g., aqueous buffers, DMSO, DMF). | |
| Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor reaction kinetics. | Ensure the stirring mechanism is appropriate for the scale and viscosity of the reaction mixture.Consider using baffles in the reactor to improve mixing. | |
| Presence of Side Products | Reaction with Incompatible Functional Groups: The azide or alkyne may react with other functional groups on the target molecule. | Ensure the reaction partners are bioorthogonal under the chosen conditions. |
| Degradation of Reactants or Products: Prolonged reaction times or harsh conditions can lead to degradation. | Monitor the reaction progress and stop it once completion is reached.Optimize reaction time and temperature to minimize degradation. | |
| Difficulty in Product Purification | Co-elution of Product and Unreacted PEG: Similar physicochemical properties can make separation challenging. | Optimize the purification method. For large scale, tangential flow filtration (TFF) or size-exclusion chromatography (SEC) are often preferred over dialysis.For chromatography, select a resin with an appropriate fractionation range to resolve the conjugate from the unreacted PEG. |
| Catalyst Removal (for CuAAC): Residual copper can be difficult to remove completely. | Utilize copper-chelating resins or perform extensive diafiltration to remove the catalyst. |
Experimental Protocols & Methodologies
General Protocol for Scale-Up of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general framework. Specific parameters should be optimized for each unique reaction.
-
Reagent Preparation:
-
Dissolve the DBCO- or BCN-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound in a compatible solvent (e.g., DMSO). Prepare this solution fresh.
-
-
Reaction Setup:
-
In a appropriately sized and equipped reactor, add the solution of the DBCO/BCN-functionalized molecule.
-
Slowly add the this compound solution to the reactor with efficient stirring. A molar excess of the this compound (typically 2-10 fold) is often used.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for 4-24 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted this compound and other impurities.
-
For multi-gram scale, tangential flow filtration (TFF) or size-exclusion chromatography (SEC) are effective methods.
-
Quantitative Data Summary
| Parameter | Lab Scale (mg) | Pilot/Process Scale (g to kg) | Key Considerations for Scale-Up |
| Typical Molar Ratio (PEG-azide:Substrate) | 1.5 - 5 equivalents | 1.1 - 3 equivalents | Reducing excess PEG at scale is crucial to minimize cost and simplify purification. |
| Reaction Time | 1 - 12 hours | 4 - 24 hours | May need to be extended to ensure complete conversion in larger volumes. |
| Typical Yield | 70 - 95% | 60 - 90% | Yields may be slightly lower at scale due to transfer losses and less ideal mixing. |
| Purity (Post-Purification) | >95% | >95% | Achieving high purity at scale requires optimized and scalable purification methods. |
Visualizations
References
avoiding aggregation during protein PEGylation with m-PEG8-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding protein aggregation during PEGylation with m-PEG8-azide.
Troubleshooting Guide: Protein Aggregation During PEGylation
Protein aggregation is a common challenge during PEGylation that can significantly impact product yield, bioactivity, and immunogenicity.[1][2][3] This guide provides a systematic approach to diagnose and resolve aggregation issues.
Is your protein aggregating? A step-by-step guide to troubleshooting:
Caption: Troubleshooting decision tree for protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Protein & Reagent Considerations
Q1: Could my starting protein sample be the cause of aggregation?
A1: Yes, absolutely. If your initial protein sample contains pre-existing aggregates, these can act as seeds, promoting further aggregation during the PEGylation process.[4] It is crucial to ensure your protein is monomeric and highly pure before initiating the reaction.
Q2: How does the hydrophobicity of the PEG reagent contribute to aggregation?
A2: While PEG itself is hydrophilic, the azide group and the linker can introduce some hydrophobicity.[5] When multiple PEG molecules are attached to the protein surface, they can increase the overall hydrophobicity, potentially leading to intermolecular interactions and aggregation. This is more pronounced at higher labeling ratios.
Reaction Chemistry and Optimization
Q3: What is the optimal molar ratio of this compound to protein?
A3: The optimal molar ratio is protein-dependent and should be determined empirically. A high molar excess of the PEG reagent can lead to extensive and uncontrolled modification of the protein, which may result in aggregation. It is advisable to start with a lower molar ratio and incrementally increase it while monitoring for both the desired degree of PEGylation and the onset of aggregation.
Q4: How does protein concentration affect aggregation during PEGylation?
A4: Higher protein concentrations can increase the reaction efficiency but also elevate the risk of aggregation as protein molecules are in closer proximity. If aggregation is observed, consider reducing the protein concentration.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Higher concentrations may increase aggregation risk. |
| Molar Ratio (PEG:Protein) | 1:1 to 50:1 (of PEG to reactive amines) | Start low and optimize; high excess can cause aggregation. |
Q5: What is the ideal temperature and incubation time for the reaction?
A5: Performing the reaction at a lower temperature, such as 4°C, will slow down the reaction rate, which can sometimes favor intramolecular modification over intermolecular cross-linking and aggregation. A slower, more controlled reaction can be beneficial. Incubation times may need to be extended at lower temperatures.
| Parameter | Recommended Range | Rationale |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow the reaction, potentially reducing aggregation. |
| Incubation Time | 1-24 hours | Dependent on temperature and specific protein; monitor reaction progress. |
Buffer Conditions
Q6: What are the recommended buffer systems for PEGylation with this compound?
A6: The choice of buffer is critical for maintaining protein stability. Since this compound is often used in click chemistry reactions targeting modified amino acids (e.g., those with alkyne groups), the buffer choice should be compatible with that specific chemistry. For reactions targeting primary amines with an NHS-ester activated azide-PEG, phosphate-buffered saline (PBS) or HEPES at a pH of 7-9 are commonly used. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with NHS-ester activated PEGs.
Q7: How does the pH of the reaction buffer impact aggregation?
A7: The pH of the buffer can significantly affect protein stability and solubility. Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero. It is advisable to work at a pH at least one unit away from the protein's pI to maintain surface charge and reduce the likelihood of aggregation.
Q8: Can additives or excipients in the buffer help prevent aggregation?
A8: Yes, the addition of certain excipients can stabilize the protein and prevent aggregation.
| Additive | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevent the formation of non-native disulfide bonds. |
Analysis and Purification
Q9: How can I detect and quantify protein aggregation after PEGylation?
A9: Several analytical techniques can be employed to detect and quantify protein aggregates.
| Analytical Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Quantifies monomer, dimer, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Detects the presence of large aggregates and provides information on particle size distribution. |
| UV-Vis Spectroscopy (Aggregation Index) | Measures light scattering at 350 nm relative to protein absorbance at 280 nm. | A simple method to detect the presence of light-scattering aggregates. |
Q10: What are the best methods for purifying the PEGylated protein and removing aggregates?
A10: Chromatographic techniques are commonly used for the purification of PEGylated proteins and the removal of aggregates.
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Efficiently removes unreacted PEG and aggregates from the PEGylated protein. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate PEGylated species from unreacted protein, as PEG chains can shield surface charges. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a supplementary tool to IEX for purifying PEGylated proteins. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound (via NHS ester chemistry)
This protocol provides a general framework for the PEGylation of a protein using an NHS-ester activated this compound, targeting primary amines.
Caption: General experimental workflow for protein PEGylation.
Materials:
-
Protein of interest
-
This compound-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
-
Purification system (e.g., Size-Exclusion Chromatography)
Methodology:
-
Buffer Exchange: Ensure the protein is in the Reaction Buffer at a concentration of 1-5 mg/mL. It is critical that buffers containing primary amines, such as Tris, are removed.
-
Reagent Preparation: As NHS esters are moisture-sensitive, weigh the required amount of this compound-NHS ester in a dry environment. Dissolve it in a dry, water-miscible solvent like DMSO or DMF immediately before adding it to the aqueous protein solution.
-
Conjugation Reaction: Add the dissolved this compound-NHS ester to the protein solution. A 5- to 20-fold molar excess of PEG over the protein is a common starting point.
-
Incubation: Gently agitate the reaction mixture. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG, quenching agent, and aggregates using a suitable method such as size-exclusion chromatography.
-
Analysis: Analyze the purified product to confirm the degree of PEGylation and quantify any remaining aggregates using techniques like SDS-PAGE, SEC, and DLS.
Protocol for Detection of Aggregates using Size-Exclusion Chromatography (SEC)
Materials:
-
PEGylated protein sample
-
SEC column suitable for the molecular weight range of the protein and its potential aggregates
-
HPLC or FPLC system with a UV detector
-
Mobile Phase: A buffer that maintains protein stability and prevents interaction with the column matrix (e.g., PBS).
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, filter the PEGylated protein sample through a low protein-binding 0.22 µm filter to remove any large, insoluble aggregates that could clog the column.
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the column eluate using a UV detector, typically at 280 nm for protein detection.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The peak corresponding to the monomeric PEGylated protein will elute at a specific retention time. Earlier eluting peaks correspond to higher molecular weight species, such as dimers and larger aggregates. Calculate the percentage of monomer, dimer, and higher-order aggregates based on the respective peak areas.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Quality Control of m-PEG8-azide for Reproducible Results
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the quality and consistent performance of m-PEG8-azide in their experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the quality control of this reagent, ensuring reproducible results in your conjugation and bioconjugation applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing a methoxy-terminated PEG chain of eight ethylene glycol units and a terminal azide group.[1][2] Its primary application is in "click chemistry," a set of highly efficient and specific reactions.[1][2] The azide group readily reacts with alkyne-functionalized molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) to form a stable triazole linkage.[1] This makes it a valuable tool for bioconjugation, drug delivery, surface modification, and the creation of complex molecular architectures.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is crucial to store it at -20°C, protected from moisture and light. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product. For long-term stability, it is recommended to store the reagent under an inert atmosphere, such as argon or nitrogen. If you prepare a stock solution, use a dry, inert solvent and store it at -20°C. Repeated freeze-thaw cycles should be avoided.
Q3: What are the typical quality control specifications for this compound?
A3: The quality of this compound is typically assessed by its purity, identity, and appearance. High-purity material is essential for reproducible results. The table below summarizes the typical specifications for this compound.
| Parameter | Specification |
| Chemical Formula | C17H35N3O8 |
| Molecular Weight | 409.48 g/mol |
| Purity | >95% (often >98% as determined by HPLC or qNMR) |
| Appearance | Colorless to pale yellow liquid or oil |
| Solubility | Soluble in water and most organic solvents (e.g., DCM, THF, acetonitrile, DMF, DMSO) |
| Storage | -20°C, desiccated, protected from light |
Q4: What are the potential impurities in this compound and how can they affect my experiments?
A4: Potential impurities in this compound can arise from its synthesis or degradation. These may include:
-
m-PEG8-OH: The starting material for the synthesis. Its presence will lead to an overestimation of the PEG concentration without providing the reactive azide functionality.
-
m-PEG8-tosylate or m-PEG8-mesylate: Intermediates in the synthesis. These are reactive and can lead to unwanted side reactions with nucleophiles in your reaction mixture.
-
Residual Sodium Azide: A reagent used in the synthesis. It can be toxic to cells and interfere with certain biological assays.
-
Water: Can hydrolyze the azide group under certain conditions, though azides are generally stable.
These impurities can lead to lower reaction yields, the formation of side products, and difficulty in purifying the final conjugate. Therefore, it is crucial to use high-purity this compound.
Troubleshooting Guide
Problem 1: Low or No Yield in Click Chemistry Reaction
-
Potential Cause 1: Inactive this compound. The azide group may have degraded due to improper storage or handling.
-
Recommended Solution:
-
Confirm the integrity of the azide group using an appropriate analytical method (see Experimental Protocols section).
-
If degradation is suspected, use a fresh vial of this compound.
-
Always store the reagent at -20°C under an inert atmosphere and minimize exposure to moisture and light.
-
-
-
Potential Cause 2: Issues with the Alkyne-Containing Reaction Partner. The alkyne component may be impure, degraded, or sterically hindered.
-
Recommended Solution:
-
Verify the purity and integrity of the alkyne-containing molecule.
-
If steric hindrance is a possibility, consider using a longer PEG linker to increase the distance between the reactive group and the bulky molecule.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions (for CuAAC). The copper catalyst may be inactive, or the concentration of the reagents may be incorrect.
-
Recommended Solution:
-
Use a freshly prepared solution of the copper(I) catalyst. Ensure the use of a reducing agent like sodium ascorbate to maintain copper in its active Cu(I) state.
-
Optimize the concentrations of the azide, alkyne, copper catalyst, and ligand.
-
Ensure the solvent is degassed to prevent oxidation of the catalyst.
-
-
-
Potential Cause 4: Poor Solubility of Reactants. If one or both of the reactants are not fully dissolved, the reaction rate will be significantly reduced.
-
Recommended Solution:
-
Choose a solvent system in which both the this compound and the alkyne-containing molecule are fully soluble.
-
The use of co-solvents like DMSO or DMF may be necessary.
-
-
Problem 2: Inconsistent or Non-Reproducible Results
-
Potential Cause 1: Variability in this compound Quality. Different batches of the reagent may have varying purity levels.
-
Recommended Solution:
-
Perform quality control checks on each new batch of this compound using the analytical methods described below.
-
Source high-purity reagents from a reputable supplier and request a certificate of analysis for each lot.
-
-
-
Potential Cause 2: Inconsistent Experimental Setup. Minor variations in reaction conditions can lead to different outcomes.
-
Recommended Solution:
-
Carefully control and document all reaction parameters, including concentrations, temperature, reaction time, and solvent.
-
Prepare fresh solutions of all reagents for each experiment to avoid degradation.
-
-
Experimental Protocols
1. Quality Control of this compound by ¹H NMR Spectroscopy
This protocol provides a method to confirm the identity and estimate the purity of this compound.
-
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
NMR spectrometer
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identity Confirmation:
-
Look for the characteristic signals of the PEG backbone, which appear as a complex multiplet around 3.64 ppm.
-
The methoxy group (CH₃O-) should appear as a singlet at approximately 3.38 ppm.
-
The methylene protons adjacent to the azide group (-CH₂-N₃) typically appear as a triplet at approximately 3.39 ppm.
-
-
Purity Estimation:
-
Integrate the peaks corresponding to the PEG backbone, the methoxy group, and the methylene group adjacent to the azide. The ratio of these integrals should be consistent with the structure of this compound.
-
The absence of significant impurity peaks (e.g., corresponding to m-PEG8-OH or residual solvents) indicates high purity. For a more precise purity determination, quantitative NMR (qNMR) with an internal standard is recommended.
-
-
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound using reversed-phase HPLC.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase (e.g., 1 mg/mL in 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as PEG and azide do not have strong chromophores at higher wavelengths).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95-5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the prepared sample.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
-
3. Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines the use of mass spectrometry to confirm the molecular weight of this compound.
-
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 mg/mL in methanol).
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Look for the molecular ion peak corresponding to the expected mass of this compound (409.48 g/mol ).
-
Common adducts to look for include [M+H]⁺ (410.25 m/z), [M+Na]⁺ (432.23 m/z), and [M+K]⁺ (448.21 m/z).
-
-
Visualizations
Caption: Quality control workflow for incoming this compound.
Caption: Troubleshooting decision tree for low-yield click chemistry reactions.
References
Validation & Comparative
A Head-to-Head Comparison of m-PEG8-azide and m-PEG4-azide in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that dictates the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of available linkers, discrete polyethylene glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates. This guide presents a comparative analysis of two commonly used discrete PEG linkers: m-PEG8-azide and m-PEG4-azide. By examining their structural differences and the impact of PEG chain length on various aspects of bioconjugation, this document aims to provide the necessary information for selecting the optimal linker for specific applications.
Structural and Physicochemical Properties
The fundamental difference between this compound and m-PEG4-azide lies in the length of the polyethylene glycol chain. This compound has eight ethylene glycol units, while m-PEG4-azide has four. This variation in length directly influences their physicochemical properties and, consequently, the characteristics of the resulting bioconjugates.[1][2]
| Property | m-PEG4-azide | This compound |
| Chemical Formula | C9H19N3O4 | C17H35N3O8 |
| Molecular Weight | ~233.26 g/mol | ~409.48 g/mol |
| PEG Chain Length | 4 ethylene glycol units | 8 ethylene glycol units |
| Hydrophilicity | High | Higher |
| Steric Hindrance | Lower | Higher |
Impact on Bioconjugation Performance
The choice between a shorter (PEG4) and a longer (PEG8) linker can have significant implications for the performance of the resulting bioconjugate, particularly in applications such as antibody-drug conjugates (ADCs) and PROTACs.[1][]
Solubility and Aggregation
One of the primary advantages of PEGylation is the enhancement of solubility, especially for hydrophobic molecules.[4] Longer PEG chains are generally more effective at increasing the aqueous solubility of a conjugate and preventing aggregation. Therefore, this compound would be expected to impart greater solubility to a bioconjugate compared to m-PEG4-azide. This is particularly crucial when working with hydrophobic payloads in ADCs, where aggregation can lead to accelerated plasma clearance.
Reaction Kinetics
While the azide group's intrinsic reactivity remains the same, the length of the PEG chain can influence reaction kinetics due to steric hindrance. It is generally anticipated that the bulkier this compound may exhibit slightly slower reaction kinetics in azide-alkyne cycloaddition reactions compared to the smaller m-PEG4-azide, assuming all other reaction conditions are identical. However, for many applications, this difference may not be significant.
Pharmacokinetics and In Vivo Stability
The hydrodynamic radius of a bioconjugate, which is influenced by the PEG linker length, plays a crucial role in its pharmacokinetic profile. Longer PEG chains lead to a larger hydrodynamic size, which can reduce renal clearance and prolong the circulation half-life of the bioconjugate. Studies have indicated that a PEG length of at least eight units (PEG8) can be a critical threshold for minimizing plasma clearance and improving the exposure and tolerability of ADCs. Therefore, conjugates formed with this compound are likely to exhibit a longer in-vivo half-life compared to those made with m-PEG4-azide.
Biological Activity and Steric Hindrance
While a longer PEG linker can be beneficial for pharmacokinetics, it can also introduce greater steric hindrance, which may interfere with the binding of the bioconjugate to its target. This can potentially lead to a decrease in biological activity. Shorter linkers like m-PEG4-azide are less likely to cause significant steric hindrance, which could be advantageous in scenarios where maintaining high binding affinity is paramount.
Experimental Protocols
Both m-PEG4-azide and this compound are primarily used in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing biomolecule with either m-PEG4-azide or this compound.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
m-PEG4-azide or this compound
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., THPTA, 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents as listed above.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the m-PEG-azide linker. A molar excess of 1.5–10 equivalents of the PEG-azide can be used to drive the reaction to completion.
-
Ligand and Copper Addition: Add the THPTA ligand solution to the reaction mixture, followed by the CuSO4 solution. A typical molar ratio of ligand to copper is 5:1.
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Characterization: Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating a biomolecule containing a strained alkyne (e.g., DBCO or BCN) with m-PEG4-azide or this compound.
Materials:
-
Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG4-azide or this compound
-
Anhydrous DMSO (for dissolving the PEG-azide if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Dissolve the m-PEG-azide in a minimal amount of DMSO if it is not readily soluble in the reaction buffer.
-
Reaction Setup: In a reaction vessel, combine the strained alkyne-modified biomolecule with the m-PEG-azide. A 2- to 10-fold molar excess of the PEG-azide is a common starting point. Ensure the final concentration of the organic solvent is low (ideally below 10%) to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction can also be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
Purification: Remove the excess, unreacted m-PEG-azide by size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate using SDS-PAGE and mass spectrometry to confirm the increase in molecular weight and successful conjugation.
Visualizing Bioconjugation Workflows
The following diagrams illustrate common experimental workflows where m-PEG-azide linkers are utilized.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The choice between this compound and m-PEG4-azide in bioconjugation is a nuanced decision that depends on the specific goals of the research or drug development project.
-
m-PEG4-azide is a shorter, more compact linker that may be advantageous when minimizing steric hindrance is critical to preserve the biological activity of the conjugated molecule.
-
This compound offers enhanced hydrophilicity and is likely to provide a more favorable pharmacokinetic profile with a longer in vivo half-life. This makes it a strong candidate for applications where improved solubility and extended circulation time are primary objectives.
Ultimately, the optimal PEG linker length must be determined empirically for each specific application, taking into account the properties of the biomolecule, the payload, and the desired characteristics of the final bioconjugate.
References
The Influence of PEG Linker Length: A Comparative Analysis of m-PEG8-azide and Other Discrete PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, hinges on the careful selection of each component. The linker, a seemingly simple bridge, plays a critical role in determining the overall efficacy, safety, and pharmacokinetic profile of the final construct. Among the diverse array of linker technologies, discrete polyethylene glycol (dPEG®) linkers have gained prominence for their ability to enhance solubility, stability, and in vivo performance. This guide provides an objective comparison of m-PEG8-azide with other discrete PEG linker lengths, supported by experimental data, to inform the selection of the optimal linker for specific research applications.
The length of the PEG chain in a linker can profoundly influence the physicochemical and biological properties of a bioconjugate. Shorter PEG linkers, such as m-PEG4-azide, may be advantageous in creating compact constructs, while longer linkers like m-PEG12-azide can offer enhanced solubility and reduced steric hindrance.[1] this compound, with its intermediate length, often represents a balance of these properties, making it a versatile and frequently employed tool in bioconjugation.[2][3]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The choice of PEG linker length directly impacts key parameters such as solubility, stability, and the pharmacokinetic behavior of the resulting conjugate. While direct head-to-head comparative studies across a wide range of applications are limited, data synthesized from various studies on ADCs highlight the general trends observed with varying discrete PEG linker lengths.
Table 1: Physicochemical Properties of m-PEG-azide Linkers
| Property | m-PEG4-azide | This compound | m-PEG12-azide |
| Molecular Weight | 233.27 g/mol [4] | 409.5 g/mol [3] | 585.7 g/mol |
| Linker Length | ~14 Å | ~29.7 Å | ~44 Å |
| Solubility | Good | Excellent | Superior |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (IC50, ng/mL) - Anti-CD30 ADC |
| No PEG | ~8.5 | ~10 |
| PEG2 | - | ~10 |
| PEG4 | ~6.5 | ~10 |
| PEG8 | ~3.5 | ~10 |
| PEG12 | ~3.0 | ~10 |
| PEG24 | ~3.0 | ~10 |
Data synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8 and an anti-CD30 ADC. It is important to note that clearance and cytotoxicity can be influenced by the specific antibody, payload, and conjugation site.
Longer PEG chains generally lead to a decreased clearance rate, thereby extending the circulation half-life of the ADC. In the provided data, a significant improvement in clearance is observed as the PEG length increases from no PEG to PEG8, with diminishing returns for longer chains like PEG12 and PEG24. Interestingly, for the anti-CD30 ADC studied, the in vitro cytotoxicity was not significantly affected by the PEG linker length. However, in other contexts, particularly with smaller targeting moieties, longer PEG chains have been shown to sometimes reduce in vitro potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates with varying PEG linker lengths.
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry
This protocol outlines the conjugation of an alkyne-functionalized payload to an azide-functionalized antibody using a discrete m-PEG-azide linker.
A. Antibody Modification with m-PEG-azide:
-
Antibody Preparation: Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Amine Modification (if necessary): If targeting lysine residues, react the antibody with an amine-reactive crosslinker containing an azide group (e.g., Azide-PEG-NHS ester). The molar excess of the crosslinker will determine the drug-to-antibody ratio (DAR).
-
Purification: Remove excess crosslinker using a desalting column or tangential flow filtration (TFF).
B. Click Chemistry Conjugation:
-
Payload Preparation: Dissolve the alkyne-functionalized payload in a compatible solvent (e.g., DMSO).
-
Reaction Setup: To the azide-modified antibody solution, add the alkyne-payload.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Add the copper(I) catalyst (e.g., pre-mixed copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to the reaction mixture.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation using UV-Vis spectroscopy, HIC, and SEC.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of ADCs with different PEG linker lengths on target cancer cell lines.
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with varying PEG linkers) and a control antibody in cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This protocol evaluates the in vivo clearance and half-life of ADCs.
-
Animal Model: Use healthy mice or rats for the study.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody.
-
Data Analysis: Plot the plasma concentration of the ADC over time and calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for ADC synthesis using click chemistry.
Caption: Relationship between PEG linker length and bioconjugate properties.
Conclusion
The selection of the optimal PEG linker length is a critical decision in the design of bioconjugates. While longer PEG chains can enhance solubility and prolong circulation half-life, there can be a trade-off with in vitro potency in some applications. This compound often provides a favorable balance of properties, leading to improved pharmacokinetic profiles without compromising in vitro activity in many ADC contexts. However, the ideal linker length is ultimately dependent on the specific antibody, payload, and target, necessitating empirical evaluation. By systematically comparing a range of discrete PEG linker lengths, researchers can rationally design more effective and safer targeted therapeutics.
References
A Head-to-Head Comparison: m-PEG8-azide vs. NHS Ester for Protein Labeling Specificity
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for the efficacy of therapeutics, the accuracy of diagnostics, and the clarity of research findings. The choice of conjugation chemistry is a critical decision that dictates the homogeneity, stability, and functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison between two prominent protein labeling strategies: the two-step m-PEG8-azide "click chemistry" approach and the direct NHS ester-based method.
This comparison delves into the reaction mechanisms, specificity, and experimental protocols for each method, providing the necessary information to select the optimal strategy for your specific application. While both methods target primary amines on proteins, their fundamental mechanisms lead to significant differences in labeling outcomes.
At a Glance: Key Differences in Labeling Chemistries
| Feature | This compound (Two-Step Click Chemistry) | NHS Ester (Direct Labeling) |
| Primary Target | Primary amines (Lysine, N-terminus) for initial azide installation. | Primary amines (Lysine, N-terminus).[1] |
| Reaction Type | 1. Amine acylation, 2. Azide-alkyne cycloaddition (bioorthogonal).[2] | Amine acylation.[1] |
| Resulting Linkage | Stable amide bond and a highly stable triazole ring.[2] | Stable amide bond.[3] |
| Specificity | High to very high, due to the bioorthogonal nature of the click reaction. | Moderate to low, targets all accessible primary amines. |
| Control over Degree of Labeling (DoL) | High; can be precisely controlled in the second step. | Moderate; can be challenging to control and may lead to heterogeneity. |
| Side Reactions | Minimal in the click chemistry step. Potential for off-target reactions with other nucleophiles during the initial NHS ester step. | Prone to hydrolysis of the NHS ester, which competes with the labeling reaction. Can also react with other nucleophilic residues like serine, tyrosine, and threonine. |
| Reaction pH | Step 1 (NHS ester): 7.2-8.5; Step 2 (Click): 4-11. | 7.2-9.0. |
| Key Advantage | High specificity and precise control over labeling, leading to homogenous products. | Simple, one-step procedure with high reactivity. |
| Key Disadvantage | Two-step process requiring an additional purification step. | Can lead to a heterogeneous mixture of labeled proteins and potential for over-labeling. |
Visualizing the Labeling Workflows
To better understand the practical differences between these two methodologies, the following diagrams illustrate the experimental workflows for both this compound and NHS ester protein labeling.
Caption: Workflow for this compound protein labeling.
References
Stability Showdown: m-PEG8-Azide vs. Maleimide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of stable and effective bioconjugates. This guide provides an objective comparison of the stability of m-PEG8-azide and maleimide linkers, supported by experimental data, to inform the selection of optimal conjugation strategies.
The stability of the linker connecting a payload—be it a therapeutic agent, a fluorescent dye, or another molecule of interest—to a biomolecule is paramount to the success of the resulting conjugate. Linker instability can lead to premature payload release, off-target toxicity, and reduced therapeutic efficacy. This guide focuses on a comparative stability analysis of two widely used linker technologies: the azide-alkyne "click" chemistry facilitated by this compound and the thiol-reactive chemistry of maleimide-based linkers.
Executive Summary
The fundamental difference in stability between these two linkers lies in the chemistry of the final conjugate. The this compound, through a strain-promoted azide-alkyne cycloaddition (SPAAC), forms an exceptionally stable triazole ring. In contrast, the maleimide linker reacts with thiols to form a thiosuccinimide linkage, which is susceptible to degradation in physiological conditions through a retro-Michael reaction.
Data Presentation: A Comparative Overview
The following tables summarize the stability profiles of bioconjugates formed using maleimide and azide-based linkers under various conditions.
Table 1: Stability of Maleimide-Thiol Conjugates
| Condition | Linker Type | Half-life / % Remaining | Key Findings & Considerations |
| In the presence of Thiols (e.g., Glutathione) | N-ethyl maleimide | 3.1 - 18 hours (half-life) | The rate of retro-Michael reaction and thiol exchange is significant and depends on the N-substituents of the maleimide and the pKa of the thiol.[1][2] |
| N-phenyl maleimide | 3.6 - 258 hours (half-life) | N-aryl substitution can influence the rate of thiol exchange.[1] | |
| Stabilized Maleimides (e.g., via hydrolysis) | Significantly increased | Hydrolysis of the succinimide ring to a succinamic acid derivative "locks" the conjugate and prevents the retro-Michael reaction.[3] | |
| In Plasma | Thiosuccinimide-containing ADCs | 50-75% payload loss in 7-14 days | Significant payload shedding is observed, leading to potential off-target toxicity.[4] |
| Maleamic methyl ester-based ADC | ~9% payload loss in 21 days | Next-generation maleimide-based linkers show improved stability in the presence of reducing thiols. |
Table 2: Stability of Azide (Triazole) Linkages
| Condition | Linker Type | Stability Assessment | Key Findings & Considerations |
| Hydrolytic Stability | 1,2,3-Triazole | Highly Resistant | Generally inert to severe hydrolytic, oxidizing, and reducing conditions. |
| Enzymatic Stability | 1,2,3-Triazole | Highly Resistant | Not susceptible to cleavage by proteases or glycoamidases. |
| In Plasma | Triazole-linked conjugates | Considered a permanent linkage | The triazole bond is exceptionally stable in biological media, making it ideal for applications requiring long-term stability. |
| Redox Conditions | 1,2,3-Triazole | Highly Resistant | Stable in both reducing and oxidizing environments where other linkers, like disulfides, would be cleaved. |
Chemical Instability of Maleimide Linkers
Maleimide linkers, while popular for their reactivity with thiols on cysteine residues, present a significant stability challenge. The resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to the premature release of the conjugated payload.
A competing reaction is the hydrolysis of the succinimide ring to form a more stable succinamic acid derivative. While this ring-opened form is resistant to the retro-Michael reaction, the rate of hydrolysis for many common maleimide linkers is slow.
The Robust Stability of Azide-Alkyne 'Clicked' Linkers
The this compound linker utilizes strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," to form a 1,2,3-triazole linkage. This five-membered heterocyclic ring is exceptionally stable and is not susceptible to cleavage under a wide range of physiological and chemical conditions. The triazole linkage is considered bio-inert, meaning it does not readily react with biological molecules, making it an ideal choice for applications requiring a permanent and robust connection.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are generalized protocols for evaluating the stability of maleimide and azide-based linkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in the presence of plasma enzymes and other blood components.
Objective: To determine the rate of payload release or linker cleavage from a bioconjugate upon incubation in plasma.
Materials:
-
Test bioconjugate (e.g., antibody-drug conjugate)
-
Control bioconjugate with a known labile linker
-
Pooled human plasma (or species of interest), heparinized
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard for LC-MS)
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the test and control bioconjugates in plasma to a final concentration of 1 mg/mL. Incubate at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. Centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate and/or the released payload at each time point.
-
Data Interpretation: Plot the percentage of intact bioconjugate versus time to determine the half-life of the linker in plasma.
Protocol 2: Stability in the Presence of Glutathione
This assay assesses the susceptibility of the linker to thiol-mediated cleavage.
Objective: To evaluate the stability of a maleimide-thiol conjugate to retro-Michael reaction in the presence of a high concentration of a competing thiol.
Materials:
-
Maleimide-conjugated molecule
-
Glutathione (GSH) solution (e.g., 5 mM in PBS, pH 7.4)
-
PBS, pH 7.4
-
Analytical HPLC system
Procedure:
-
Incubation: Dissolve the maleimide conjugate in PBS containing 5 mM GSH. Incubate the solution at 37°C.
-
Time-Point Sampling: Take aliquots at different time intervals (e.g., 0, 30 min, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples directly by reverse-phase HPLC to monitor the decrease in the peak corresponding to the intact conjugate and the appearance of peaks for the cleaved payload and/or the glutathione adduct.
-
Data Interpretation: Calculate the percentage of remaining intact conjugate at each time point to determine the rate of degradation.
Conclusion
The choice between this compound and maleimide linkers represents a trade-off between reaction kinetics and ultimate conjugate stability. Maleimide linkers offer rapid and efficient conjugation to thiols under mild conditions but yield a conjugate with inherent instability in physiological environments. While next-generation maleimides show improved stability, the potential for premature payload release remains a concern.
In contrast, the this compound linker, when used in strain-promoted azide-alkyne cycloaddition, forms a triazole linkage with exceptional stability. This robustness makes it the superior choice for applications where long-term in vivo stability is critical to ensure that the bioconjugate remains intact until it reaches its target, thereby maximizing therapeutic efficacy and minimizing off-target effects. For researchers prioritizing conjugate stability and a permanent linkage, the this compound linker technology offers a clear advantage.
References
- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 2. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SPAAC Bioorthogonal Chemistry: Azide vs. DBCO Linkers
In the rapidly advancing field of bioconjugation, the choice of chemical linkers is critical for the success of applications ranging from antibody-drug conjugates (ADCs) to in-vivo imaging and proteomics. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a highly efficient and bioorthogonal method for covalently linking molecules in complex biological environments.[1][][3] This guide provides an objective comparison of the key reaction partners in SPAAC: the azide linker, exemplified by m-PEG8-azide, and the strained alkyne, dibenzocyclooctyne (DBCO). We present a detailed analysis of their reaction kinetics, stability, and practical application, supported by experimental data and protocols to inform your research.
Reaction Kinetics: A Tale of Two Partners
The SPAAC reaction involves the [3+2] cycloaddition between an azide and a strained cyclooctyne like DBCO.[1] The reaction's primary driving force is the release of ring strain in the DBCO molecule, which allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[] The speed of this reaction is quantified by the second-order rate constant (k₂), a critical parameter for experimental design, especially when working with low reactant concentrations.
The kinetics are not a property of one linker versus the other, but of the reacting pair. DBCO is one of the fastest and most widely used cyclooctynes for reacting with azides. Its reactivity is significantly enhanced by the fusion of two benzene rings, which increases ring strain. The reaction rate can be influenced by several factors, including the specific structure of the azide and DBCO derivatives, pH, buffer composition, and temperature. For instance, azides with electron-donating groups tend to react faster, and reactions in HEPES buffer have been shown to be faster than in PBS.
| Parameter | DBCO with Alkyl/Aryl Azide | Conditions & Notes | Source(s) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bioorthogonal, Copper-Free Click Chemistry | |
| **Second-Order Rate Constant (k₂) ** | ~0.1 - 1.22 M⁻¹s⁻¹ | Rate is dependent on the specific azide, solvent, and pH. | |
| 0.24 M⁻¹s⁻¹ | Reaction with benzyl azide in CH₃CN:H₂O. | ||
| 0.033 M⁻¹s⁻¹ | Reaction with phenyl azide in CH₃CN:H₂O. | ||
| Typical Reaction Time | 2 - 12 hours | Can be run overnight at 4°C for sensitive biomolecules. | |
| Reaction Conditions | Aqueous buffers (PBS, HEPES), Room Temp (25°C) or 4°C | Higher pH values generally increase reaction rates. | |
| Key Advantages | High biocompatibility (no copper), high specificity, stable product. | Ideal for live-cell labeling and in vivo applications. |
Stability and Practical Considerations
Beyond kinetics, the stability of the unreacted linkers in a biological milieu is paramount.
-
DBCO Stability: DBCO linkers exhibit excellent stability in aqueous buffers and cell culture media. However, they can be unstable in the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine) and can react with thiols such as glutathione (GSH), which is abundant intracellularly. One study measured the half-life of DBCO in the presence of GSH to be approximately 71 minutes.
-
Azide Stability: Azide linkers are exceptionally stable in a vast majority of biological conditions and are inert to most functional groups found in biomolecules. Their primary reactivity concern is with phosphines (e.g., TCEP), which can lead to a Staudinger reduction. Therefore, if a protocol requires a reducing agent, dithiothreitol (DTT) is a preferable choice over TCEP when working with azides.
Experimental Protocols
General Protocol for Antibody-Oligonucleotide Conjugation via SPAAC
This protocol outlines a general workflow for conjugating an azide-modified oligonucleotide to a DBCO-functionalized antibody.
1. Materials:
-
DBCO-functionalized Antibody (e.g., 1 mg/mL in PBS, pH 7.4)
-
Azide-modified Oligonucleotide (in nuclease-free water)
-
Phosphate Buffered Saline (PBS), pH 7.4 (must be azide-free)
-
DMSO (if needed to dissolve reagents)
-
Purification system (e.g., size exclusion chromatography)
2. Procedure:
-
Preparation: Allow all reagents to come to room temperature. If any reagents are in solid form, dissolve them in an appropriate solvent (e.g., DMSO or PBS) to create stock solutions.
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-functionalized antibody with the azide-modified oligonucleotide. A 2 to 4-fold molar excess of the azide-oligonucleotide over the antibody is typically recommended to ensure efficient conjugation.
-
Incubation: Gently mix the reaction components. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature is often preferred for sensitive proteins.
-
Purification: After incubation, purify the resulting antibody-oligonucleotide conjugate from excess, unreacted oligonucleotide using an appropriate method such as size exclusion chromatography (SEC) or another suitable liquid chromatography technique.
-
Characterization & Storage: Analyze the purified conjugate using SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated antibody. Store the purified conjugate at 4°C or -20°C as appropriate for the antibody.
Protocol for Determining Second-Order Rate Constants
The reaction kinetics can be monitored by UV-Vis spectrophotometry by observing the decrease in DBCO's characteristic absorbance peak at approximately 309-310 nm.
1. Principle: By using a large excess (at least 10-fold) of one reactant (e.g., the azide), the reaction can be treated as pseudo-first-order. The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
2. Procedure:
-
Prepare Solutions: Create stock solutions of the DBCO-linker and the azide-linker in a suitable reaction buffer (e.g., HEPES, pH 7.0).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to read absorbance at ~310 nm over time.
-
Initiate Reaction: In a cuvette, add the reaction buffer and the DBCO-linker to a known final concentration. Start the kinetic scan and then add the azide-linker (in at least 10-fold excess) to initiate the reaction.
-
Data Analysis: Record the absorbance at 310 nm over time until the reaction is complete (i.e., the absorbance plateaus).
-
Calculation:
-
Fit the absorbance decay curve (Absorbance vs. Time) to the pseudo-first-order equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
-
Calculate the second-order rate constant: k₂ = k_obs / [Azide].
-
Repeat the experiment with different concentrations of the excess reagent to confirm the linearity.
-
Visualizations: Mechanism and Workflow
To better illustrate the processes described, the following diagrams outline the chemical reaction and a typical experimental workflow.
References
A Head-to-Head Comparison: CuAAC vs. SPAAC for m-PEG8-Azide Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a cornerstone strategy in drug delivery and biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and small molecules. Among the most robust methods for PEGylation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of the efficiency of these two "click chemistry" reactions for the conjugation of methoxy-poly(ethylene glycol)8-azide (m-PEG8-azide), a commonly used PEGylating agent.
At a Glance: Key Differences Between CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst.[1] | Catalyst-free.[1] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst, though ligands can mitigate this.[2][3] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[2] |
| Reaction Speed | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. | Slower than CuAAC, with rates highly dependent on the strained cyclooctyne used (e.g., DBCO, BCN); typical second-order rate constants are around 0.1-1 M⁻¹s⁻¹. |
| Reactants | This compound + terminal alkyne. | This compound + strained cyclooctyne (e.g., DBCO). |
| Byproducts | Minimal byproducts. | No byproducts. |
| Reagent Size | Involves small functional groups (azide and alkyne). | Requires bulkier cyclooctyne reagents. |
Quantitative Performance Comparison
While direct kinetic data for the conjugation of this compound is not extensively published in a side-by-side comparison, we can extrapolate from the known reactivity of the azide functional group and the general performance of these reactions.
| Parameter | CuAAC with this compound and a terminal alkyne | SPAAC with this compound and DBCO | Key Takeaways |
| Typical Reaction Time | 1-4 hours at room temperature. | 4-24 hours at room temperature or 37°C. | CuAAC generally offers faster reaction completion. |
| Typical Yield | Often near-quantitative (>95%) under optimized conditions. | High yields, but may require longer reaction times or excess reagents to reach completion compared to CuAAC. | Both methods can achieve high yields, but CuAAC is often more efficient in a shorter timeframe. |
| Required Molar Excess of Alkyne | 2- to 10-fold molar excess of the alkyne-PEG is common. | 2- to 10-fold molar excess of the DBCO-PEG is also typical. | Similar molar excesses are often used to drive the reactions to completion. |
| Reaction Conditions | Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA). | Proceeds under physiological conditions without the need for additives. | SPAAC offers milder and more biocompatible reaction conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the conjugation of an azide-modified protein with an alkyne-functionalized m-PEG8 using both CuAAC and SPAAC.
Protocol 1: CuAAC Conjugation of m-PEG8-alkyne to an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG8-alkyne
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein to a final concentration of 10-100 µM.
-
Add a 2- to 10-fold molar excess of the m-PEG8-alkyne.
-
Prepare a premix of CuSO₄ and the ligand in a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.
Protocol 2: SPAAC Conjugation of this compound to a DBCO-Modified Protein
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the DBCO-modified protein solution, add a 2- to 5-fold molar excess of the this compound solution.
-
The final concentration of any organic solvent (if used to dissolve the PEG reagent) should ideally be below 10%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizing the Chemistries and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A comparison of the reaction components for CuAAC and SPAAC.
References
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG8-azide Labeled Peptides
For researchers, scientists, and drug development professionals, the precise analysis of chemically modified peptides is crucial for understanding their structural and functional properties. The use of m-PEG8-azide as a labeling reagent offers a means to introduce a polyethylene glycol (PEG) chain onto a peptide, often to improve its solubility and detectability. This guide provides an objective comparison of the mass spectrometry analysis of this compound labeled peptides with alternative labeling strategies, supported by experimental data and detailed protocols.
Introduction to this compound Labeling and Mass Spectrometry
The this compound label consists of a monodisperse PEG chain of eight ethylene glycol units, capped with a methoxy group at one end and an azide group at the other. The azide group allows for bioorthogonal conjugation to peptides containing a corresponding reactive group, such as an alkyne, via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) or Staudinger ligation. Mass spectrometry is the primary analytical technique for characterizing these labeled peptides, providing information on labeling efficiency, site of modification, and enabling quantification.
Performance Comparison: this compound vs. Alternative Labeling Strategies
The choice of a labeling reagent for peptide analysis in mass spectrometry depends on the specific experimental goals, such as desired physicochemical properties of the labeled peptide and the type of quantitative analysis to be performed. Here, we compare this compound with a non-PEG alternative, a simple alkyl-azide, and discuss different quantitative approaches.
Data Presentation: Quantitative Comparison of Labeling Reagents
| Feature | This compound | Alkyl-azide (e.g., Azidobutylamine) | Key Considerations |
| Mass Shift (Da) | 410.5 | 100.1 | The larger mass shift of this compound can be advantageous for resolving labeled from unlabeled peptides in the mass spectrum. |
| Hydrophobicity | Increased | Slightly Increased | The PEG chain significantly increases the hydrophilicity of the peptide, which can improve solubility but may also affect chromatographic retention time. |
| MS/MS Fragmentation | Characteristic neutral loss of PEG units | Primarily peptide backbone fragmentation | The fragmentation of the PEG chain can be used as a diagnostic marker for labeled peptides. |
| Quantitative Accuracy | High, especially with isotopic standards | High, especially with isotopic standards | Both labels are compatible with quantitative mass spectrometry methods. |
| Bioorthogonal Reaction | CuAAC or Staudinger Ligation | CuAAC or Staudinger Ligation | The choice of conjugation chemistry can impact sample preparation and potential side reactions. |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Peptide with this compound via CuAAC
This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an alkyne-containing peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 7.4
-
Solvents for desalting (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in TBS to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare fresh stock solutions of 50 mM CuSO₄ and 50 mM sodium ascorbate in water.
-
Labeling Reaction: In a microcentrifuge tube, combine the peptide solution, a 5-fold molar excess of this compound, 1 mM CuSO₄, and 1 mM sodium ascorbate.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Quenching and Desalting: Quench the reaction by adding 10 mM EDTA. Desalt the labeled peptide using a C18 ZipTip or equivalent solid-phase extraction method.
-
Mass Spectrometry Analysis: Analyze the desalted, labeled peptide by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Labeled Peptides
This protocol provides general parameters for the analysis of labeled peptides using a high-resolution mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 15 cm x 75 µm, 2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes.
-
Flow Rate: 300 nL/min.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Resolution (MS1): 60,000.
-
Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for MS/MS.
-
Fragmentation: Higher-energy collisional dissociation (HCD).
-
Resolution (MS2): 15,000.
Mandatory Visualizations
Caption: Experimental workflow for labeling and MS analysis.
Caption: Logical relationship of quantitative MS strategies.
In-Depth Comparison of Mass Spectrometry Approaches
Label-Free Quantification
Label-free methods, such as spectral counting and peak area integration, offer a straightforward approach to relative quantification without the need for specialized isotopic labels.[1] However, they can be susceptible to variations in instrument performance and sample processing, potentially leading to lower precision compared to isotopic labeling methods.
Isotopic Labeling for Relative and Absolute Quantification
Isotopic labeling strategies introduce stable heavy isotopes into one sample, which is then compared to a "light" control sample.[2] This allows for the direct comparison of peptide abundances within the same mass spectrometry run, improving accuracy and precision. Common methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and the use of synthetic, isotopically labeled peptides (AQUA peptides) as internal standards for absolute quantification.[3] The use of homologous biotinyl azides with different length PEG linkers can also be used to create multiple, distinguishable versions of a single modified peptide, increasing identification confidence.[2]
Targeted Proteomics for High Sensitivity and Accuracy
For the highest sensitivity and quantitative accuracy, targeted proteomics methods like Parallel Reaction Monitoring (PRM) can be employed.[4] In a PRM experiment, the mass spectrometer is programmed to specifically monitor for the precursor ion of the labeled peptide and its characteristic fragment ions. This targeted approach minimizes interferences from complex biological matrices and allows for the detection of low-abundance peptides with high confidence.
Fragmentation of this compound Labeled Peptides
In tandem mass spectrometry (MS/MS), this compound labeled peptides exhibit a characteristic fragmentation pattern. In addition to the expected b- and y-ions from the peptide backbone, neutral losses of the ethylene glycol units (44 Da) from the PEG chain are commonly observed. These neutral loss peaks can serve as diagnostic ions to confirm the presence of the PEG modification. The fragmentation of the triazole ring formed during CuAAC is generally stable and does not significantly interfere with peptide sequencing.
Alternatives to PEGylation
While PEGylation is a widely used strategy to improve the physicochemical properties of peptides, concerns about potential immunogenicity and non-biodegradability have led to the development of alternatives. Polypeptides such as XTEN and PASylation, which are composed of natural amino acids, offer similar benefits to PEGylation, including increased hydrodynamic volume and improved solubility, while being biodegradable and potentially less immunogenic.
Conclusion
The mass spectrometry analysis of this compound labeled peptides is a robust method for their characterization and quantification. The choice of analytical strategy, from label-free approaches to targeted proteomics with isotopic standards, will depend on the specific research question and desired level of quantitative accuracy. The characteristic fragmentation pattern of the PEG chain provides a useful diagnostic tool for identifying labeled peptides. For applications where the properties of PEG are a concern, alternative polypeptide-based modification strategies are available. Careful consideration of the labeling chemistry, experimental workflow, and data analysis approach is essential for obtaining high-quality, reproducible results in the mass spectrometric analysis of modified peptides.
References
Preserving Functionality: A Comparative Guide to Functional Assays for m-PEG8-azide Conjugated Proteins
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. The use of discrete PEG (dPEG®) linkers, such as m-PEG8-azide, offers precise control over the conjugation process, resulting in a homogenous product. However, it is crucial to verify that the conjugation does not compromise the protein's biological function. This guide provides a comparative overview of key functional assays for proteins conjugated with this compound, using Interferon-alpha (IFN-α) as a case study. We present illustrative data, detailed experimental protocols, and visual workflows to facilitate the assessment of these next-generation bioconjugates.
The this compound linker allows for site-specific modification of a protein through a bioorthogonal azide group. This azide can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules like fluorophores or for further conjugation without affecting the protein's native functional domains.[1][2] The retention of biological activity is a key advantage of site-specific PEGylation over random conjugation methods.[3]
Comparative Analysis of Functional Activity
The primary goal of functional assays is to quantify the biological activity of the this compound conjugated protein and compare it to the unconjugated parent molecule. For a cytokine like Interferon-alpha, key functional attributes include its ability to bind to its receptor and to elicit a biological response, such as inhibiting cell proliferation.
Table 1: Illustrative Comparison of In Vitro Potency and Receptor Binding Affinity
| Analyte | In Vitro Potency (EC50)¹ | Receptor Binding Affinity (KD)² |
| Unconjugated IFN-α | 100 pM | 1 nM |
| This compound IFN-α | 120 pM | 1.5 nM |
| Randomly PEGylated IFN-α | 500 pM | 8 nM |
¹EC50 (Half-maximal effective concentration) determined by a cell proliferation inhibition assay. Lower values indicate higher potency. ²KD (Equilibrium dissociation constant) determined by Surface Plasmon Resonance (SPR). Lower values indicate higher binding affinity.
Note: The data presented in this table is illustrative and based on the generally observed trend that site-specific PEGylation with a short, discrete PEG linker like this compound is expected to have a minimal impact on the protein's in vitro potency and binding affinity compared to the unconjugated protein. In contrast, random PEGylation often leads to a more significant loss of activity.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the functional integrity of an this compound conjugated protein.
Receptor Binding Affinity Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.[4][5]
Objective: To determine the equilibrium dissociation constant (KD) of the this compound conjugated IFN-α to its receptor, IFNAR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IFNAR (ligand)
-
Unconjugated IFN-α (analyte control)
-
This compound conjugated IFN-α (analyte)
-
HBS-EP+ buffer (running buffer)
Procedure:
-
Immobilization of IFNAR:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human IFNAR (at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Inject a series of concentrations of unconjugated IFN-α (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer over the IFNAR-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Repeat the binding analysis with the this compound conjugated IFN-α using the same concentration range.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
In Vitro Biological Activity Assay: Cell Proliferation Inhibition Assay
This assay measures the ability of IFN-α to inhibit the proliferation of a responsive cell line, providing a quantitative measure of its biological activity.
Objective: To determine the EC50 of the this compound conjugated IFN-α.
Materials:
-
Daudi cells (or another IFN-α sensitive cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Unconjugated IFN-α (standard)
-
This compound conjugated IFN-α (sample)
-
Cell proliferation reagent (e.g., WST-1 or MTS)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture Daudi cells to a logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 90 µL of culture medium.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the unconjugated IFN-α standard and the this compound conjugated IFN-α in culture medium.
-
Add 10 µL of each dilution to the appropriate wells in triplicate. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours.
-
-
Measurement of Cell Proliferation:
-
Add 10 µL of WST-1 or MTS reagent to each well.
-
Incubate for 2-4 hours, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the IFN-α concentration.
-
Use a four-parameter logistic regression to determine the EC50 value for both the unconjugated and conjugated IFN-α.
-
Visualizing the Process: Workflows and Pathways
Understanding the experimental workflow and the underlying biological pathway is crucial for interpreting the results of functional assays.
Experimental Workflow
The following diagram illustrates the overall workflow from protein conjugation to functional characterization.
Interferon-alpha Signaling Pathway
The biological activity of IFN-α is mediated through its specific signaling pathway. Any disruption to the protein's structure due to conjugation could impair this process.
References
- 1. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 2. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 3. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of ADC Stability: A Comparative Guide to m-PEG8-Azide Linker Performance
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Premature drug release can lead to off-target toxicity, while a linker that is too stable may hinder the timely release of the cytotoxic payload within the target cell. This guide provides an objective comparison of the in vitro stability of ADCs, with a focus on those utilizing m-PEG8-azide linkers for conjugation via click chemistry, and contrasts their performance with ADCs constructed using other common linker technologies.
The this compound linker is a key component in the modern ADC toolkit, enabling the conjugation of a cytotoxic payload to an antibody through a highly stable triazole linkage formed via copper-free click chemistry. This method offers a distinct advantage over traditional conjugation chemistries, such as those involving maleimide-thiol reactions, which are known to be susceptible to instability in plasma. This guide will delve into the experimental data supporting these stability claims, provide detailed protocols for assessing ADC stability in vitro, and visualize the key pathways and workflows involved.
Comparative In Vitro Stability of ADC Linkers
The stability of an ADC is primarily assessed through two key in vitro assays: plasma stability and lysosomal stability. Plasma stability assays determine the propensity for premature drug release in the bloodstream, while lysosomal stability assays evaluate the efficiency of payload release within the target cell's lysosome. The drug-to-antibody ratio (DAR) is a critical metric in these studies, with a decrease in DAR over time indicating linker cleavage or payload loss.[1]
Plasma Stability
The stability of the linker in plasma is crucial to prevent off-target toxicity.[1] While direct quantitative comparisons for this compound are not extensively published in head-to-head studies, the stability of the resulting triazole linkage from click chemistry is widely regarded as superior to the thiosuccinimide linkage of maleimide-based ADCs. Maleimide-based ADCs are known to undergo a retro-Michael reaction, leading to premature drug release.[2][3]
| Linker Type | Conjugation Chemistry | Key Stability Feature | Typical In Vitro Plasma Stability | Reference |
| This compound (Click Chemistry) | Azide-Alkyne Cycloaddition | Forms a highly stable triazole ring | Expected to be very high, with minimal DAR loss over time. | [4] |
| Maleimide-based | Thiol-Maleimide Michael Addition | Thiosuccinimide linkage is susceptible to retro-Michael reaction and exchange with plasma thiols. | Significant DAR loss can be observed over several days. | |
| Peptide (e.g., Val-Cit) | Amide bond formation | Cleaved by lysosomal proteases (e.g., Cathepsin B). Generally stable in plasma. | High stability in human plasma, though some susceptibility to other plasma proteases can occur. | |
| Disulfide | Disulfide bond formation | Cleaved in the reducing environment of the cell. | Variable stability, can be susceptible to exchange with free thiols in plasma. | |
| Hydrazone | Hydrazone bond formation | pH-sensitive; cleaves in the acidic environment of the lysosome. | Generally stable at physiological pH, but can be prone to hydrolysis. |
Lysosomal Stability and Payload Release
Effective payload release within the lysosome is essential for an ADC's cytotoxic activity. For cleavable linkers, this is often mediated by lysosomal enzymes like Cathepsin B. Non-cleavable linkers rely on the complete degradation of the antibody to release the payload.
| Linker Type | Release Mechanism | Key Considerations |
| This compound (with a cleavable payload) | Dependent on the cleavable moiety attached to the PEG linker (e.g., a peptide or disulfide). | The stability of the triazole linkage ensures the integrity of the ADC until it reaches the lysosome. |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | Efficacy is dependent on the expression levels of the target proteases in the tumor cells. |
| Disulfide | Reduction in the high glutathione environment of the cell. | Efficient release relies on the intracellular reducing potential. |
| Non-cleavable | Proteolytic degradation of the antibody backbone. | The released payload is attached to an amino acid residue from the antibody. |
Experimental Protocols
Accurate assessment of in vitro ADC stability requires robust and well-defined experimental protocols.
In Vitro Plasma Stability Assay Protocol
Objective: To evaluate the stability of an ADC in plasma by monitoring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoprecipitation
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard for the payload
-
LC-MS system (e.g., Q-TOF or triple quadrupole)
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in the plasma of the desired species.
-
Incubate the mixture at 37°C in a controlled environment.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots of the plasma-ADC mixture and immediately store them at -80°C to halt any further degradation.
-
-
Sample Preparation for DAR Analysis (LC-MS):
-
Thaw the plasma samples on ice.
-
To isolate the ADC, perform immunoprecipitation using Protein A or G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).
-
Neutralize the eluted sample.
-
For analysis of the light and heavy chains, reduce the disulfide bonds using a reducing agent like DTT.
-
-
Sample Preparation for Free Payload Analysis (LC-MS):
-
To the plasma samples, add a protein precipitation agent (e.g., acetonitrile with an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a suitable LC-MS method. For DAR analysis, monitor the mass of the light and heavy chains to determine the distribution of drug-loaded species.
-
For free payload analysis, use a method optimized for the detection and quantification of the specific cytotoxic drug.
-
-
Data Analysis:
-
Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded antibody fragments.
-
Quantify the concentration of the free payload at each time point using a standard curve.
-
Plot the average DAR and free payload concentration as a function of time to determine the stability of the ADC.
-
Lysosomal Stability and Cathepsin B Cleavage Assay Protocol
Objective: To assess the release of the payload from an ADC in the presence of lysosomal enzymes, specifically Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with a protease-cleavable linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., sodium acetate buffer, pH 5.0, containing DTT and EDTA)
-
Reaction quench solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Enzyme Activation:
-
Prepare the Cathepsin B reaction buffer.
-
Activate the Cathepsin B by incubating it in the reaction buffer at 37°C for a specified time (e.g., 15 minutes).
-
-
Cleavage Reaction:
-
Add the ADC to the activated Cathepsin B solution to a final concentration of, for example, 10 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction mixture.
-
-
Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a quench solution (e.g., cold acetonitrile with an internal standard) to precipitate the protein and stop the enzymatic reaction.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using an LC-MS method optimized for the detection and quantification of the released payload.
-
-
Data Analysis:
-
Quantify the concentration of the released payload at each time point using a standard curve.
-
Plot the concentration of the released payload as a function of time to determine the rate of linker cleavage.
-
Visualizing the Process: Pathways and Workflows
To better understand the journey of an ADC and the methods to assess its stability, the following diagrams illustrate the key processes.
Caption: ADC Internalization and Payload Release Pathway.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PEGylation Reagents for Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of biologics. This guide provides an objective comparison of the performance of common PEGylation reagents, supported by experimental data and detailed methodologies to inform your bioconjugation strategies.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins. Benefits include increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1] However, the choice of PEGylation reagent and conjugation strategy can significantly impact the efficacy and homogeneity of the final product.[2] This guide focuses on a head-to-head comparison of three major classes of PEGylation reagents: amine-reactive, thiol-reactive, and carboxyl-reactive linkers.
Comparative Analysis of PEGylation Reagent Performance
The selection of a PEGylation reagent is dictated by the available functional groups on the protein of interest and the desired characteristics of the final conjugate. The following table summarizes the key performance metrics for the most common reactive groups.
| Feature | mPEG-NHS Ester | mPEG-Aldehyde | mPEG-Maleimide |
| Target Residue | Lysine (ε-amine), N-terminus (α-amine) | N-terminus (α-amine), Lysine (ε-amine) | Cysteine (sulfhydryl) |
| Reaction Type | Acylation | Reductive Amination | Michael Addition |
| Resulting Linkage | Amide | Secondary Amine | Thioether |
| Reaction pH | 7.2 - 9.0[2] | 5.0 - 8.0[2] | 6.5 - 7.5[2] |
| Specificity | Generally non-selective, targets all accessible primary amines. | Higher potential for N-terminal selectivity at lower pH. | Highly specific for free sulfhydryl groups. |
| Linkage Stability | Highly stable. | Highly stable. | Stable. |
| Key Advantage | High reactivity and straightforward protocol. | Greater control over site-specificity. | High specificity for targeted conjugation. |
| Key Disadvantage | Prone to hydrolysis, can lead to heterogeneous products. | Requires a reducing agent. | Requires an available free thiol group. |
Data Presentation: Quantitative Impact of PEGylation
The impact of PEGylation on a protein's biological activity and stability is a critical consideration. The following tables present a summary of quantitative data from studies on model proteins.
Table 1: Impact of PEG Molecular Weight on Lysozyme Activity
This table illustrates that lower molecular weight PEGs and a lower degree of PEGylation generally result in higher retention of enzymatic activity.
| PEG Reagent | Degree of PEGylation | Residual Activity (%) |
| mPEG-NHS (2 kDa) | 1.5 | 85 |
| mPEG-NHS (5 kDa) | 1.3 | 60 |
| mPEG-NHS (5 kDa) | 3.1 | 35 |
| mPEG-NHS (10 kDa) | 2.5 | 20 |
Data adapted from studies on lysozyme PEGylation.
Table 2: Stability of PEGylated A20FMDV2 Peptide in Rat Serum
This table demonstrates the enhanced stability of a therapeutic peptide after PEGylation, with different PEG chain lengths showing varying degrees of protection against degradation.
| Peptide | % Intact after 24h | % Intact after 48h |
| Native Peptide | ~0% | Not Detected |
| PEG4-acetyl-Peptide | >30% | >30% |
| PEG8-acetyl-Peptide | >70% | >58% |
| PEG20-propionyl-Peptide | ~90% | >70% |
Data adapted from a stability study of A20FMDV2 analogues.
Table 3: Impact of PEGylation on Alpha-1 Antitrypsin (AAT) Aggregation
This table shows that PEGylation, particularly with branched PEGs, can significantly reduce heat-induced aggregation of AAT.
| AAT Formulation | % Aggregation (after heating) |
| Unmodified AAT | ~50% |
| N-terminal PEGylation (2-armed 40 kDa PEG-Aldehyde) | 25.7% |
| Thiol PEGylation (linear 40 kDa PEG-Maleimide) | <20% |
| Thiol PEGylation (2-armed 40 kDa PEG-Maleimide) | 13.5% |
Data adapted from a study on the stability of mono-PEGylated alpha-1 antitrypsin.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in PEGylation.
References
Assessing the Biocompatibility of m-PEG8-Azide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with polyethylene glycol (PEG) has become a cornerstone in drug delivery, enhancing the pharmacokinetic and pharmacodynamic properties of biologics and small molecules. Among the various PEG derivatives, m-PEG8-azide has emerged as a valuable tool, particularly for its utility in "click chemistry" applications, which allow for efficient and specific bioconjugation.[1][2][3] This guide provides a comprehensive assessment of the biocompatibility of this compound conjugates, comparing their expected performance with alternative PEG derivatives and other surface modification technologies. The information presented is based on existing data for PEG compounds, with specific considerations for the short-chain nature of this compound.
Performance Comparison
While specific quantitative biocompatibility data for this compound conjugates is limited in publicly available literature, its performance can be inferred from studies on other short-chain PEG derivatives and the known properties of the azide group. The azide functionality is noted for its high selectivity and stability under most conditions, which is beneficial for biocompatible applications.[1][3]
Table 1: Comparison of Biocompatibility Parameters
| Feature | This compound Conjugates (Expected) | Longer-Chain m-PEG Conjugates (e.g., PEG 2000, 5000) | Zwitterionic Coatings (e.g., Carboxybetaine) |
| Cytotoxicity | Very Low | Very Low to Low | Very Low |
| Immunogenicity | Low | Moderate to High | Very Low |
| Protein Adsorption | Low | Very Low | Very Low |
| In Vivo Toxicity | Low | Low to Moderate | Very Low |
| Key Advantage | Precise and efficient "click" chemistry conjugation | Well-established for extending drug half-life | Ultra-low fouling properties |
| Consideration | Shorter chain may offer less shielding than longer PEGs | Higher potential for inducing anti-PEG antibodies | Can be more complex to synthesize and attach |
Key Biocompatibility Assessments
A thorough evaluation of the biocompatibility of this compound conjugates involves a series of in vitro and in vivo assays.
Cytotoxicity
Cytotoxicity assays are fundamental for evaluating the potential of a material to cause cell death or inhibit cell growth. The general inertness of PEG suggests that this compound conjugates would exhibit low cytotoxicity.
Table 2: Expected Cytotoxicity Profile of this compound Conjugates
| Assay | Cell Line | Expected Result (Cell Viability) | Reference Method |
| MTT Assay | L929 fibroblasts, Caco-2 | > 90% | ISO 10993-5 |
| Neutral Red Assay | Caco-2 | > 90% | |
| Live/Dead Staining | Various | High percentage of live cells |
Immunogenicity
A significant concern with PEGylated therapeutics is the potential to elicit an immune response, leading to the production of anti-PEG antibodies. This can affect the efficacy and safety of the drug. The immunogenicity of PEG is influenced by its molecular weight, with higher molecular weight PEGs being more immunogenic. Therefore, the short-chain nature of this compound is expected to result in lower immunogenicity compared to its higher molecular weight counterparts.
In Vivo Toxicity
In vivo studies are crucial to understand the systemic effects of this compound conjugates. Studies on PEG-coated gold nanoparticles have shown that toxicity can be size-dependent. For this compound conjugates, low systemic toxicity is anticipated, though this would be highly dependent on the conjugated molecule.
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Material Extraction: Prepare extracts of the this compound conjugate by incubating it in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure: Remove the culture medium and replace it with the material extract. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to untreated control cells.
In Vitro Platelet Adhesion Assay
This assay assesses the thrombogenicity of a material by quantifying the adhesion of platelets to its surface.
Protocol:
-
Surface Preparation: Prepare sterile samples of the surface modified with the this compound conjugate.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human or animal blood and prepare PRP through centrifugation.
-
Incubation: Incubate the material samples with PRP at 37°C for a defined time (e.g., 60 minutes).
-
Washing: Gently rinse the samples with phosphate-buffered saline (PBS) to remove non-adherent platelets.
-
Fixation: Fix the adhered platelets with a glutaraldehyde solution.
-
Quantification: Visualize and quantify the adhered platelets using scanning electron microscopy (SEM) or a colorimetric assay (e.g., lactate dehydrogenase assay).
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Workflow for assessing the biocompatibility of this compound conjugates.
Caption: Potential pathway for the induction of an immune response by PEG conjugates.
References
A Cost-Benefit Analysis of m-PEG8-azide for Large-Scale Synthesis in Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of a PEGylation reagent is a critical decision that profoundly impacts the efficacy, stability, and manufacturing cost of a biopharmaceutical product. This guide provides a comprehensive cost-benefit analysis of methoxy-polyethylene glycol-azide with an 8-unit PEG chain (m-PEG8-azide) for large-scale synthesis, comparing its performance with common alternatives. This analysis is supported by a review of current literature and provides detailed experimental protocols to inform the selection of the most suitable linker for specific applications.
Executive Summary
This compound is a key reagent for "click chemistry," a method that offers high specificity and efficiency in bioconjugation. Its primary advantage lies in the formation of a stable triazole linkage under mild conditions, which is crucial for preserving the function of sensitive biologics. This contrasts with other common PEGylation reagents, such as those with NHS ester or maleimide functional groups, which may have different reaction efficiencies, stability profiles, and potential for side reactions.
The decision to use this compound in large-scale synthesis hinges on a trade-off between the higher upfront cost of the raw material and the potential for greater process control, higher yields, and a more homogenous final product. These downstream benefits can lead to significant cost savings in purification and quality control, making it a compelling option for GMP manufacturing of next-generation biotherapeutics.
The Role of PEGylation in Drug Development
PEGylation is the process of attaching polyethylene glycol (PEG) chains to therapeutic molecules.[1] This technique is a cornerstone of pharmaceutical development, offering numerous advantages:
-
Enhanced Stability and Solubility : PEGylation increases the solubility of hydrophobic molecules and protects them from enzymatic degradation.[2][3]
-
Improved Pharmacokinetics : The increased hydrodynamic volume of PEGylated molecules prevents rapid clearance by the kidneys, extending their circulation time in the bloodstream.[1][4]
-
Reduced Immunogenicity : The PEG chain can mask antigenic sites on a therapeutic protein, reducing the likelihood of an immune response.
Comparative Analysis of PEGylation Reagents
The choice of functional group on the PEG linker dictates the conjugation chemistry and significantly influences the properties of the final product. The following table compares this compound with other commonly used PEGylation reagents.
| Feature | This compound (Click Chemistry) | m-PEG8-NHS Ester (Amine Reactive) | m-PEG8-Maleimide (Thiol Reactive) |
| Reaction Chemistry | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) | Acylation of primary amines (e.g., lysine residues) | Michael addition to free thiols (e.g., cysteine residues) |
| Reaction Specificity | Very high; azide and alkyne groups are largely bioorthogonal | Moderate; reacts with all accessible primary amines | High; specific for free sulfhydryl groups |
| Bond Stability | Forms a highly stable triazole ring | Forms a stable amide bond | Forms a thioether bond, which can undergo retro-Michael addition |
| Reaction Efficiency | Generally high yield under mild conditions | High yield, but can be sensitive to pH | Efficient, but requires free thiols which may necessitate prior reduction of disulfide bonds |
| Potential for Side Reactions | Low; minimal cross-reactivity with other functional groups | Can lead to a heterogeneous product with varying degrees of PEGylation | Potential for off-target reactions with other nucleophiles |
| Large-Scale Cost Considerations | Reagent cost may be higher, but high efficiency and purity can reduce downstream processing costs. GMP-grade material is available. | Reagent is generally less expensive, but purification of the final product can be more complex and costly. | Reagent cost is moderate, but the need for reducing agents can add to process complexity and cost. |
Cost Analysis
The cost of PEGylation reagents is a significant factor in large-scale manufacturing. While bulk and GMP-grade pricing are subject to negotiation with suppliers, the following table provides an illustrative comparison of research-grade pricing for different PEG8 linkers.
| Product | Supplier | Quantity | Approximate Price (USD) |
| This compound | Conju-Probe | - | $175.00 - $600.00 |
| m-PEG8-NHS ester | BroadPharm | 250 mg | $210 |
| m-PEG8-NHS ester | Thermo Fisher Scientific | 100 mg | $228.65 |
| m-PEG8-NHS ester | Conju-Probe | 100 mg | $120 |
Note: This is a snapshot of publicly available pricing for research-grade materials and may not reflect bulk or GMP-grade pricing.
Experimental Protocols
The following are representative protocols for the conjugation of a therapeutic protein with this compound.
Protocol 1: Site-Specific PEGylation of a Protein with an Incorporated Alkyne Group
This protocol describes the copper-catalyzed click chemistry reaction for conjugating this compound to a protein that has been engineered to contain an alkyne-bearing unnatural amino acid.
Materials:
-
Protein with an incorporated alkyne group
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Solution Preparation: Dissolve the alkyne-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare fresh stock solutions of this compound, CuSO4, sodium ascorbate, and THPTA in deionized water.
-
Reaction Mixture Assembly:
-
To the protein solution, add this compound to the desired molar excess (e.g., 5- to 20-fold).
-
Add THPTA to the reaction mixture to a final concentration that is 5-fold higher than the CuSO4 concentration.
-
Add CuSO4 to a final concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the PEGylated protein from excess reagents using a size-exclusion chromatography column.
-
Analysis: Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation and purity.
Visualizing the Process and Decision Framework
To better understand the experimental workflow and the logic behind choosing a PEGylation reagent, the following diagrams are provided.
Caption: Experimental workflow for protein PEGylation using this compound via click chemistry.
Caption: Logical flow for the cost-benefit analysis of a PEGylation reagent.
Conclusion
This compound, utilized in click chemistry, presents a robust and highly specific method for PEGylation in large-scale synthesis. While the initial reagent cost may be higher than some traditional alternatives, the benefits of a more controlled reaction, higher yields, and a more homogenous product can lead to significant savings in downstream processing and quality control. For the development of complex biologics where precise control over the conjugation site and final product consistency are paramount, the advantages of this compound often outweigh the upfront material costs, making it a strategic choice for efficient and scalable GMP manufacturing.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG8-azide: A Comparative Review of Applications and Limitations in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles. The m-PEG8-azide linker, a discrete polyethylene glycol (dPEG®) reagent, has emerged as a valuable tool in this field. This guide provides an objective comparison of this compound's performance against other alternatives, supported by available data and detailed experimental protocols, to facilitate informed decisions in bioconjugation strategies.
The this compound linker offers a balance of hydrophilicity, a defined spacer length, and a bioorthogonal reactive group. The eight-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial feature for many hydrophobic drug payloads. The terminal azide group allows for highly specific and efficient conjugation to molecules containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".
Performance Comparison of m-PEG-azide Linkers
The length of the PEG chain in an m-PEG-azide linker can significantly influence the physicochemical and biological properties of the resulting bioconjugate. While this compound is a popular choice, other lengths such as m-PEG4-azide and m-PEG12-azide are also commonly used. The optimal PEG length is often application-dependent and represents a trade-off between various factors.
Quantitative Data Summary
The following tables summarize the expected and reported effects of varying PEG chain lengths on key performance parameters in bioconjugation.
Table 1: Comparative Performance of m-PEG-azide Linkers with Different PEG Lengths
| Parameter | m-PEG4-azide | This compound | m-PEG12-azide | Rationale & References |
| Relative Reaction Rate (Click Chemistry) | Highest | High | Moderate | Shorter PEG chains exhibit less steric hindrance, potentially leading to faster reaction kinetics.[1] |
| Solubility Enhancement of Conjugate | Moderate | Good | Excellent | Longer PEG chains are more hydrophilic and provide better solubilization of hydrophobic molecules. |
| Steric Hindrance | Low | Moderate | High | The hydrodynamic volume of the PEG chain increases with its length, which can impact binding to target molecules.[2][3] |
| In Vivo Clearance Rate of ADC | Higher | Lower | Lowest | Longer PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance. A significant improvement is often observed up to PEG8, after which the effect may plateau.[4] |
| Potential Immunogenicity | Lower | Moderate | Higher | While all PEGs have the potential to be immunogenic, longer chains may be more likely to elicit an anti-PEG antibody response.[5] |
| Triazole Linkage Stability | Very High | Very High | Very High | The 1,2,3-triazole linkage formed via click chemistry is exceptionally stable and resistant to hydrolysis, oxidation, and reduction, irrespective of the PEG chain length. |
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) (Relative) | Fold Change vs. Non-PEGylated |
| No PEG | ~15 | 1.0 |
| PEG2 | ~10 | 0.67 |
| PEG4 | ~7 | 0.47 |
| PEG8 | ~5 | 0.33 |
| PEG12 | ~5 | 0.33 |
| PEG24 | ~5 | 0.33 |
| Data synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8. |
Applications of this compound
The unique properties of this compound make it suitable for a wide range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): The defined length and hydrophilicity of the PEG8 spacer can improve the solubility and stability of ADCs, particularly those with hydrophobic payloads. This can lead to improved pharmacokinetics and a wider therapeutic window. The azide group allows for site-specific conjugation when a corresponding alkyne is introduced into the antibody, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
PEGylation of Proteins and Peptides: Covalent attachment of this compound to proteins and peptides can enhance their therapeutic properties by increasing their in vivo half-life, improving stability, and reducing immunogenicity.
-
Surface Modification of Nanoparticles: The azide functionality of this compound can be used to attach targeting ligands, imaging agents, or other functional molecules to the surface of nanoparticles and liposomes for targeted drug delivery and diagnostic applications.
-
PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, PEG linkers are crucial for connecting the target protein-binding and E3 ligase-binding moieties. The PEG8 length can provide the necessary flexibility and spacing for efficient ternary complex formation.
Limitations of this compound
Despite its versatility, this compound has some limitations that researchers should consider:
-
Potential Immunogenicity: Although PEGylation is generally used to reduce the immunogenicity of biomolecules, PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance of the PEGylated conjugate and, in some cases, hypersensitivity reactions. The risk of immunogenicity may increase with the length of the PEG chain.
-
Steric Hindrance: The PEG8 chain, while providing beneficial properties, can also cause steric hindrance, potentially interfering with the binding of the conjugated biomolecule to its target receptor or enzyme. This effect is more pronounced with longer PEG chains.
-
Copper-Catalyzed Click Chemistry (CuAAC) Limitations: When using CuAAC, the copper catalyst can be cytotoxic, which may be a concern for in vivo applications or when working with sensitive biomolecules. The development of copper-chelating ligands and strain-promoted azide-alkyne cycloaddition (SPAAC) can mitigate this issue.
-
Complexity of Synthesis: The introduction of an azide group into a molecule for subsequent conjugation with an alkyne-functionalized PEG requires additional synthetic steps compared to direct conjugation methods like NHS ester or maleimide chemistry.
Experimental Protocols
Protocol for Comparing the Bioconjugation Efficiency of Different m-PEG-azide Linkers
This protocol outlines a general method for comparing the conjugation efficiency of m-PEG4-azide, this compound, and m-PEG12-azide to an alkyne-modified protein via CuAAC.
Materials:
-
Alkyne-modified protein (e.g., a protein with a genetically encoded p-azido-L-phenylalanine or a chemically introduced alkyne group)
-
m-PEG4-azide, this compound, and m-PEG12-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 100 mM EDTA
-
Analytical Instruments: SDS-PAGE system, HPLC with a size-exclusion column (SEC-HPLC), Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein and Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare stock solutions of m-PEG4-azide, this compound, and m-PEG12-azide in the reaction buffer or a compatible solvent like DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 250 mM THPTA in water).
-
-
Conjugation Reaction:
-
Set up parallel reactions for each m-PEG-azide linker.
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add a 10-fold molar excess of the respective m-PEG-azide linker to each tube.
-
Prepare a premix of CuSO₄ and the ligand (typically a 1:5 molar ratio).
-
Initiate the reaction by adding the CuSO₄/ligand premix (e.g., to a final concentration of 1 mM CuSO₄) and sodium ascorbate (e.g., to a final concentration of 5 mM).
-
Incubate the reactions at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching and Analysis:
-
Stop the reaction by adding the quenching solution to chelate the copper.
-
Analyze the reaction mixtures by SDS-PAGE to visualize the formation of higher molecular weight conjugates.
-
Quantify the conjugation efficiency by SEC-HPLC. The chromatogram will show peaks for the unconjugated protein and the PEGylated conjugate. The percentage of the area of the conjugate peak relative to the total protein peak area represents the conjugation efficiency.
-
Confirm the identity of the conjugates by mass spectrometry.
-
Visualizations
References
- 1. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of m-PEG8-Azide: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of m-PEG8-Azide, ensuring the safety of laboratory personnel and environmental protection.
Researchers and scientists utilizing this compound in drug development and bioconjugation must adhere to stringent disposal protocols. This document provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines. While some safety data sheets (SDS) may classify this substance as non-hazardous, the presence of the azide functional group necessitates careful management to mitigate potential risks.[1][2][3]
I. Hazard Identification and Personal Protective Equipment (PPE)
Although this compound is often considered stable, the azide group can react with certain metals, such as lead and copper, to form highly explosive metal azides.[4] Therefore, treating this compound with caution is imperative. The following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing vapors or mists. |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as special waste and conducted by a licensed disposal company in accordance with local, state, and federal regulations.
Step 1: Containment and Collection
-
For Spills: In the event of a spill, immediately contain the material using an inert absorbent such as sand, earth, or vermiculite.[5] Sweep or vacuum the absorbed material and place it into a designated, labeled waste container. Do not allow the chemical to enter drains, sewers, or watercourses.
-
For Unused Product: Keep the product in its original, tightly sealed container for disposal.
Step 2: Labeling and Storage
-
Clearly label the waste container with the chemical name: "this compound Waste".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
Step 3: Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Step 4: Decontamination
-
Thoroughly clean any contaminated surfaces with an appropriate solvent.
-
Dispose of any contaminated cleaning materials in the same manner as the this compound waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations
-
Avoid Metal Spatulas and Containers: Do not use metal spatulas or containers for handling or storing this compound waste to prevent the formation of explosive metal azides.
-
Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) department and local waste disposal authorities to ensure full compliance with all relevant regulations.
-
Do Not Dispose Down the Drain: Unlike very dilute solutions of sodium azide, it is not recommended to dispose of this compound down the drain.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistical Guidance for Handling m-PEG8-Azide
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of m-PEG8-Azide.
This compound is a valuable tool in bioconjugation and drug development, primarily utilized in "click chemistry" reactions for its ability to link molecules with high specificity and efficiency. However, like all azide-containing compounds, it presents potential hazards that necessitate strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of m--PEG8-Azide in the laboratory.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For tasks with a higher risk of exposure, silver shield gloves worn under nitrile gloves are recommended. | Azides can be absorbed through the skin; double-gloving provides an additional barrier against contamination.[1] |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield worn over goggles is necessary when there is a significant risk of splashes. | Protects against accidental splashes of the chemical.[1] |
| Body Protection | A fully buttoned lab coat is mandatory. For procedures with a higher potential for exposure to liquid or solid particles, disposable gowns are recommended. | Prevents skin contact with the azide compound.[1] |
| Engineering Controls | All manipulations of this compound must be performed in a certified chemical fume hood. A blast shield should be used for all azide compounds that are known or suspected to be explosive. | Minimizes inhalation exposure and provides protection from potential explosions.[2] |
Hazard Identification and Safe Handling
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. While this compound is a relatively large molecule, which can reduce its explosive potential compared to smaller organic azides, it is crucial to handle it with care.
Key Precautions:
-
Avoid Heat, Shock, and Friction: Handle this compound gently. Do not grind the solid material.
-
Use Compatible Equipment: Never use metal spatulas or stir bars when handling azides, as this can lead to the formation of highly shock-sensitive heavy metal azides.[2] Use plastic, ceramic, or glass equipment instead.
-
Solvent Compatibility: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as they can form explosive compounds.
-
Acid Incompatibility: Store and handle azides separately from acids. Contact with acids can generate the highly toxic and explosive hydrazoic acid.
-
Work on a Small Scale: Whenever possible, work with the smallest practical quantities of the material.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for a copper-catalyzed "click" reaction involving this compound and an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., TBTA)
-
Appropriate solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule in the chosen solvent.
-
In a separate vial, dissolve the this compound in the same solvent.
-
-
Preparation of Catalyst Solution:
-
Prepare a stock solution of CuSO₄.
-
Prepare a fresh stock solution of sodium ascorbate.
-
If using a ligand, pre-mix the CuSO₄ and ligand solutions.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne-functionalized molecule and the this compound solution.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and the copper catalyst.
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, clearly labeled hazardous waste container. Do not mix with other chemical waste. |
| Liquid Waste (Reaction Mixtures, Solvents) | Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour azide waste down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides. |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | Place all contaminated disposable materials in a designated hazardous waste bag or container for incineration. |
| Deactivation of Residual Azide (for dilute solutions <5%) | For dilute aqueous solutions, a deactivation procedure can be performed in a fume hood by the slow addition of a freshly prepared solution of sodium nitrite followed by the gradual addition of a dilute acid (e.g., sulfuric acid) to generate nitrous acid, which destroys the azide. The order of addition is critical. The resulting solution must be neutralized before being collected as hazardous waste. |
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizing Safe Handling and Emergency Procedures
To further clarify the necessary steps for safely handling this compound, the following diagrams illustrate the general workflow and a decision-making process for spill response.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for this compound spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
